Kinetin triphosphate tetrasodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H16N5Na4O14P3 |
|---|---|
Peso molecular |
675.19 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11-,12-,15-;;;;/m1..../s1 |
Clave InChI |
SWPBJWNSUIIVHA-GLBHFFKESA-J |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Kinetin Triphosphate Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetin (B1673648) triphosphate tetrasodium (B8768297) (KTP), an ATP analogue, has garnered significant interest within the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's. Initial research positioned KTP as a "neo-substrate" for the PINK1 kinase, suggesting a novel mechanism for enhancing its activity. However, recent structural and biochemical evidence has challenged this model, indicating a more complex and nuanced interaction. This technical guide provides a comprehensive overview of the evolving understanding of KTP's mechanism of action, presenting both the foundational and current perspectives, detailed experimental protocols, and a summary of the available data.
Introduction
Kinetin, a member of the cytokinin family of plant hormones, can be metabolized in mammalian cells to its triphosphate form, Kinetin triphosphate (KTP). As an analogue of adenosine (B11128) triphosphate (ATP), KTP has been investigated for its ability to modulate the activity of protein kinases, enzymes that play a crucial role in cellular signaling. The primary focus of KTP research has been its interaction with the PTEN-induced putative kinase 1 (PINK1), a mitochondrial serine/threonine-protein kinase linked to familial early-onset Parkinson's disease.[1] Mutations that impair PINK1 activity are associated with mitochondrial dysfunction and the degeneration of dopaminergic neurons.[2][3] Consequently, strategies to enhance PINK1 activity have been a key area of investigation for therapeutic intervention.
The "Neo-Substrate" Hypothesis: An Early Mechanistic Model
Initial groundbreaking studies proposed that Kinetin triphosphate acts as a neo-substrate for PINK1, exhibiting higher catalytic efficiency than the endogenous substrate, ATP.[2][3][4] This hypothesis was based on in vitro kinase assays demonstrating that KTP could effectively serve as a phosphate (B84403) donor for PINK1, leading to the phosphorylation of its substrates.[5][6]
Key tenets of the neo-substrate hypothesis:
-
Enhanced Catalytic Efficiency: Wild-type PINK1 was reported to utilize KTP more efficiently than ATP.[2][3]
-
Rescue of Mutant PINK1 Activity: KTP was shown to restore the catalytic activity of Parkinson's disease-associated PINK1 mutants, such as PINK1 G309D, to levels comparable to the wild-type enzyme.[2][5]
-
Cellular Effects: The cell-permeable precursor, kinetin, upon intracellular conversion to KTP, was observed to promote downstream events in the PINK1/Parkin pathway. These included the accelerated recruitment of the E3 ubiquitin ligase Parkin to depolarized mitochondria and the suppression of apoptosis in neuronal cells.[2][3]
Proposed Signaling Pathway (Neo-Substrate Hypothesis)
Caption: Proposed signaling pathway of Kinetin triphosphate as a neo-substrate for PINK1.
A Revised Understanding: The Role of the Gatekeeper Residue
More recent investigations employing structural biology techniques, such as cryo-electron microscopy (cryo-EM), have provided a more refined and, in part, contradictory view of the KTP-PINK1 interaction.[1][7][8] These studies have revealed that the ATP-binding pocket of wild-type PINK1 contains a "gatekeeper" methionine residue (M318 in human PINK1) that sterically hinders the binding of the bulkier KTP molecule.[7][9][10]
Key findings from structural and biochemical studies:
-
Steric Hindrance: The furfuryl group of KTP clashes with the gatekeeper methionine, preventing its entry into the ATP-binding site of wild-type PINK1.[7][8]
-
Gatekeeper Mutation Enables Binding: Mutation of the gatekeeper methionine to a smaller amino acid, such as glycine (B1666218) (M318G), enlarges the ATP-binding pocket, allowing KTP to bind and act as a phosphate donor.[1][7][10]
-
Shift in Nucleotide Preference: The PINK1 M318G mutant exhibits a switched nucleotide preference, favoring KTP over ATP.[7][8]
-
Alternative Mechanisms of Action: These findings suggest that the previously observed cellular effects of kinetin on mitophagy may be mediated through a mechanism that is independent of direct KTP binding to wild-type PINK1. The precise nature of this alternative mechanism remains an active area of research.[7][8][9]
Revised Model of KTP Interaction with PINK1
Caption: Steric hindrance prevents KTP binding to wild-type PINK1 but not the M318G mutant.
Quantitative Data
The available literature provides limited quantitative data on the binding affinities and kinetics of KTP with PINK1. The focus has primarily been on the qualitative assessment of kinase activity. The table below summarizes the conceptual findings from the key studies.
| Parameter | Wild-Type PINK1 | PINK1 G309D (Mutant) | PINK1 M318G (Mutant) | Reference |
| Utilization of ATP | Standard Substrate | Reduced Activity | Impaired Activity | [2][7] |
| Utilization of KTP (Initial Hypothesis) | Higher efficiency than ATP | Activity restored to near WT | Not Assessed | [2][3] |
| Utilization of KTP (Revised Model) | No significant binding/utilization | Not Assessed | Preferred substrate over ATP | [1][7][8] |
Experimental Protocols
In Vitro PINK1 Kinase Assay
This protocol is adapted from the methodologies described in the foundational studies of KTP's effect on PINK1.
Objective: To assess the ability of KTP to act as a phosphate donor for PINK1-mediated phosphorylation of a substrate.
Materials:
-
Recombinant human PINK1 (wild-type or mutant)
-
PINK1 substrate (e.g., TRAP1, Parkin)
-
ATP or Kinetin triphosphate tetrasodium
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phospho-specific antibodies for the substrate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PINK1, and the substrate.
-
Initiate the kinase reaction by adding either ATP or KTP to the mixture at a specified concentration (e.g., 100-500 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect phosphorylation.
-
Use an antibody against the total substrate as a loading control.
-
Visualize the results using an appropriate detection method (e.g., chemiluminescence).
Cellular Parkin Recruitment Assay
This protocol outlines the general steps to assess the effect of kinetin on the recruitment of Parkin to mitochondria in a cellular context.
Objective: To determine if kinetin treatment accelerates the recruitment of Parkin to depolarized mitochondria.
Materials:
-
HeLa or SH-SY5Y cells
-
Plasmids encoding fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., mito-DsRed)
-
Transfection reagent
-
Kinetin and a control compound (e.g., adenine)
-
Mitochondrial depolarizing agent (e.g., CCCP or Oligomycin/Antimycin A)
-
Fluorescence microscope
Procedure:
-
Co-transfect the cells with plasmids for the fluorescently tagged Parkin and the mitochondrial marker.
-
Allow the cells to express the proteins for 24-48 hours.
-
Pre-treat the cells with kinetin or the control compound for a specified duration (e.g., 2-24 hours).
-
Induce mitochondrial depolarization by adding the depolarizing agent.
-
Fix the cells at various time points after depolarization.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the co-localization of Parkin with the mitochondrial marker.
Experimental Workflow: Cellular Parkin Recruitment Assay
References
- 1. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Prospects for the Development of Pink1 and Parkin Activators for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Kinetin Triphosphate Tetrasodium: An In-depth Technical Guide to its Application as an ATP Analog in Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetin (B1673648) triphosphate tetrasodium (B8768297) (KTP), a synthetic analog of adenosine (B11128) triphosphate (ATP), has emerged as a significant tool in the study of protein kinases, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of KTP's biochemical properties, its application in kinase assays, and the ongoing scientific discourse surrounding its mechanism of action. Detailed experimental protocols for in vitro and cell-based assays are presented, alongside a thorough examination of the relevant signaling pathways. This document aims to equip researchers with the necessary information to effectively utilize KTP as a chemical probe in their kinase-focused research and drug development endeavors.
Introduction to Kinetin Triphosphate (KTP)
Kinetin triphosphate (6-Furfurylaminopurine triphosphate) is a synthetic purine (B94841) nucleotide that functions as an analog of ATP, the universal phosphate (B84403) donor in enzymatic phosphorylation reactions catalyzed by protein kinases. The key structural difference between KTP and ATP lies in the substitution of the amino group at the N6 position of the adenine (B156593) ring with a furfuryl group. This modification has been shown to alter the molecule's interaction with the ATP-binding pocket of certain kinases, leading to unique biochemical consequences.
Initially investigated for its potential to modulate the activity of PTEN-induced putative kinase 1 (PINK1), a serine/threonine kinase implicated in Parkinson's disease, KTP has become a focal point of a scientific debate regarding its role as a "neo-substrate" versus a selective inhibitor. Understanding the nuances of KTP's interaction with kinases is crucial for its application in elucidating kinase function and for the development of novel therapeutic strategies.
The Controversy: KTP as a "Neo-substrate" vs. a Sterically Hindered Ligand for Wild-Type PINK1
The utility of KTP in kinase studies is underscored by a significant scientific controversy surrounding its interaction with its primary target, PINK1.
The "Neo-substrate" Hypothesis: A seminal study by Hertz et al. in 2013 proposed that KTP acts as a "neo-substrate" for PINK1, suggesting that it is not only a competent phosphate donor but one that is utilized with higher catalytic efficiency than ATP by both wild-type PINK1 and the Parkinson's disease-associated G309D mutant.[1][2] This finding was significant as it suggested a novel therapeutic avenue for enhancing the activity of a kinase whose function is compromised in disease. The study reported that the precursor to KTP, kinetin, could be taken up by cells and converted to KTP, leading to increased PINK1 activity.[1][2]
The Steric Hindrance Model: More recent structural and biochemical studies, notably by Gan et al. in 2024, have challenged the "neo-substrate" hypothesis for wild-type PINK1.[3][4] These studies provide evidence that the bulky furfuryl group of KTP creates a steric clash with the "gatekeeper" methionine residue (Met318 in human PINK1) within the ATP-binding pocket of the wild-type enzyme.[3][4] This steric hindrance, they propose, prevents KTP from binding to and being utilized by wild-type PINK1.[3][4]
However, these studies also demonstrated that mutating this gatekeeper residue to a smaller amino acid, such as glycine (B1666218) (M318G), alleviates the steric clash and allows KTP to bind and act as a phosphate donor.[3][4] This finding has opened up new avenues for using the KTP/mutant PINK1 system as a chemical genetic tool to study PINK1 function.
This ongoing debate highlights the importance of considering the specific kinase isoform and the presence of any mutations when interpreting data from studies using KTP.
Quantitative Data on KTP-PINK1 Interaction
A comprehensive understanding of KTP's interaction with PINK1 requires quantitative analysis of its binding affinity and kinetic parameters. While the primary literature discusses these aspects, specific numerical values are not always explicitly stated in the main text of the publications. The following tables summarize the available qualitative and quantitative information. Further investigation of supplementary materials from the cited literature is recommended for more detailed data.
Table 1: Kinetic Parameters of KTP with PINK1
| Kinase | Nucleotide | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Wild-Type PINK1 | ATP | Data not explicitly reported | Data not explicitly reported | Baseline | [1][3] |
| Wild-Type PINK1 | KTP | Data not explicitly reported | Data not explicitly reported | Reported to be higher than ATP | [1] |
| PINK1 G309D Mutant | ATP | Data not explicitly reported | Data not explicitly reported | Lower than Wild-Type with ATP | [1] |
| PINK1 G309D Mutant | KTP | Data not explicitly reported | Data not explicitly reported | Restored to near Wild-Type levels | [1] |
| PINK1 M318G Mutant | ATP | Data not explicitly reported | Data not explicitly reported | Reduced compared to Wild-Type | [3] |
| PINK1 M318G Mutant | KTP | Data not explicitly reported | Data not explicitly reported | Functional | [3] |
Table 2: Binding Affinity of KTP for PINK1
| Kinase | Ligand | Binding Affinity (Kd) | Method | Reference |
| Wild-Type PhPINK1 | ATP | Stabilizes protein in thermal shift assay | Thermal Shift Assay | [3] |
| Wild-Type PhPINK1 | KTP | Does not stabilize protein in thermal shift assay | Thermal Shift Assay | [3] |
| Wild-Type HsPINK1 | KTP | No detectable binding | In vitro phosphorylation assay | [3] |
| PINK1 M318A/M318G Mutants | KTP | Enables binding and ubiquitin phosphorylation | In vitro phosphorylation assay | [3] |
Note: PhPINK1 refers to Pediculus humanus corporis PINK1, and HsPINK1 refers to Homo sapiens PINK1.
Signaling Pathway: The PINK1/Parkin Mitophagy Pathway
KTP has been primarily studied in the context of the PINK1/Parkin pathway, a critical cellular process for maintaining mitochondrial quality control. Deficiencies in this pathway are strongly linked to the pathogenesis of Parkinson's disease.
In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, signified by a loss of mitochondrial membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane.
Accumulated PINK1 becomes active and initiates a signaling cascade that leads to the removal of the damaged mitochondrion through a selective form of autophagy known as mitophagy. A key step in this process is the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. PINK1 phosphorylates both ubiquitin and Parkin, leading to the ubiquitination of outer mitochondrial membrane proteins. This ubiquitination serves as a signal for the recruitment of the autophagy machinery, which engulfs the damaged mitochondrion and delivers it to the lysosome for degradation.
Caption: The PINK1/Parkin pathway of mitophagy.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of KTP on kinase activity.
In Vitro Kinase Assay with KTP
Objective: To determine the ability of a kinase to utilize KTP as a phosphate donor and to assess the kinetics of this reaction.
Materials:
-
Purified recombinant kinase (e.g., PINK1 WT or mutant)
-
Kinase substrate (e.g., recombinant Parkin or ubiquitin for PINK1)
-
Kinetin triphosphate tetrasodium (KTP)
-
Adenosine triphosphate (ATP) as a control
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³²P]KTP (for radiometric detection) or phospho-specific antibodies (for Western blot detection)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Phosphorimager or X-ray film (for radiometric detection)
-
Stop solution (e.g., SDS-PAGE sample buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase reaction buffer, the purified kinase, and the kinase substrate.
-
Initiation of Reaction: Start the reaction by adding a mixture of the nucleotide (either ATP or KTP) and, if using a radiometric assay, the corresponding radiolabeled nucleotide. For kinetic studies, vary the concentration of the nucleotide.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding stop solution.
-
Detection of Phosphorylation:
-
Radiometric Assay: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate. Quantify the signal using a phosphorimager.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the substrate. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the amount of phosphorylated substrate at each nucleotide concentration and time point. For kinetic analysis, plot the initial reaction velocities against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
References
- 1. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Evolving Role of Kinetin and Its Triphosphate in PINK1 Kinase Activation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTEN-induced putative kinase 1 (PINK1) is a critical sensor of mitochondrial health, and its dysfunction is directly linked to early-onset Parkinson's disease. The activation of PINK1 to promote the clearance of damaged mitochondria (mitophagy) represents a promising therapeutic avenue. Initial research identified the plant-derived cytokinin, Kinetin (B1673648), and its intracellular metabolite, Kinetin triphosphate tetrasodium (B8768297) (KTP), as potent activators of PINK1, proposing a "neo-substrate" mechanism where KTP is utilized more efficiently than ATP. However, recent, high-resolution structural and biochemical studies have fundamentally challenged this model. This technical guide provides an in-depth analysis of the scientific literature, charting the evolution of our understanding of Kinetin's role. We present the initial hypothesis, the subsequent contradictory evidence, and the current consensus, which points toward an alternative, yet-to-be-defined mechanism of action for wild-type PINK1. This paper consolidates quantitative data, details key experimental protocols, and provides visualizations to clarify the complex molecular interactions and logical progression of this scientific inquiry.
Introduction: PINK1 and the Promise of Kinase Activation
Mutations in the PINK1 gene are a direct cause of autosomal recessive early-onset Parkinson's disease. PINK1 functions as a primary sensor for mitochondrial damage. In healthy mitochondria, PINK1 is continuously imported and degraded. Upon mitochondrial depolarization, however, PINK1 accumulates on the outer mitochondrial membrane (OMM), where it becomes active.[1] Active PINK1 initiates a signaling cascade by phosphorylating Ubiquitin at serine 65 (pS65-Ub). This, in turn, recruits and activates the E3 ubiquitin ligase Parkin, leading to the ubiquitylation of OMM proteins and subsequent clearance of the damaged organelle via mitophagy.[1][2]
Given that Parkinson's-related mutations typically lead to a loss of PINK1 kinase function, a key therapeutic strategy is the discovery of small molecules that can enhance or restore its activity.[3][4] Early research in this area identified Kinetin (N6-furfuryladenine) as a promising candidate. The hypothesis was that this cell-permeable molecule is converted intracellularly to Kinetin triphosphate (KTP), which then acts as a superior substrate for PINK1, amplifying its catalytic activity.[3]
The Original "Neo-Substrate" Hypothesis
A pivotal 2013 study proposed that KTP could function as a "neo-substrate" to amplify the activity of both wild-type PINK1 (PINK1wt) and the Parkinson's-associated mutant PINK1G309D.[3] This mutant exhibits reduced kinase activity with its natural substrate, ATP. The study demonstrated that KTP not only enhanced the activity of PINK1wt but, critically, restored the catalytic activity of the G309D mutant to near wild-type levels in vitro.[3]
In Vitro Quantitative Data
The initial studies used in vitro kinase assays to measure the phosphorylation of a known PINK1 substrate, TRAP1, as well as PINK1 autophosphorylation. The results indicated a clear preference for KTPγS (a non-hydrolyzable KTP analog) over ATPγS.
| Kinase | Nucleotide (500 µM) | Substrate | Relative Phosphorylation Level | Reference |
| PINK1wt | ATPγS | TRAP1 | Baseline | [3] |
| PINK1wt | KTPγS | TRAP1 | Increased | [3] |
| PINK1G309D | ATPγS | TRAP1 | Reduced | [3] |
| PINK1G309D | KTPγS | TRAP1 | Increased (near WT levels) | [3] |
| PINK1wt | KTPγS | PINK1 (Auto-P) | Increased vs. ATPγS | [3] |
| PINK1G309D | KTPγS | PINK1 (Auto-P) | Increased vs. ATPγS | [3] |
Proposed Cellular Mechanism and Pathway
The proposed mechanism posited that the membrane-permeable Kinetin is taken up by human cells and converted to Kinetin monophosphate (KMP) by the enzyme adenine (B156593) phosphoribosyltransferase (APRT), and subsequently to KTP by other cellular kinases.[3] This intracellular KTP pool would then be available to PINK1. Cellular experiments showed that treatment with Kinetin led to increased phosphorylation of the PINK1 substrate Bcl-xL and accelerated the recruitment of Parkin to depolarized mitochondria in a PINK1-dependent manner.[3]
Experimental Protocol: In Vitro Kinase Assay
-
Protein Expression: GST-tagged PINK1 kinase domain (residues 156-496, either wild-type or G309D mutant) was expressed in E. coli and purified. The substrate, human TRAP1 (residues 60-704), was also expressed and purified.[3]
-
Reaction Mixture: Purified PINK1 (4.3 µM) was incubated with the substrate TRAP1 (1 mg/ml).[3]
-
Nucleotide Addition: The reaction was initiated by adding the specified nucleotide (ATPγS or KTPγS) at concentrations ranging from 100 µM to 500 µM.[3]
-
Incubation: The reaction was allowed to proceed for a set time at 30°C.
-
Detection: The reaction was stopped, and proteins were separated by SDS-PAGE. Thiophosphorylation of TRAP1 and PINK1 (autophosphorylation) was detected by immunoblotting with an anti-thiophosphate ester antibody.[3]
A Paradigm Shift: The Steric Hindrance Model
Despite the initial excitement, subsequent research, particularly a 2023 cryo-electron microscopy (cryo-EM) study, fundamentally overturned the neo-substrate model for wild-type PINK1.[1][5] This work provided high-resolution structures of PINK1 bound to nucleotides, revealing the precise architecture of the ATP-binding pocket.
The "Gatekeeper" Residue and Steric Clash
The structural data revealed that a specific "gatekeeper" residue, a methionine at position 318 in human PINK1 (HsPINK1 M318), plays a crucial role.[1][5] The side chain of this methionine residue extends into the ATP-binding pocket. While it comfortably accommodates the adenine base of ATP, the larger N6-furfuryl group of Kinetin creates a direct steric clash, physically preventing KTP from binding productively in the pocket of wild-type PINK1.[5][6][7]
This finding indicates that wild-type PINK1 cannot, in fact, use KTP as a phosphate (B84403) donor.[5][7]
References
- 1. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Genetics Approach: A Technical Guide to the Discovery and Synthesis of 6-Fu-ATP Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and application of 6-Fu-ATP tetrasodium (B8768297) salt, a key reagent in the field of chemical genetics for the study of protein kinase signaling pathways.
Introduction: Overcoming the Challenge of Kinase Substrate Identification
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to substrate proteins. Identifying the direct substrates of specific kinases is a formidable challenge due to the vast number of kinases and the overlapping substrate specificities within the kinome. To address this, the innovative "chemical genetics" approach was developed, which combines the power of synthetic chemistry and protein engineering. This strategy relies on creating engineered kinases with a modified ATP-binding pocket that preferentially accepts a synthetic ATP analog, which is a poor substrate for wild-type kinases. This allows for the specific labeling and identification of the direct substrates of the engineered kinase.
One such synthetic ATP analog is N6-(2-furoyl)adenosine-5'-triphosphate (6-Fu-ATP). Its discovery and application have been instrumental in dissecting complex signaling cascades. This guide details the principles of its design, a representative synthetic protocol, and its utility in elucidating kinase signaling pathways, with a focus on the well-studied v-Src tyrosine kinase.
The "Bump-and-Hole" Strategy: Discovery and Design of 6-Fu-ATP
The discovery of 6-Fu-ATP is rooted in the "bump-and-hole" or "analog-sensitive" kinase technology pioneered by Shokat and colleagues.[1][2][3][4][5] The core concept involves engineering a "hole" in the ATP-binding site of a target kinase by mutating a bulky "gatekeeper" residue to a smaller one, such as glycine (B1666218) or alanine. This modification creates space to accommodate a "bumped" ATP analog, such as 6-Fu-ATP, which bears a sterically bulky substituent at the N6 position of the adenine (B156593) ring. This engineered kinase-analog pair is orthogonal, meaning the engineered kinase preferentially utilizes the analog, and wild-type kinases do not.
The furoyl group of 6-Fu-ATP provides the necessary bulk to fit snugly into the enlarged active site of the mutant kinase, while preventing its binding to the constricted active sites of wild-type kinases. This specificity is the cornerstone of the chemical genetics approach.
Synthesis of 6-Fu-ATP Tetrasodium Salt
Experimental Protocol: Synthesis of 6-Fu-ATP Tetrasodium Salt
Step 1: N6-acylation of Adenosine (B11128)
-
Protection of Ribose Hydroxyls: Adenosine is first treated with an excess of acetic anhydride (B1165640) in pyridine (B92270) to protect the 2', 3', and 5' hydroxyl groups of the ribose moiety, yielding 2',3',5'-tri-O-acetyladenosine.
-
N6-Acylation: The protected adenosine is then reacted with 2-furoyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN). This step introduces the furoyl group at the N6 position of the adenine ring.
-
Deprotection of Ribose Hydroxyls: The acetyl protecting groups are removed by treatment with a mild base, such as ammonia (B1221849) in methanol, to yield N6-(2-furoyl)adenosine.
Step 2: Phosphorylation to 6-Fu-ATP
-
Monophosphorylation: The N6-(2-furoyl)adenosine is first converted to its 5'-monophosphate (6-Fu-AMP). This can be achieved using a phosphorylating agent like phosphorus oxychloride (POCl₃) in trimethyl phosphate.
-
Conversion to Triphosphate: The 6-Fu-AMP is then converted to the triphosphate (6-Fu-ATP). A common method is the one-pot reaction with carbonyldiimidazole to form the phosphorimidazolidate, followed by reaction with pyrophosphate.
-
Purification and Salt Formation: The crude 6-Fu-ATP is purified by ion-exchange chromatography. The purified 6-Fu-ATP is then converted to the tetrasodium salt by titration with a sodium hydroxide (B78521) solution and lyophilized to yield the final product.
Quantitative Data
The success of the chemical genetics approach hinges on the engineered kinase's high catalytic efficiency with the ATP analog and its reduced efficiency with natural ATP. The following table summarizes representative kinetic data for an engineered kinase with a bulky N6-substituted ATP analog, N6-(cyclopentyl)ATP, which is structurally similar to 6-Fu-ATP.
| Kinase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Wild-type v-Src | ATP | 130 | 1.9 | 1.5 x 104 | [6] |
| Engineered v-Src (I338A) | ATP | 270 | 0.1 | 3.7 x 102 | [6] |
| Engineered v-Src (I338A) | N6-(cyclopentyl)ATP | 6.4 | 0.7 | 1.1 x 105 | [6] |
Table 1: Kinetic parameters of wild-type and engineered v-Src kinase with ATP and an ATP analog. The data demonstrates the engineered kinase's preference for the bulky ATP analog.
Application in Elucidating Signaling Pathways: The v-Src Example
The chemical genetics approach has been successfully employed to identify novel substrates of the viral oncogenic tyrosine kinase, v-Src.[2][7] This has provided a clearer picture of the signaling events downstream of v-Src activation that lead to cellular transformation.
Experimental Workflow: Identification of v-Src Substrates
The general workflow for identifying kinase substrates using 6-Fu-ATP or similar analogs is as follows:
Caption: Experimental workflow for identifying kinase substrates.
v-Src Signaling Pathway
Using this workflow, several direct substrates of v-Src have been identified, revealing its role in regulating the cytoskeleton and cell adhesion.
Caption: Simplified v-Src signaling pathway with identified substrates.
Conclusion
6-Fu-ATP tetrasodium salt and the broader chemical genetics approach have revolutionized the study of protein kinases. By enabling the specific identification of direct kinase substrates, this methodology provides a powerful tool for dissecting complex signaling networks. The insights gained from these studies are invaluable for understanding disease mechanisms and for the development of targeted therapeutics. This guide provides a foundational understanding for researchers looking to apply this powerful technique in their own work.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chemical genetic screen for direct v-Src substrates reveals ordered assembly of a retrograde signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kinetin Triphosphate Tetrasodium: Chemical Properties, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) triphosphate tetrasodium (B8768297), also known as KTP tetrasodium or 6-Fu-ATP tetrasodium, is a synthetic analog of adenosine (B11128) triphosphate (ATP). It has garnered significant interest in the scientific community, particularly for its role as a "neo-substrate" for the PTEN-induced putative kinase 1 (PINK1), a key enzyme implicated in the pathogenesis of Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of Kinetin triphosphate tetrasodium, with a focus on its synthesis, purification, and its controversial interaction with the PINK1 signaling pathway.
Chemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. However, based on its structure as a nucleoside triphosphate analog and information from commercial suppliers, some key properties can be summarized. For comparative purposes, the known properties of its precursor, Kinetin, are also provided.
| Property | This compound | Kinetin (Precursor) |
| Molecular Formula | C₁₅H₁₆N₅Na₄O₁₄P₃ | C₁₀H₉N₅O |
| Molecular Weight | 675.19 g/mol | 215.21 g/mol |
| CAS Number | 1450894-16-2 | 525-79-1 |
| Appearance | White to off-white solid | White crystalline powder |
| Solubility | Soluble in water (a concentration of 100 mM has been reported by suppliers)[3] | Slightly soluble in cold water, methanol, and ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.[1] |
| pKa | Data not available | pKa1 = 2.7, pKa2 = 9.9[1] |
| Melting Point | Data not available | 266-267 °C[1] |
Stability and Storage
Storage: Commercial suppliers recommend storing this compound at -70°C to ensure its long-term stability.[4] For short-term use, solutions should be prepared fresh and kept on ice. Repeated freeze-thaw cycles should be avoided to minimize degradation.
A study on the stability of the precursor, kinetin, in aqueous solutions found it to be stable under various storage conditions.[5] However, the triphosphate moiety in this compound makes it significantly more labile.
Biological Activity and the PINK1 Signaling Pathway
Kinetin triphosphate has been primarily investigated for its role in modulating the activity of the PINK1 kinase. PINK1 is a crucial component of the cellular machinery responsible for mitochondrial quality control. Loss-of-function mutations in the PINK1 gene are a cause of early-onset Parkinson's disease.
The canonical PINK1/Parkin signaling pathway is initiated by mitochondrial damage, leading to the accumulation of PINK1 on the outer mitochondrial membrane. PINK1 then phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, initiating a signaling cascade that culminates in the removal of damaged mitochondria via mitophagy.
Initially, Kinetin triphosphate was reported to act as a "neo-substrate" for PINK1, meaning it could be utilized by the kinase more efficiently than its natural substrate, ATP.[6] This was proposed as a potential therapeutic strategy to enhance the activity of mutant PINK1. However, more recent studies (2023-2024) have challenged this model, presenting evidence that Kinetin triphosphate may not bind to wild-type PINK1 due to steric hindrance with a "gatekeeper" methionine residue in the ATP-binding pocket.[2][7][8] These studies suggest that Kinetin's effects on the PINK1 pathway might be indirect or require a mutated form of the PINK1 enzyme.[2][7][8]
References
- 1. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
The Role of Kinetin Triphosphate Tetrasodium in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetin (B1673648) triphosphate tetrasodium (B8768297), the salt form of kinetin triphosphate (KTP), has emerged as a significant modulator of cellular signaling, particularly in the context of neurodegenerative disease research. This document provides an in-depth technical overview of KTP's primary function as a "neo-substrate" for the PTEN-induced putative kinase 1 (PINK1), a key enzyme implicated in Parkinson's disease. We will explore the intracellular synthesis of KTP from its precursor, kinetin, its impact on PINK1 kinase activity, and the downstream consequences for mitochondrial quality control pathways. This guide includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases, including Parkinson's disease. The PINK1/Parkin pathway plays a crucial role in maintaining mitochondrial homeostasis by identifying and clearing damaged mitochondria through a process known as mitophagy. Loss-of-function mutations in the PINK1 gene are a direct cause of early-onset Parkinson's disease, leading to a reduction in PINK1 kinase activity and subsequent impairment of mitochondrial quality control.
Therapeutic strategies aimed at enhancing PINK1 activity have been a significant focus of research. One novel approach involves the use of ATP analogs that can serve as alternative substrates for PINK1, potentially overcoming the catalytic deficiencies of mutant forms of the enzyme. Kinetin triphosphate (KTP) has been identified as a potent "neo-substrate" for PINK1, demonstrating a higher catalytic efficiency than the endogenous substrate, ATP.[1] This guide delves into the cellular mechanisms of action of kinetin triphosphate tetrasodium, providing a comprehensive resource for researchers in the field.
Intracellular Conversion of Kinetin to Kinetin Triphosphate
Kinetin triphosphate is not cell-permeable. However, its precursor, kinetin (N6-furfuryladenine), can be taken up by cells and subsequently converted to the active triphosphate form.[1] This intracellular conversion is a multi-step process initiated by the enzyme adenine (B156593) phosphoribosyltransferase (APRT), which catalyzes the ribosylation of kinetin to form kinetin monophosphate (KMP).[2] Subsequent phosphorylation steps, mediated by cellular kinases, generate kinetin diphosphate (B83284) (KDP) and finally kinetin triphosphate (KTP).[2]
Function in the PINK1/Parkin Pathway
The primary recognized function of kinetin triphosphate is its role as a potent activator of the PINK1 kinase. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, indicated by a loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane. This accumulation leads to PINK1 dimerization and autophosphorylation, activating its kinase function.
Activated PINK1 then phosphorylates ubiquitin at serine 65 (Ser65), which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. PINK1 also directly phosphorylates Parkin, leading to its full activation. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation via mitophagy.
KTP acts as an ATP analog, serving as a phosphate (B84403) donor for PINK1.[1] Studies have shown that KTP can enhance the activity of both wild-type PINK1 and certain Parkinson's disease-associated mutant forms, such as PINK1G309D, restoring its catalytic activity to near wild-type levels.[1] This enhanced PINK1 activity leads to increased phosphorylation of its downstream targets, thereby promoting the recruitment and activation of Parkin and subsequent mitophagy.
Quantitative Data
The following tables summarize quantitative data from key studies investigating the effects of kinetin and KTP on cellular pathways.
Table 1: Intracellular Nucleotide Concentrations in HeLa Cells
| Treatment | ATP Concentration (μM) | KTP Concentration (μM) |
| DMSO (Control) | 1950 ± 421 | Not Detected |
| 50 µM Kinetin | Not Reported | 68 ± 13.3 |
| Data from Hertz et al., Cell, 2013.[1] |
Table 2: Effect of Kinetin on PINK1-Dependent Parkin Recruitment in HeLa Cells
| Cell Line | Treatment | Change in Parkin Co-localization with Mitochondria |
| PINK1wt | DMSO | Baseline |
| PINK1wt | Kinetin | Significant Increase (p<0.0001) |
| PINK1G309D | DMSO | Reduced compared to PINK1wt |
| PINK1G309D | Kinetin | Rescue to near PINK1wt levels (p<0.0001) |
| Data from Hertz et al., Cell, 2013.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro PINK1 Kinase Assay
This protocol is adapted from studies investigating the direct effect of KTP on PINK1 kinase activity.
Objective: To measure the kinase activity of recombinant PINK1 using KTP as a phosphate donor and a generic substrate.
Materials:
-
Recombinant human PINK1 (wild-type and/or mutant)
-
This compound (KTP)
-
Adenosine triphosphate (ATP)
-
Kinase substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM EDTA)
-
32P-γ-ATP (for radioactive detection) or antibodies against phosphorylated substrates (for non-radioactive detection)
-
SDS-PAGE gels and buffers
-
Phosphorimager or Western blotting equipment
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PINK1, and the kinase substrate.
-
Initiate the kinase reaction by adding a mixture of ATP (or KTP) and 32P-γ-ATP to the reaction mixture. For non-radioactive assays, add unlabeled ATP or KTP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of 32P into the substrate using a phosphorimager.
-
For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using an antibody specific to the phosphorylated substrate.
Cellular Parkin Recruitment Assay
This protocol is based on the methods used to assess the effect of kinetin on the translocation of Parkin to mitochondria in cultured cells.
Objective: To visualize and quantify the recruitment of fluorescently tagged Parkin to mitochondria upon mitochondrial depolarization in the presence of kinetin.
Materials:
-
HeLa or SH-SY5Y cells
-
Plasmids encoding YFP-Parkin and a mitochondrial marker (e.g., mito-dsRed)
-
Transfection reagent
-
Cell culture medium and supplements
-
Kinetin
-
Mitochondrial depolarizing agent (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)
-
Fluorescence microscope with live-cell imaging capabilities
-
Image analysis software
Procedure:
-
Co-transfect cells with plasmids encoding YFP-Parkin and a mitochondrial marker.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with kinetin (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a specified pre-incubation period (e.g., 12 hours).
-
Induce mitochondrial depolarization by adding CCCP (e.g., 10 µM) to the cell culture medium.
-
Acquire fluorescence images of the cells at different time points after CCCP addition.
-
Analyze the images to quantify the co-localization of YFP-Parkin with the mitochondrial marker. An increase in co-localization indicates Parkin recruitment.
LC-MS/MS Analysis of Intracellular KTP
This protocol provides a general framework for the quantification of intracellular KTP levels.
Objective: To extract nucleotides from cultured cells and quantify the concentration of KTP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells (e.g., HeLa) treated with kinetin or vehicle
-
Methanol (B129727) (ice-cold)
-
Cell scrapers
-
Microcentrifuge
-
LC-MS/MS system
-
KTP standard for calibration curve
Procedure:
-
Culture cells and treat with kinetin or vehicle.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites by adding ice-cold methanol and scraping the cells.
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant using an LC-MS/MS system equipped with a suitable column for nucleotide separation.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify KTP based on its parent and fragment ion masses.
-
Calculate the intracellular concentration of KTP by comparing the peak area from the cell extract to a standard curve generated with known concentrations of KTP.
Conclusion
This compound, through its active form KTP, represents a promising pharmacological tool for the activation of the PINK1 kinase. Its ability to act as a neo-substrate for both wild-type and certain mutant forms of PINK1 highlights a potential therapeutic avenue for Parkinson's disease and other disorders associated with mitochondrial dysfunction. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to investigate the cellular functions of KTP and to further explore its therapeutic potential. Future studies will likely focus on optimizing the delivery of kinetin or developing more potent and specific activators of the PINK1/Parkin pathway.
References
Kinetin Triphosphate Tetrasodium in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kinetin (B1673648) Triphosphate (KTP) and its precursor, kinetin, in the context of Parkinson's disease (PD) research. It details the evolving understanding of its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways and workflows.
Introduction to Kinetin and the PINK1/Parkin Pathway in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A significant body of evidence implicates mitochondrial dysfunction as a central player in its pathogenesis. The PINK1 (PTEN-induced putative kinase 1) and Parkin (E3 ubiquitin ligase) pathway is a critical mitochondrial quality control system. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM).[1]
Stabilized PINK1 recruits Parkin from the cytosol to the damaged organelle, initiating a process called mitophagy, which is the selective degradation of mitochondria via autophagy.[1] Loss-of-function mutations in either PINK1 or Parkin are linked to early-onset, autosomal recessive forms of PD, highlighting the neuroprotective importance of this pathway.[1][2]
This has led to therapeutic strategies aimed at enhancing PINK1 activity. Kinetin (N6-furfuryladenine), a plant cytokinin, and its intracellular metabolite, Kinetin Triphosphate (KTP), emerged as promising candidates. Initial research suggested KTP could act as a "neo-substrate" for PINK1, amplifying its kinase activity and promoting downstream neuroprotective effects.[3] However, recent structural biology findings have challenged this initial hypothesis, creating a more nuanced and complex picture of its mechanism.
The Evolving Mechanism of Action
The Initial Neo-Substrate Hypothesis
The first proposed mechanism was that KTP, an ATP analog, could be utilized by the PINK1 kinase with greater catalytic efficiency than ATP itself.[3][4] The cell-permeable precursor, kinetin, is taken up by cells and converted into its active triphosphate form, KTP, through cellular metabolic pathways.[3][5] This enhanced PINK1 activity was shown to:
-
Amplify Catalytic Activity: Increase the kinase activity of both wild-type PINK1 and the PD-associated mutant PINK1 G309D, restoring its function to near wild-type levels in vitro.[3]
-
Accelerate Parkin Recruitment: Speed up the translocation of Parkin to depolarized mitochondria, a key step in initiating mitophagy.[3]
-
Reduce Mitochondrial Motility: Inhibit the movement of mitochondria in axons, a phenomenon associated with the quarantine of damaged organelles before clearance.[3]
-
Suppress Apoptosis: Protect human-derived neuronal cells from oxidative stress-induced cell death in a PINK1-dependent manner.[3]
Recent Evidence and the "Gatekeeper" Model
More recent research using cryo-electron microscopy has provided a high-resolution view of the PINK1 kinase domain, leading to a significant reassessment of the neo-substrate hypothesis.[2][6] These studies revealed:
-
Steric Hindrance: KTP is physically too large to fit into the ATP-binding pocket of wild-type human PINK1. A specific "gatekeeper" residue, methionine (M318), sterically clashes with the furfuryl group of KTP, preventing it from binding effectively.[2][6][7]
-
Mutation-Dependent Activity: Only when the bulky methionine gatekeeper is mutated to a smaller residue, such as glycine (B1666218) or alanine, can PINK1 bind and utilize KTP as a phosphate (B84403) donor.[2][7] This finding indicates that KTP is not a direct neo-substrate for the wild-type enzyme.
-
Alternative Mechanism: The observed biological effects of kinetin in cells likely occur through an indirect or currently unidentified mechanism, rather than by direct enhancement of PINK1 catalytic activity as a neo-substrate.[8] This is supported by findings that kinetin derivatives that cannot be converted to a triphosphate form can still enhance mitophagy.[8]
This paradigm shift underscores the complexity of targeting the PINK1 pathway and highlights the importance of structural biology in validating drug mechanisms.
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from in vitro and cellular studies investigating the effects of kinetin and KTP.
Table 1: In Vitro and Cellular Effects of Kinetin on PINK1 Pathway Endpoints
| Experimental Model | Endpoint Measured | Treatment | Result | p-value | Reference |
|---|---|---|---|---|---|
| SH-SY5Y Cells | Caspase 3/7 Activity (Apoptosis) | Kinetin + MG132 | Significant reduction vs. DMSO | p=0.005 | [3] |
| SH-SY5Y Cells | Annexin V Staining (Apoptosis) | Kinetin + MG132 | Significantly lower induction of apoptosis | p=0.0023 | [3] |
| Cultured Neurons | Mitochondrial Motility | Kinetin | Marked inhibition of moving mitochondria | p=0.0005 | [3] |
| HeLa Cells (wt PINK1) | Parkin Recruitment | Kinetin + CCCP | Statistically significant effect | F=24.10, p<0.0001 | [3] |
| HeLa Cells (G309D PINK1) | Parkin Recruitment | Kinetin + CCCP | Statistically significant effect | F=54.14, p<0.0001 |[3] |
Table 2: Neuroprotection Studies in Cellular Models of Parkinson's Disease
| Cell Line | Model of Toxicity | Treatment | Outcome | Reference |
|---|---|---|---|---|
| SH-SY5Y | Salsolinol (SAL)-induced | Kinetin-3-glucoside (10 µM) | Increased cell viability to 81.84% | [9] |
| SH-SY5Y | Salsolinol (SAL)-induced | cis-Zeatin riboside (0.1 µM) | Increased cell viability to 81.14% | [9] |
| SH-SY5Y | Glutamate-induced | Kinetin | Significantly reduced cell death rates |[9] |
Table 3: Summary of In Vivo Rodent Model Studies
| Animal Model | Treatment | Key Finding | Conclusion | Reference |
|---|---|---|---|---|
| α-Synuclein Overexpression Rodent Models | Chronic oral kinetin | No protective effects observed | Oral kinetin is unlikely to protect against α-synuclein toxicity | [10] |
| PINK1-null Rats | Chronic oral kinetin | No degeneration of dopamine (B1211576) neurons was observed in the model, precluding an assessment of neuroprotection. | The study could not validate protection in a PINK1 deficiency model. |[10] |
Note: The lack of efficacy in α-synuclein models, which represent the more common sporadic form of PD, is a critical finding for translational consideration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
In Vitro PINK1 Kinase Assay
-
Objective: To measure the ability of PINK1 to phosphorylate a substrate using ATP versus KTP.
-
Reagents: Recombinant GST-tagged PINK1 kinase domain (wild-type or mutant), kinase buffer, substrate (e.g., TRAP1), and either ATPγS or Kinetin Triphosphate gamma-thiophosphate (KTPγS).
-
Procedure:
-
Incubate recombinant PINK1 with the substrate in kinase buffer.
-
Initiate the reaction by adding a specified concentration (e.g., 100-500 µM) of ATPγS or KTPγS.
-
Allow the reaction to proceed for a set time at 30°C.
-
Stop the reaction by adding EDTA and alkylating with p-nitrobenzyl mesylate.
-
Analyze the results via SDS-PAGE and immunoblotting using an antibody specific for thiophosphate esters to detect substrate and PINK1 autophosphorylation.[3]
-
Cellular Parkin Recruitment Assay
-
Objective: To quantify the translocation of Parkin to mitochondria following mitochondrial depolarization.
-
Cell Line: HeLa cells, which have low endogenous PINK1 and Parkin levels.
-
Procedure:
-
Co-transfect HeLa cells with plasmids encoding for PINK1 (wild-type or mutant), mCherry-Parkin, and a mitochondrial-targeted GFP (mito-GFP).
-
Pre-treat cells with kinetin (e.g., 50 µM) or a control compound (e.g., adenine (B156593) or DMSO) for 24-48 hours.
-
Induce mitochondrial depolarization by adding Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (e.g., 10 µM).
-
Fix the cells at various time points post-CCCP treatment.
-
Acquire images using fluorescence microscopy.
-
Quantify the co-localization of the mCherry-Parkin signal with the mito-GFP signal. The percentage of cells showing a punctate Parkin pattern co-localizing with mitochondria is determined.[3]
-
Cellular Apoptosis Assay
-
Objective: To measure the protective effect of kinetin against induced apoptosis.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure:
-
Pre-treat cells with various concentrations of kinetin or a control compound for 48-96 hours.
-
Induce apoptosis by treating with a proteasome inhibitor such as MG132 for 12 hours.
-
Method A (Caspase Activity): Lyse the cells and measure the activity of executioner caspases 3 and 7 using a luminescent or fluorescent substrate-based assay.[3]
-
Method B (FACS): Stain the cells with FITC-conjugated Annexin V (a marker for early apoptosis) and propidium (B1200493) iodide (a marker for late apoptosis/necrosis). Analyze the stained cell populations using a flow cytometer to quantify the percentage of apoptotic cells.[3]
-
Visualizations: Pathways and Workflows
Diagram 1: The Initial "Neo-Substrate" Hypothesis for Kinetin Action
Caption: Intracellular conversion of kinetin to KTP and its hypothesized role as a PINK1 neo-substrate.
Diagram 2: Experimental Workflow for a Cellular Parkin Recruitment Assay
Caption: A step-by-step workflow for quantifying PINK1-dependent Parkin recruitment in cultured cells.
Diagram 3: The "Gatekeeper" Model of Steric Hindrancedot
References
- 1. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Kinetin Triphosphate-PINK1 Binding Controversy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serine/threonine kinase PINK1 is a key regulator of mitochondrial quality control, and its dysfunction is directly linked to early-onset Parkinson's disease. Consequently, identifying small-molecule activators of PINK1 has been a significant focus of therapeutic development. A seminal 2013 study reported that Kinetin (B1673648) triphosphate (KTP), an ATP analog, acts as a "neo-substrate" for PINK1, enhancing its kinase activity more efficiently than ATP and suggesting a promising therapeutic avenue. However, recent structural and biochemical evidence has directly challenged this assertion, creating a significant controversy within the field. This technical guide provides an in-depth analysis of the conflicting data, detailed experimental methodologies, and the current scientific consensus on the interaction between KTP and PINK1.
The Initial Claim: KTP as a Potent PINK1 Neo-Substrate
In 2013, Hertz et al. published findings suggesting that KTP could rescue the activity of a Parkinson's disease-associated mutant of PINK1 (G309D) and enhance the activity of the wild-type enzyme[1][2]. Their research indicated that the cell-permeable precursor, kinetin, could be intracellularly converted to KTP, leading to increased PINK1 activity. This was demonstrated through several key experiments.
Supporting Evidence from Hertz et al. (2013):
-
In Vitro Kinase Assays: Using a GST-tagged kinase domain of PINK1, the study showed that KTP led to increased trans-phosphorylation of the mitochondrial chaperone TRAP1 and enhanced PINK1 autophosphorylation compared to ATP[1]. A competition assay also suggested that KTP could phosphorylate substrates even in the presence of a four-fold excess of ATP[1].
-
Cellular Assays:
-
Parkin Recruitment: In HeLa cells co-transfected with PINK1 and Parkin, treatment with kinetin was shown to accelerate the recruitment of Parkin to depolarized mitochondria, a key step in the PINK1/Parkin mitophagy pathway[1]. The time to 50% recruitment (R50) was significantly reduced in the presence of kinetin for both wild-type and G309D mutant PINK1[1].
-
Apoptosis and Substrate Phosphorylation: Kinetin treatment was also reported to increase the phosphorylation of the PINK1 substrate Bcl-xL and suppress apoptosis in human neural cells in a PINK1-dependent manner[1].
-
The Contradiction: Structural and Biophysical Evidence Against Direct Binding
More recent studies, notably by Gan et al. in 2024, have provided compelling evidence that directly contradicts the initial findings. This research utilized advanced structural and biophysical techniques to probe the interaction between KTP and PINK1.
Contradictory Evidence from Gan et al. (2024) and Supporting Studies:
-
Cryo-Electron Microscopy (Cryo-EM): Structural analysis of insect and human PINK1 revealed that the ATP-binding pocket contains a "gatekeeper" methionine residue (Met318 in human PINK1)[3][4]. The bulky N6-furfuryl group of KTP sterically clashes with this residue, physically preventing it from binding to the active site of the wild-type enzyme[3][4].
-
Thermal Shift Binding Assays: These assays, which measure protein stability upon ligand binding, showed that while ATP stabilized PINK1, KTP did not, indicating a lack of direct interaction with the wild-type protein[3].
-
In Vitro Ubiquitin Phosphorylation Assays: In assays using ubiquitin, a key physiological substrate of PINK1, wild-type PINK1 was unable to utilize KTP as a phosphate (B84403) donor to phosphorylate ubiquitin[3].
-
The Gatekeeper Mutant: Crucially, when the gatekeeper methionine was mutated to a smaller residue like glycine (B1666218) (M318G), the enlarged ATP-binding pocket could then accommodate KTP[3][5]. This mutant PINK1 was inactive with ATP but could be robustly activated by KTP (and by kinetin in cells), effectively switching its nucleotide preference[3][5]. This finding demonstrates that while KTP can act as a substrate for a specifically engineered PINK1, it does not for the wild-type version.
Summary of Conflicting Quantitative and Qualitative Data
Due to the nature of the conflicting findings, direct quantitative comparisons of binding affinity (e.g., Kd values) for KTP with wild-type PINK1 are unavailable from the contradictory studies, as no binding was detected. The table below summarizes the qualitative outcomes of the key experiments.
| Experiment | Initial Claim (Hertz et al., 2013) | Contradictory Evidence (Gan et al., 2024) |
| Direct Binding | Inferred from increased kinase activity. | No binding detected via thermal shift assays[3]. |
| In Vitro Kinase Activity | Increased phosphorylation of TRAP1 and autophosphorylation with KTP[1]. | No phosphorylation of ubiquitin with KTP by wild-type PINK1[3]. |
| Structural Basis | Not determined. | Cryo-EM shows steric clash between KTP and the gatekeeper methionine (M318) in wild-type PINK1[3][4]. |
| Cellular Activity (Kinetin) | Accelerated Parkin recruitment to depolarized mitochondria[1]. | No enhanced activity in wild-type PINK1. Robust activation only observed in the M318G gatekeeper mutant[3][5]. |
Experimental Protocols
In Vitro Kinase Assay (Hertz et al., 2013)
-
Protein Expression: GST-tagged PINK1 kinase domain (residues 156–496) was expressed in E. coli.
-
Reaction: Purified PINK1 was incubated with the substrate (e.g., TRAP1) and either ATP or KTP (typically at concentrations of 100-500 µM). For radiolabeling, γ-³²P labeled nucleotides were used. For thiophosphorylation, ATPγS or KTPγS were used.
-
Analysis: Phosphorylation was detected by autoradiography or by immunoblotting with thiophosphate-specific antibodies.
Parkin Recruitment Assay (Hertz et al., 2013)
-
Cell Culture and Transfection: HeLa cells, which have low endogenous PINK1 and Parkin, were co-transfected with plasmids encoding PINK1 (wild-type or mutant), mCherry-Parkin, and a mitochondrial marker (mitoGFP).
-
Treatment: Cells were pre-treated with kinetin (e.g., 50 µM) or a control compound for a specified period (e.g., 96 hours).
-
Induction of Mitophagy: Mitochondrial depolarization was induced using CCCP (e.g., 5 µM).
-
Imaging and Analysis: Live-cell imaging was used to monitor the translocation of mCherry-Parkin to mitochondria (co-localization with mitoGFP). The time taken for 50% of cells to show Parkin recruitment (R50) was quantified[1].
Cryo-Electron Microscopy (Gan et al., 2024)
-
Sample Preparation: A dodecameric assembly of Pediculus humanus corporis (Ph) PINK1 was used as a platform for structural studies. The purified protein complex was incubated with nucleotides (AMP-PNP or ADP).
-
Data Collection: The sample was vitrified on EM grids and imaged using a high-end transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Thousands of particle images were processed to generate a high-resolution 3D reconstruction of the PINK1-nucleotide complex[3][6].
-
Structural Analysis: The resulting atomic model was analyzed to determine the conformation of the ATP-binding pocket and to model the potential interaction with KTP.
Thermal Shift Assay (Gan et al., 2024)
-
Principle: This assay measures the change in the thermal denaturation temperature (melting temperature, Tm) of a protein upon ligand binding. A positive shift in Tm indicates ligand binding and stabilization.
-
Procedure: Purified PINK1 was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins. The mixture was incubated with either ATP or KTP.
-
Measurement: The temperature was gradually increased, and the fluorescence was monitored. The Tm was determined as the midpoint of the unfolding transition.
In Vitro Ubiquitin Phosphorylation Assay (Gan et al., 2024)
-
Reaction: Purified PINK1 was incubated with ubiquitin in a kinase buffer containing Mg²⁺ and either ATP or KTP.
-
Analysis: The reaction products were separated using Phos-tag SDS-PAGE, a technique that retards the migration of phosphorylated proteins.
-
Detection: Gels were stained (e.g., with Coomassie) to visualize the unphosphorylated and phosphorylated forms of ubiquitin[3].
Visualizations: Pathways and Workflows
Conclusion and Current Perspective
The weight of the current scientific evidence, particularly the high-resolution structural data from cryo-EM, strongly indicates that Kinetin triphosphate does not directly bind to or act as a neo-substrate for wild-type PINK1[3][4][7]. The initial reports of enhanced activity are likely attributable to indirect effects or mechanisms that are not yet fully understood[5][7]. The steric hindrance provided by the gatekeeper methionine residue offers a clear and compelling molecular explanation for the lack of direct binding[3][4].
For drug development professionals, this controversy underscores the critical importance of validating initial findings with orthogonal, biophysically rigorous methods, including structural biology. While kinetin and its derivatives may still hold therapeutic potential, their mechanism of action is unlikely to be the direct enhancement of PINK1 kinase activity via KTP. The discovery of the gatekeeper mutant's sensitivity to KTP, however, provides a valuable chemical-genetic tool for researchers to conditionally and specifically activate PINK1 signaling, thereby decoupling its activation from its stabilization on the mitochondrial membrane[3]. Future research should focus on elucidating the true mechanism by which kinetin may affect the PINK1/Parkin pathway and on developing genuine, direct activators of wild-type PINK1.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pretty in PINK1, Cryo-EM Reveals How Kinase Anchors to Mitochondria | ALZFORUM [alzforum.org]
- 7. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Investigating the Pro-Mitophagic Effects of Kinetin and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selective removal of damaged mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Deficiencies in mitophagy are strongly implicated in the pathogenesis of neurodegenerative conditions, most notably Parkinson's disease (PD). Consequently, identifying small molecules that can enhance mitophagy is a promising therapeutic strategy. Kinetin (B1673648) (N6-furfuryladenine), a plant-derived cytokinin, and its intracellular metabolite, Kinetin triphosphate (KTP), have emerged as compounds of interest in this area. Initial research posited a direct mechanism whereby KTP acts as a neo-substrate for the mitophagy-initiating kinase PINK1, enhancing its activity. However, recent structural and biochemical evidence has challenged this model, suggesting that Kinetin's pro-mitophagic effects are likely mediated through an indirect, and as yet unidentified, mechanism. This technical guide provides a comprehensive overview of the evolving understanding of Kinetin-induced mitophagy, summarizes the key quantitative findings, details the experimental protocols for investigation, and outlines the critical questions that remain.
Introduction: Mitophagy and the Role of the PINK1/Parkin Pathway
Mitochondrial dysfunction is a hallmark of numerous age-related and neurodegenerative diseases.[1] The PINK1/Parkin pathway is one of the most extensively studied mechanisms for clearing damaged mitochondria. In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported and degraded.[2] However, upon mitochondrial depolarization—a sign of damage—PINK1 stabilization occurs on the outer mitochondrial membrane (OMM).[3][4] This accumulation triggers the recruitment and activation of the E3 ubiquitin ligase Parkin.[3] Activated Parkin then ubiquitinates various OMM proteins, marking the dysfunctional mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[1][3]
Given that loss-of-function mutations in both PINK1 and Parkin genes are linked to early-onset Parkinson's disease, strategies to pharmacologically activate this pathway are of significant therapeutic interest.[3][5]
The Evolving Mechanism of Kinetin in Mitophagy Induction
The "Neo-Substrate" Hypothesis: A Direct Activation Model
Initial groundbreaking studies proposed that Kinetin, which is cell-permeable, could be intracellularly metabolized to Kinetin triphosphate (KTP).[2][3] It was suggested that KTP, an ATP analog, could serve as a "neo-substrate" for PINK1, being utilized with greater efficiency than ATP itself.[2] This enhanced catalytic activity was reported to apply to both wild-type PINK1 and certain PD-associated mutants, such as PINK1G309D.[2] The proposed mechanism involved KTP acting as an alternative phosphate (B84403) donor, thereby amplifying PINK1's ability to phosphorylate its substrates (ubiquitin and Parkin) and accelerate the mitophagy cascade.[6]
Figure 1: Proposed direct activation of PINK1 by KTP (Neo-Substrate Hypothesis).
A Paradigm Shift: Evidence for an Indirect Mechanism
More recent research, employing techniques such as cryo-electron microscopy, has fundamentally challenged the direct activation model. Structural studies revealed that the ATP-binding pocket of wild-type human PINK1 contains a "gatekeeper" methionine residue that creates a steric clash, preventing KTP from binding effectively.[3][6][7][8] It was demonstrated that only by mutating this gatekeeper to a smaller residue (e.g., glycine (B1666218) or alanine) could PINK1 utilize KTP as a phosphate donor.[3][7][8]
These findings strongly indicate that the previously observed pro-mitophagic effects of Kinetin in cells with wild-type PINK1 are not due to direct kinase activation by KTP.[6] Instead, Kinetin and its derivatives are now thought to function through a currently unidentified indirect mechanism.[6] It is plausible that Kinetin induces a form of mild mitochondrial stress that sensitizes the cell, thereby lowering the threshold for PINK1/Parkin pathway activation upon further damage.[9]
Figure 2: Current model of indirect mitophagy induction by Kinetin.
Summary of Quantitative Data
The following tables summarize key quantitative results from studies investigating the effects of Kinetin on PINK1/Parkin-mediated mitophagy. While the mechanistic interpretation has evolved, this data empirically demonstrates the compound's biological activity.
Table 1: Effect of Kinetin on Parkin Recruitment to Mitochondria
| Cell Line | Kinetin Conc. | Co-treatment | Observation | Reference |
|---|---|---|---|---|
| HeLa (YFP-Parkin) | 100 µM | 10 µM CCCP | Accelerated Parkin recruitment to depolarized mitochondria | [2] |
| HeLa (YFP-Parkin) | 10 µM | 10 nM Oligomycin/Antimycin A | Potent induction of mitophagy (mt-Keima) |[9] |
Table 2: Effect of Kinetin on Mitochondrial Motility and Cell Viability
| Cell Type | Kinetin Conc. | Observation | Reference |
|---|---|---|---|
| Cortical Neurons | 50 µM | Markedly inhibited the percentage of moving mitochondria | [2] |
| SH-SY5Y | 50 µM | Decreased apoptosis induced by oxidative stress (MG132) | [2] |
| Human Fibroblasts | < 100 nM | Protection against oxidative stress | [10][11] |
| Various Cell Lines | > 500 nM | Reduced cell viability and induced DNA damage |[10][11] |
Experimental Protocols
Investigating the effects of Kinetin on mitophagy requires a combination of cell biology, microscopy, and biochemical techniques.
General Experimental Workflow
Figure 3: General workflow for studying Kinetin-induced mitophagy.
Parkin Translocation Assay by Microscopy
This assay visually confirms the recruitment of Parkin to damaged mitochondria.
-
Cell Culture: Plate HeLa cells stably expressing YFP-Parkin onto glass-bottom dishes.
-
Pre-treatment: Treat cells with the desired concentration of Kinetin (e.g., 10-100 µM) or DMSO as a vehicle control for 24-48 hours.
-
Mitochondrial Depolarization: Add a mitochondrial uncoupler such as CCCP (e.g., 10 µM) to the media.
-
Time-Lapse Imaging: Immediately begin imaging the cells using a live-cell fluorescence microscope. Acquire images every 5-10 minutes for 1-2 hours.
-
Analysis: Quantify the percentage of cells showing a distinct punctate YFP-Parkin pattern (indicating mitochondrial localization) at each time point for both Kinetin- and DMSO-treated groups.
Mitophagy Quantification with mt-Keima
The mt-Keima reporter is a pH-sensitive fluorescent protein that distinguishes between mitochondria in the neutral pH of the cytoplasm (excitation at 440 nm) and those inside acidic autolysosomes (excitation at 586 nm).[9] An increase in the 586/440 nm fluorescence ratio indicates active mitophagy.
-
Cell Culture: Use cells stably expressing mt-Keima and, if necessary, co-transfected with Parkin (e.g., HeLa YFP-Parkin mt-Keima).
-
Treatment: Treat cells with Kinetin/DMSO, followed by a low dose of a mitochondrial toxin like Oligomycin/Antimycin A (O/A) (e.g., 10 nM) for 6-24 hours.[9]
-
Data Acquisition (Flow Cytometry):
-
Harvest and resuspend cells in FACS buffer.
-
Analyze using a flow cytometer capable of dual-wavelength excitation.
-
Gate on the live-cell population and quantify the shift in Keima fluorescence, plotting the ratio of acidic to neutral signal.
-
-
Data Acquisition (Microscopy):
-
Image cells using two excitation wavelengths (e.g., 458 nm and 561 nm).
-
Generate a ratiometric image to visualize mitochondria that have been delivered to lysosomes (high 561/458 ratio).
-
Western Blotting for Mitophagy Markers
Biochemical analysis can confirm the activation of the signaling cascade.
-
Sample Preparation: Treat cells as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway components, such as:
-
Phospho-Ubiquitin (Ser65): The direct product of PINK1 kinase activity.
-
Total Ubiquitin: To assess overall ubiquitination levels.
-
PINK1: To check for stabilization of the full-length protein.
-
TOM20 or COX IV: As mitochondrial loading controls.
-
GAPDH or β-Actin: As a cytosolic loading control.
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.
Future Directions and Conclusion
The story of Kinetin and mitophagy is a compelling example of the scientific process, where initial hypotheses are refined and overturned by new evidence. While the direct "neo-substrate" model for KTP and PINK1 is now considered unlikely for the wild-type enzyme, the pro-mitophagic activity of Kinetin remains an important finding.[6] The critical challenge for the field is to elucidate the true, indirect mechanism of action.
Key questions for future research include:
-
Target Identification: What is the direct cellular target of Kinetin or its metabolites that leads to the sensitization of the mitophagy pathway?
-
Nature of the Stress: Does Kinetin induce a specific form of mitochondrial stress (e.g., mild ROS production, metabolic shifts) that primes mitochondria for clearance?
-
Pathway Crosstalk: Does Kinetin modulate other cellular pathways, such as antioxidant responses (e.g., Nrf2) or general autophagy, which in turn impact mitophagy?[1]
-
Therapeutic Window: Can the protective, pro-mitophagic concentrations of Kinetin be clearly separated from the cytotoxic concentrations observed at higher doses?[10]
Answering these questions will be essential for determining whether Kinetin or more potent, second-generation analogs can be developed as viable therapeutics for Parkinson's disease and other disorders linked to mitochondrial dysfunction. The experimental protocols outlined in this guide provide a robust framework for pursuing these critical investigations.
References
- 1. Nrf2 activation induces mitophagy and reverses Parkin/Pink1 knock down-mediated neuronal and muscle degeneration phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of mitophagy pathways at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of mitophagy in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Steric Hindrance of Kinetin Triphosphate with Wild-Type PINK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTEN-induced putative kinase 1 (PINK1) is a critical regulator of mitochondrial quality control, and its dysfunction is linked to early-onset Parkinson's disease. While enhancing PINK1 activity is a promising therapeutic strategy, recent studies have revealed that Kinetin (B1673648) triphosphate (KTP), a previously reported activator, is unable to bind to wild-type (WT) PINK1. This guide provides an in-depth analysis of the steric hindrance that prevents this interaction, summarizes the current understanding of the PINK1 signaling pathway, and offers detailed experimental protocols to investigate such protein-ligand interactions.
Introduction: The Role of PINK1 in Mitochondrial Health
PINK1 is a serine/threonine kinase that plays a pivotal role in identifying and targeting damaged mitochondria for degradation through a process known as mitophagy.[1] In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved, leading to its degradation.[1][2] However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane.[1][2] This accumulation triggers a signaling cascade that recruits the E3 ubiquitin ligase Parkin, leading to the ubiquitination of mitochondrial outer membrane proteins and subsequent engulfment of the damaged organelle by an autophagosome.[2][3]
The Steric Hindrance of Kinetin Triphosphate with Wild-Type PINK1
Initial reports suggested that Kinetin, a plant cytokinin, could be metabolized into Kinetin triphosphate (KTP) and act as a potent activator of PINK1.[4][5][6] However, subsequent structural and biochemical studies have demonstrated that KTP is unable to bind to the ATP-binding pocket of wild-type human PINK1 (HsPINK1) and its orthologs.[5][6][7][8][9][10]
The primary reason for this lack of interaction is steric hindrance caused by a "gatekeeper" residue, Methionine 318 (Met318), in human PINK1.[5][6] The bulky side chain of this methionine residue physically obstructs the binding of the larger N6-furfuryl group of KTP, preventing it from fitting into the ATP-binding pocket.[5][6] This steric clash has been confirmed through cryo-electron microscopy studies.[5]
In contrast, mutating this gatekeeper residue to a smaller amino acid, such as glycine (B1666218) or alanine, creates sufficient space to accommodate KTP, thereby enabling its binding and utilization as a phosphate (B84403) donor.[5][6]
Data Presentation
The following tables summarize the interaction and activity data for Kinetin triphosphate with wild-type and gatekeeper mutant PINK1.
| Interaction Parameter | Wild-Type PINK1 | Gatekeeper Mutant PINK1 (e.g., M318G) | Reference |
| Binding Affinity (Kd) | No detectable binding | Binding enabled | [5][6] |
| Thermal Stabilization | No stabilization observed | Stabilization observed | [11] |
| Kinase Activity (with KTP) | Inactive | Active (utilizes KTP) | [5][6] |
Note: Specific quantitative binding values (Kd, Ki, IC50) for KTP with wild-type PINK1 are not available in the literature, as no binding is observed.
The PINK1/Parkin Signaling Pathway
The PINK1/Parkin pathway is a cornerstone of mitochondrial quality control. The process is initiated by the stabilization of PINK1 on the outer membrane of damaged mitochondria.
Experimental Protocols
To investigate the steric hindrance of ligands with PINK1, a combination of biochemical and biophysical assays can be employed.
In Vitro PINK1 Kinase Assay
This protocol is designed to assess the ability of PINK1 to phosphorylate a substrate (e.g., Ubiquitin or Parkin) in the presence of a potential nucleotide analog like KTP.[12][13][14][15]
Materials:
-
Recombinant human PINK1 (wild-type and/or mutant)
-
Recombinant substrate (e.g., Ubiquitin, Parkin)
-
ATP and KTP stock solutions
-
10x Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
SDS-PAGE gels and running buffer
-
Phos-tag™ gels (optional, for detecting phosphorylated proteins)
-
Western blot apparatus and reagents
-
Phospho-specific antibodies (e.g., anti-phospho-Ubiquitin Ser65)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Kinase Buffer
-
1-2 µg of recombinant PINK1
-
1-2 µg of substrate protein
-
1 µL of ATP or KTP (to a final concentration of 100 µM)
-
Nuclease-free water to a final volume of 20 µL
-
-
Negative Control: Prepare a control reaction without PINK1 or with a kinase-dead mutant to check for background phosphorylation.
-
Incubation: Incubate the reactions at 30°C for 60-120 minutes in a thermomixer.
-
Stopping the Reaction: Terminate the reaction by adding 4 µL of 6x SDS-PAGE loading buffer.
-
Protein Denaturation: Heat the samples at 70°C for 10 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE. For enhanced detection of phosphorylated species, Phos-tag™ SDS-PAGE can be used.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-pS65-Ubiquitin). Follow with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[16][17][18][19][20] This protocol describes a general approach to assess the binding of KTP to PINK1.
Materials:
-
Purified, high-concentration PINK1 protein in a suitable buffer (e.g., 20-50 µM)
-
KTP solution in the same buffer as PINK1 (e.g., 200-500 µM)
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Sample Preparation: Dialyze both the PINK1 protein and the KTP ligand extensively against the same buffer to minimize buffer mismatch heats.
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading Samples:
-
Load the PINK1 solution into the sample cell.
-
Load the KTP solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections for the signal to return to baseline.
-
-
Control Experiment: Perform a control titration of KTP into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). For wild-type PINK1 and KTP, it is expected that no significant heat changes beyond the heat of dilution will be observed.
X-Ray Crystallography
X-ray crystallography can provide a high-resolution three-dimensional structure of PINK1, which can be used to visualize the ATP-binding pocket and understand the steric hindrance with KTP.[21][22][23]
Workflow:
-
Protein Expression and Purification: Obtain large quantities of highly pure and homogenous PINK1 protein.
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that promote the formation of well-ordered protein crystals.
-
Data Collection: Expose the protein crystals to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the protein into the resulting electron density map.
-
-
Structure Refinement: Refine the atomic model to improve its fit to the experimental data.
Visualizing the Workflow and Steric Hindrance
Experimental Workflow
The following diagram illustrates a typical workflow for investigating a potential kinase inhibitor.
Logical Relationship of Steric Hindrance
This diagram illustrates the logical reason why KTP does not bind to wild-type PINK1.
Conclusion
The inability of Kinetin triphosphate to bind to wild-type PINK1 is a clear example of steric hindrance governed by the gatekeeper residue within the kinase's ATP-binding pocket. This understanding is crucial for the rational design of effective PINK1 activators for therapeutic purposes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate this and other protein-ligand interactions, ultimately contributing to the development of novel treatments for neurodegenerative diseases like Parkinson's.
References
- 1. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The three ‘P’s of mitophagy: PARKIN, PINK1, and post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1-PRKN/PARK2 pathway of mitophagy is activated to protect against renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate [bio-protocol.org]
- 15. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate [en.bio-protocol.org]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. m.youtube.com [m.youtube.com]
- 21. X-Ray Crystallography to Determine Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
Kinetin Triphosphate Tetrasodium and Its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a cornerstone of numerous neurodegenerative diseases and age-related pathologies. Consequently, therapeutic strategies aimed at preserving or enhancing mitochondrial health are of paramount interest. Kinetin (B1673648) triphosphate (KTP) tetrasodium (B8768297), a synthetic analog of adenosine (B11128) triphosphate (ATP), has emerged as a significant modulator of mitochondrial quality control pathways. This technical guide provides an in-depth analysis of the current understanding of KTP's effects on mitochondrial function, with a particular focus on the PINK1/Parkin pathway, a critical process in the clearance of damaged mitochondria (mitophagy). This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the involved signaling cascades to offer a comprehensive resource for the scientific community. Recent conflicting evidence regarding the direct mechanism of action of KTP on PINK1 is also critically examined.
Introduction
The integrity of the mitochondrial network is essential for cellular homeostasis, governing not only energy production but also crucial signaling events, including apoptosis. The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are central figures in a primary mitochondrial quality control pathway. In response to mitochondrial damage, typically characterized by a loss of membrane potential, PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates ubiquitin and Parkin, thereby initiating the autophagic removal of the dysfunctional organelle.[1][2]
Mutations that impair the function of PINK1 or Parkin are linked to early-onset Parkinson's disease, highlighting the neuroprotective role of this pathway.[3][4] Kinetin (N6-furfuryladenine), a plant cytokinin, can be metabolized in mammalian cells to its triphosphate form, kinetin triphosphate (KTP). Initial research identified KTP as a "neo-substrate" for PINK1, suggesting it could enhance the kinase's activity beyond that achieved with its natural substrate, ATP.[5] This discovery opened a potential therapeutic avenue for conditions associated with mitochondrial dysfunction. However, recent structural and biochemical studies have challenged this model, proposing that wild-type PINK1 cannot efficiently utilize KTP and that the observed cellular effects of kinetin may be indirect.[3][6]
This guide will delve into the reported effects of KTP on mitochondrial function, presenting the quantitative data that underpins these findings, detailing the experimental methodologies used to acquire this data, and illustrating the complex signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of kinetin and its triphosphate form on mitochondrial processes.
Table 1: Effect of Kinetin on PINK1-Dependent Parkin Recruitment to Depolarized Mitochondria
| Cell Line | PINK1 Variant | Treatment (50 µM) | Change in Parkin-Mitochondria Colocalization (Delta) | Statistical Significance (vs. DMSO) | Reference |
| HeLa | Wild-Type | DMSO | 0.112 | - | [5] |
| HeLa | Wild-Type | Adenine (B156593) | 0.112 | Not Significant | [5] |
| HeLa | Wild-Type | Kinetin | 0.130 | p < 0.0001 (Two-way ANOVA) | [5] |
| HeLa | G309D Mutant | DMSO | 0.076 | - | [5] |
| HeLa | G309D Mutant | Adenine | 0.076 | Not Significant | [5] |
| HeLa | G309D Mutant | Kinetin | 0.124 | p < 0.0001 (Two-way ANOVA) | [5] |
Table 2: Effect of Kinetin on Mitochondrial Motility in Rat Hippocampal Neurons
| Treatment (50 µM, 48 hours) | Percentage of Moving Mitochondria | Statistical Significance (vs. DMSO) | Change in Velocity of Moving Mitochondria | Statistical Significance (vs. DMSO) | Reference |
| DMSO | ~35% (estimated from graph) | - | No change | - | [5] |
| Kinetin | ~15% (estimated from graph) | p = 0.0005 (t-test) | Small decrease | p = 0.03 (t-test) | [5] |
| 9-Methyl-Kinetin (9MK) | ~35% (estimated from graph) | p = 0.86 (t-test) | No significant change | Not significant | [5] |
Table 3: Effect of Kinetin on Apoptosis in Human SH-SY5Y Cells
| shRNA | Treatment (50 µM Kinetin, 48h pre-treatment) | Condition | Caspase 3/7 Activity (Normalized) | Statistical Significance (Kinetin vs. DMSO) | Reference |
| Control | DMSO | MG132-induced stress | ~1.8 | - | [5] |
| Control | Kinetin | MG132-induced stress | ~1.2 | p = 0.005 (t-test) | [5] |
| PINK1 | DMSO | MG132-induced stress | ~1.8 | - | [5] |
| PINK1 | Kinetin | MG132-induced stress | ~1.8 | Not Significant | [5] |
Signaling Pathways and Mechanisms
The central pathway influenced by kinetin triphosphate is the PINK1/Parkin-mediated mitophagy cascade. The initial proposed mechanism and the more recent, conflicting findings are illustrated below.
The PINK1/Parkin Pathway of Mitophagy
Under healthy conditions, PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved and degraded. Upon mitochondrial depolarization, this processing is inhibited, leading to the accumulation of full-length PINK1 on the outer mitochondrial membrane.[1][7] Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on the mitochondrial surface.[1] This phosphorylated ubiquitin serves as a recruitment signal for the E3 ligase Parkin.[1] Once recruited, Parkin is also phosphorylated by PINK1, which fully activates its ligase activity, leading to the ubiquitination of a broad range of outer mitochondrial membrane proteins.[1] This dense ubiquitin coat acts as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.[2]
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Proposed Mechanism of KTP as a PINK1 Neo-substrate
The initial hypothesis was that KTP, formed from its precursor kinetin, acts as a superior substrate for PINK1 compared to ATP.[5] This enhanced utilization was proposed to amplify the kinase's activity, leading to more robust phosphorylation of its substrates and a subsequent acceleration of the mitophagy cascade. This was particularly noted for a Parkinson's disease-associated mutant of PINK1 (G309D), where KTP appeared to rescue its diminished kinase activity.[5]
Caption: Original proposed mechanism of KTP as a PINK1 neo-substrate.
Revised Understanding: The Gatekeeper Residue and Indirect Action
More recent evidence from 2024 suggests that wild-type PINK1 contains a "gatekeeper" methionine residue (M318) that sterically hinders the binding of the bulkier KTP molecule into the ATP-binding pocket.[3][6] According to this revised model, only when this residue is mutated to a smaller amino acid (e.g., glycine (B1666218) or alanine) can PINK1 effectively bind and utilize KTP.[3] This implies that the pro-mitophagy effects observed with kinetin in cells with wild-type PINK1 may occur through an indirect mechanism, which is yet to be fully elucidated.[6]
Caption: Revised model showing KTP interaction with wild-type vs. mutant PINK1.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on kinetin's effect on mitochondrial function.
Parkin Recruitment Assay (Immunofluorescence)
This protocol is designed to quantify the translocation of Parkin to mitochondria upon depolarization.
-
Cell Culture and Transfection:
-
Plate HeLa cells on glass coverslips in a 24-well plate.
-
Co-transfect cells with plasmids expressing mitochondrial-targeted GFP (mito-GFP), mCherry-Parkin, and either wild-type or mutant PINK1 using a suitable transfection reagent.
-
Allow cells to express the proteins for 24 hours.
-
-
Drug Treatment:
-
Pre-treat the cells with 50 µM kinetin, adenine (as a control), or DMSO (vehicle control) for 48 hours.
-
Induce mitochondrial depolarization by adding 10 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to the media.
-
-
Immunofluorescence Staining:
-
At various time points post-CCCP addition (e.g., 0, 1, 3 hours), fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope, capturing the GFP, mCherry, and DAPI channels.
-
Quantify the colocalization between the mCherry-Parkin signal and the mito-GFP signal using image analysis software (e.g., ImageJ with a colocalization plugin).
-
Calculate the change in a colocalization coefficient (e.g., Pearson's) over time for each treatment condition.
-
Caption: Experimental workflow for the Parkin recruitment assay.
Mitochondrial Motility Assay (Live-Cell Imaging)
This protocol measures the movement of mitochondria in neuronal axons.
-
Neuronal Culture and Transfection:
-
Culture primary hippocampal neurons from rat or mouse embryos on glass-bottom dishes.
-
Co-transfect neurons with plasmids for mito-GFP (to visualize mitochondria) and a marker for axons (e.g., mCherry-Synaptophysin).
-
-
Treatment:
-
Treat the cultured neurons with 50 µM kinetin, a non-metabolizable analog like 9-methyl-kinetin (9MK), or DMSO for 48 hours.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2 (5%).
-
Acquire time-lapse image series of axons, capturing an image every 2-5 seconds for a total period of 5-10 minutes.
-
-
Data Analysis (Kymograph):
-
Generate kymographs from the time-lapse series using specialized software (e.g., ImageJ plugin). A kymograph is a 2D plot of distance (x-axis) versus time (y-axis) along a defined axonal segment.
-
In the kymograph, stationary mitochondria will appear as vertical lines, while moving mitochondria will produce diagonal lines.
-
Quantify the percentage of moving mitochondria by counting the number of diagonal lines versus the total number of mitochondrial traces.
-
Measure the slope of the diagonal lines to determine the velocity of mitochondrial movement.
-
Caption: Workflow for the mitochondrial motility assay.
Conclusion and Future Directions
Kinetin triphosphate tetrasodium has been shown to modulate the crucial PINK1/Parkin pathway of mitochondrial quality control. While initial studies presented a straightforward mechanism of KTP acting as a potent neo-substrate for PINK1, more recent structural analyses have introduced significant nuance, suggesting this direct interaction is unlikely for the wild-type enzyme. The pro-mitophagy and neuroprotective effects of kinetin observed in cellular models are robust, but the precise molecular mechanism—if not through direct enhancement of wild-type PINK1—remains an active and critical area of investigation.
For drug development professionals, this presents both a challenge and an opportunity. The conflicting data underscores the need for careful target validation and mechanistic studies. Future research should focus on:
-
Elucidating the Indirect Mechanism: Identifying the alternative cellular target or pathway through which kinetin exerts its effects on mitophagy in cells with wild-type PINK1.
-
Structure-Based Drug Design: Leveraging the finding that a "gatekeeper" mutation enables KTP utilization to design novel PINK1 activators that can bind to the wild-type enzyme's ATP pocket.
-
In Vivo Efficacy: Translating the promising cellular data into animal models of neurodegenerative diseases to assess the therapeutic potential of kinetin and its derivatives.
Understanding the intricate relationship between KTP and mitochondrial function will be pivotal in harnessing this pathway for therapeutic intervention in a host of devastating diseases.
References
- 1. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Kinase PINK1 in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
N6-furfuryl-ATP (KTP): A Technical Guide to its Applications in Basic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N6-furfuryl-ATP (Kinetin Triphosphate, KTP) is a synthetically accessible, modified ATP analog derived from the plant cytokinin, kinetin (B1673648). While its precursor is known for regulating plant growth, KTP has emerged as a powerful chemical tool in basic and translational research. Its unique properties allow it to interact with the highly conserved ATP-binding pocket of protein kinases in a distinct manner compared to endogenous ATP. This guide provides a comprehensive overview of the core applications of KTP, focusing on its utility in kinase biology, neurodegenerative disease models, and cancer research. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a practical resource for scientists looking to leverage KTP in their research endeavors.
Introduction
N6-furfuryladenosine triphosphate (KTP) is an analog of adenosine (B11128) triphosphate (ATP) where the N6 amino group of the adenine (B156593) base is substituted with a furfuryl group. This modification stems from its precursor, N6-furfuryladenine, a compound commonly known as kinetin. Kinetin was first identified as a potent promoter of cell division (cytokinesis) in plants. Its phosphorylated form, KTP, retains the ability to enter the active site of protein kinases, but the bulky furfuryl group alters its interaction and utility as a phosphate (B84403) donor for many enzymes. This distinction makes KTP an invaluable tool for probing kinase function, identifying novel kinase-substrate relationships, and serving as a component of unique therapeutic strategies. This document details its primary applications, providing both the theoretical framework and practical methodologies for its use.
Core Applications in Kinase Biology
Proteome-Wide Identification of Kinase Interactions
A significant challenge in drug development is understanding the full spectrum of protein kinases with which a small molecule interacts. KTP has been instrumental in chemoproteomic strategies designed to map kinase binding profiles across the proteome. By using KTP as a competitor against broad-spectrum, probe-labeled ATP analogs, researchers can identify kinases that have a binding affinity for KTP. This approach has revealed that KTP can be recognized by a specific subset of the human kinome.[1]
A multiple-reaction monitoring (MRM)-based targeted proteomic method was used to quantify which of the ~300 kinases in a lysate could bind to KTP.[1] The results of these screening efforts are summarized below.
Table 1: Summary of KTP-Binding Kinase Identification [1]
| Total Kinases Quantified | Candidate KTP-Binding Kinases |
|---|
| ~300 | 27 |
This demonstrates that while the ATP-binding pocket is highly conserved, the N6-substitution of KTP imparts significant selectivity, making it a valuable tool for classifying and targeting specific kinase subfamilies.
Modulating Kinase Activity: A Tale of Two Kinases
KTP's utility extends beyond simple binding; it can differentially modulate the catalytic activity of various kinases. This is best illustrated by its contrasting effects on Glycogen Synthase Kinase-3β (GSK3β) and PTEN-induced putative kinase 1 (PINK1).
-
GSK3β: An Inefficient Substrate While chemoproteomic screens show that KTP can bind to GSK3α and GSK3β, subsequent in vitro kinase assays reveal that it is a very poor phosphate donor for GSK3β-mediated phosphorylation.[1] This suggests the furfuryl group, while accommodated in the binding pocket, improperly orients the γ-phosphate for transfer to the substrate.[1]
Table 2: Comparative Efficiency of ATP Analogs in GSK3β-Mediated Phosphorylation [1]
| Phosphate Donor | Substrate Peptide Phosphorylation (%) |
|---|---|
| KTP | 6.6% |
| N6-Me-ATP | 67.8% |
| ATP | ~68% |
-
PINK1: A "Neosubstrate" for Activation In stark contrast, KTP has been identified as a "neosubstrate" for the kinase PINK1, which is implicated in Parkinson's disease. KTP enhances the activity of wild-type PINK1 and, remarkably, can restore the catalytic activity of some disease-associated PINK1 mutants to near-wild-type levels.[1] This suggests that for certain kinases, the unique binding mode of KTP can stabilize an active conformation or otherwise facilitate catalysis. More recent studies, however, indicate the mechanism of kinetin-induced PINK1 activation may be more complex and might not occur solely via conversion to KTP.[2]
Figure 1: Differential effects of KTP on GSK3β and PINK1 kinase activity.
Application in Neurodegenerative Disease Models
A key breakthrough in the application of KTP's precursor, kinetin (also referred to as N6-furfuryladenine or N6FFA), has been in the study of Huntington's disease (HD).[3][4][5] In HD, the huntingtin (HTT) protein is hypo-phosphorylated, contributing to its toxicity. Research has shown that cells can use a nucleotide salvage pathway to convert exogenously supplied N6FFA into KTP.[3][4][5]
This endogenously synthesized KTP then serves as a phosphate donor for Casein Kinase 2 (CK2), which phosphorylates the N17 domain of the huntingtin protein.[3][4][5][6] This phosphorylation event is protective, correcting disease phenotypes and reducing mutant huntingtin inclusions in HD models.[3][5] This pathway is particularly crucial in neurons under conditions of oxidative stress and low cellular ATP, where nucleotide salvage becomes essential.[4]
Figure 2: The Kinetin-KTP salvage pathway in Huntington's disease models.
Application in Cancer Research
In oncology, the nucleoside precursor of KTP, N6-furfuryladenosine (kinetin riboside, or FAdo), has shown potent anti-proliferative and apoptogenic activity.[7][8] Its mechanism of action relies on its intracellular conversion to the active triphosphate form, KTP.
Pharmacological or genetic inhibition of adenosine kinase (ADK), the enzyme responsible for the first phosphorylation step, suppresses the cytotoxicity of kinetin riboside.[7] Once converted to KTP, the molecule is believed to interfere with cellular energy homeostasis, leading to a rapid and massive depletion of the total cellular ATP pool.[7][8] This energy crisis, combined with the induction of genotoxic stress, triggers the upregulation of DNA damage response genes and ultimately leads to cancer cell apoptosis.[7][9][10]
Figure 3: Mechanism of action for Kinetin Riboside in cancer cells.
Detailed Experimental Protocols
Protocol: Chemoproteomic Identification of KTP-Binding Kinases
This protocol outlines a competitive binding experiment to identify kinases that interact with KTP in a complex cell lysate.
-
Objective: To identify endogenous kinases that bind to KTP by measuring their reduced labeling by an ATP-probe in the presence of KTP as a competitor.
-
Materials:
-
Cell lysate (e.g., from HEK293T cells)
-
KTP solution (e.g., 100 µM final concentration)
-
Isotope-coded ATP acyl-phosphate affinity probe (e.g., desthiobiotin-C3-ATP)
-
Buffer solutions, streptavidin beads for enrichment
-
Mass spectrometer for MRM-based targeted proteomics
-
-
Methodology:
-
Lysate Preparation: Prepare protein lysates from cultured cells under native conditions. Determine protein concentration using a standard assay (e.g., BCA).
-
Competition: Aliquot equal amounts of protein lysate (e.g., 1.5 mg) into two tubes: a control tube (vehicle) and a competition tube.
-
To the competition tube, add KTP to a final concentration of 100 µM. Incubate both tubes at 4°C for 20 minutes to allow the competitor to bind.[1]
-
Probe Labeling: Add the heavy or light isotope-coded ATP affinity probe (100 µM) to both the control and competition samples. Incubate at room temperature for a defined period to allow the probe to label kinases whose ATP sites are not occupied by KTP.[1]
-
Enrichment: Quench the reaction and proceed with enrichment of probe-labeled proteins using streptavidin beads.
-
Proteomic Analysis: Elute the bound proteins, digest them into peptides, and analyze them using a targeted MRM-based mass spectrometry method.
-
Data Analysis: Compare the signal intensities of kinase-derived peptides between the KTP-treated and control samples. A significant decrease in signal in the KTP-treated sample indicates that KTP successfully competed with the probe for binding to that specific kinase.
-
Protocol: In Vitro GSK3β Kinase Assay with ATP Analogs
This protocol describes how to compare the ability of KTP, ATP, and other analogs to serve as a phosphate donor for a specific kinase.
-
Objective: To quantify the phosphorylation of a substrate peptide by GSK3β using KTP as the potential phosphate donor, compared to ATP.
-
Materials:
-
Recombinant purified GSK3β enzyme
-
Specific GSK3β substrate peptide
-
Kinase reaction buffer (containing MgCl2)
-
ATP, N6-Me-ATP, and KTP solutions of equal concentration
-
LC-MS/MS system for peptide analysis
-
-
Methodology:
-
Reaction Setup: In separate tubes, prepare reaction mixtures containing the kinase buffer, recombinant GSK3β, and the substrate peptide.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP, N6-Me-ATP, or KTP to the respective tubes to the same final concentration. Incubate at 30°C for a set time (e.g., 30 minutes).
-
Quench Reaction: Stop the reaction by adding a quenching solution, such as a strong acid or Laemmli sample buffer.
-
Analysis: Analyze the reaction mixtures using LC-MS/MS. Monitor the ion abundances corresponding to the unphosphorylated, mono-, di-, and tri-phosphorylated forms of the substrate peptide.
-
Quantification: Calculate the percentage of substrate phosphorylation for each condition by comparing the relative abundances of the phosphorylated peptide ions to the total peptide ions.[1]
-
Protocol: Assessing N6FFA-Mediated Huntingtin Phosphorylation
This protocol provides a conceptual workflow to test the ability of N6FFA (kinetin) to induce phosphorylation of huntingtin in a cell-based model.
-
Objective: To determine if treatment with N6FFA leads to an increase in the phosphorylation of the huntingtin protein at the N17 domain (Ser13/Ser16).
-
Materials:
-
Cell line expressing mutant huntingtin (e.g., STHdhQ111/111 cells or patient-derived fibroblasts)
-
N6FFA (Kinetin) solution
-
Cell lysis buffer, protease and phosphatase inhibitors
-
Antibodies: anti-phospho-HTT (S13/S16), anti-total-HTT, anti-CK2, anti-APRT
-
Immunoblotting or immunofluorescence imaging system
-
-
Methodology:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Treat cells with varying concentrations of N6FFA or a vehicle control for a specified time (e.g., 24-48 hours). Optionally, induce cellular stress (e.g., with a mild DNA damaging agent) to mimic conditions where the pathway is most active.
-
Protein Extraction: Harvest the cells and prepare whole-cell lysates using a buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against phosphorylated huntingtin (N17).
-
Strip and re-probe the membrane with an antibody for total huntingtin to normalize the data.
-
Analyze the band intensities to determine the relative increase in phosphorylation upon N6FFA treatment.
-
-
(Optional) Immunofluorescence:
-
Grow cells on coverslips and treat as described above.
-
Fix, permeabilize, and stain the cells with antibodies against phosphorylated huntingtin and other pathway components like CK2 or APRT.
-
Analyze using confocal microscopy to observe changes in phosphorylation levels and to assess the co-localization of these proteins at specific cellular sites, such as DNA damage foci.[4]
-
-
References
- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. N6-Furfuryladenine is protective in Huntington’s disease models by signaling huntingtin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-Furfuryladenine is protective in Huntington's disease models by signaling huntingtin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Odyssey of Kinetin Triphosphate Precursors: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) (N6-furfuryladenine), a synthetic cytokinin, has garnered significant interest in biomedical research for its potential therapeutic applications, notably in neurodegenerative diseases like Parkinson's. Its active form within the cell is Kinetin Triphosphate (KTP), an ATP analog that can modulate the activity of certain kinases. However, KTP itself is cell-impermeable. This guide provides an in-depth exploration of the cellular uptake and metabolic conversion of kinetin and its precursors into the active KTP, offering a comprehensive resource for researchers in drug development and cellular biology.
Cellular Uptake Mechanisms
While kinetin is a synthetic molecule, its structural similarity to endogenous purines allows it to be transported into mammalian cells. In plants, cytokinin transport is facilitated by purine (B94841) permeases (PUP), equilibrative nucleoside transporters (ENT), and ATP-binding cassette (ABC) transporters.[1][2] While the precise transporters for kinetin in mammalian cells are not fully elucidated, evidence suggests that it is readily taken up by cells.[3] More advanced strategies to bypass cellular uptake limitations involve the use of kinetin riboside and its ProTide prodrugs, which are designed to enhance cellular penetration and subsequent conversion to the active monophosphate form.[4][5]
The Metabolic Pathway: From Kinetin to Kinetin Triphosphate
Once inside the cell, kinetin undergoes a multi-step enzymatic conversion to its active triphosphate form, KTP. This process is initiated by the salvage pathway enzyme, adenine (B156593) phosphoribosyltransferase (APRT).[3][6]
The key metabolic steps are:
-
Ribosylation: Kinetin is ribosylated by APRT, utilizing 5'-phosphoribosyl pyrophosphate (PRPP) as the ribose donor, to form Kinetin Monophosphate (KMP).[3]
-
Phosphorylation: KMP is subsequently phosphorylated by cellular kinases to Kinetin Diphosphate (KDP) and finally to Kinetin Triphosphate (KTP).[3]
This metabolic activation is crucial for the biological activity of kinetin, as KTP is the molecule that directly interacts with intracellular targets.[3][7]
Quantitative Analysis of Kinetin Metabolism
The efficiency of kinetin's conversion to its phosphorylated derivatives can be quantified. The following table summarizes key quantitative data from studies investigating this metabolic process.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Kinetin to KMP Conversion (in vitro) | ~50% conversion in 150 minutes | N/A | Incubation with APRT and PRPP | [3] |
| Intracellular KTP Concentration | Detectable following incubation with kinetin | HeLa cells | 250 µM kinetin treatment | [3] |
| Kinetin Cytotoxicity | Reduced viability at >500 nM | HL-60, WI38, A549 cells | 24-hour treatment | [6][8] |
| Protective Concentration of Kinetin | Protection against oxidative stress at ≤100 nM | HL-60, HaCaT, NRK cells, human peripheral lymphocytes | Pretreatment before oxidative challenge | [6][8] |
Signaling Pathways Modulated by Kinetin Triphosphate
KTP has been identified as a "neo-substrate" for the PTEN-induced putative kinase 1 (PINK1), a key enzyme implicated in Parkinson's disease.[3][9] Loss-of-function mutations in PINK1 are associated with mitochondrial dysfunction. KTP can enhance the catalytic activity of both wild-type and certain mutant forms of PINK1, leading to downstream effects such as:
-
Accelerated Parkin Recruitment: PINK1 activation by KTP promotes the recruitment of the E3 ubiquitin ligase Parkin to depolarized mitochondria.[3]
-
Phosphorylation of Downstream Targets: Activated PINK1 phosphorylates ubiquitin and Parkin, initiating mitophagy, the process of clearing damaged mitochondria.[7]
-
Suppression of Apoptosis: Enhanced PINK1 activity through KTP can lead to a reduction in apoptosis in neuronal cells.[3][10]
Recent studies, however, suggest that KTP may not directly bind to wild-type PINK1 due to steric hindrance and that its effects might be indirect or require specific mutations in the kinase domain.[7][11][12][13]
Experimental Protocols
In Vitro Conversion of Kinetin to KMP
Objective: To demonstrate the enzymatic conversion of kinetin to Kinetin Monophosphate (KMP) by Adenine Phosphoribosyltransferase (APRT).
Methodology:
-
Prepare a reaction mixture containing kinetin, 5'-phosphoribosyl pyrophosphate (PRPP), and purified APRT enzyme in an appropriate buffer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Collect aliquots at different time points.
-
Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of KMP.[3]
Intracellular KTP Detection by HPLC
Objective: To detect and quantify the intracellular levels of Kinetin Triphosphate (KTP) in cells treated with kinetin.
Methodology:
-
Culture cells (e.g., HeLa) to a desired confluency.
-
Treat the cells with kinetin at a specified concentration (e.g., 250 µM) for a defined period.
-
Lyse the cells and extract the nucleotide pool.
-
Analyze the cell lysate using an ion-pairing High-Performance Liquid Chromatography (HPLC) method on a reverse-phase C18 column.
-
Compare the retention time of the peaks in the cell lysate to that of a KTP standard to confirm its presence and quantify its concentration.[3]
Parkin Recruitment Assay
Objective: To assess the effect of kinetin treatment on the recruitment of Parkin to mitochondria.
Methodology:
-
Transfect cells (e.g., HeLa) with fluorescently tagged Parkin (e.g., YFP-Parkin).
-
Treat the cells with a mitochondrial depolarizing agent (e.g., oligomycin (B223565) and antimycin A) in the presence or absence of kinetin.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for a mitochondrial marker (e.g., TOM20).
-
Visualize the cells using fluorescence microscopy and quantify the colocalization of YFP-Parkin with the mitochondrial marker.[7]
Conclusion
The cellular uptake and subsequent metabolic conversion of kinetin to KTP are pivotal for its biological effects. This guide has outlined the key transport and enzymatic processes involved, provided quantitative data on these conversions, and detailed the downstream signaling pathways affected by the resulting KTP. The experimental protocols described offer a framework for researchers to investigate these processes in their own systems. A thorough understanding of this cellular journey is essential for the rational design and development of kinetin-based therapeutics.
References
- 1. Cytokinins on the Move - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatially distributed cytokinins: Metabolism, signaling, and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated structural and functional analysis of the protective effects of kinetin against oxidative stress in mammalian cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. escholarship.org [escholarship.org]
- 11. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Kinetin Triphosphate and its Controversial Role in Neurodegenerative Disease Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetin (B1673648) triphosphate (KTP), the biologically active form of the plant cytokinin kinetin, has been a molecule of significant interest in the field of neurodegenerative disease research, particularly in the context of Parkinson's Disease (PD). Initial studies positioned KTP as a promising therapeutic agent capable of activating PTEN-induced putative kinase 1 (PINK1), a key enzyme in mitochondrial quality control pathways that are often dysregulated in neurodegeneration. However, recent structural and biochemical evidence has challenged this primary mechanism of action, sparking a debate within the scientific community and suggesting a more complex role for kinetin and its derivatives. This technical guide provides an in-depth analysis of the evolving understanding of KTP's interaction with neurodegenerative disease pathways, presenting the initial hypothesis, the conflicting evidence, and the current state of research. It aims to equip researchers and drug development professionals with a comprehensive overview of the data, methodologies, and signaling pathways involved, facilitating informed decisions in future research and therapeutic development.
Introduction: The PINK1/Parkin Pathway and the Initial Promise of Kinetin Triphosphate
Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases, including Parkinson's Disease. The PINK1/Parkin pathway is a critical cellular mechanism for maintaining mitochondrial health through the selective removal of damaged mitochondria via a process known as mitophagy. In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved, leading to its degradation. However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane. This accumulation triggers the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for engulfment by autophagosomes and subsequent degradation.
Mutations in the PINK1 gene that impair its kinase activity are a known cause of early-onset, autosomal recessive Parkinson's Disease. This has led to the hypothesis that enhancing PINK1 activity could be a viable therapeutic strategy.
Initial research identified kinetin triphosphate (KTP) as a potential activator of PINK1. Kinetin, a cell-permeable precursor, is intracellularly converted to KTP, an ATP analog. Early studies suggested that KTP could act as a "neo-substrate" for PINK1, demonstrating a higher catalytic efficiency than ATP itself.[1][2] This was shown to enhance the activity of both wild-type PINK1 and certain pathogenic mutants, such as PINK1G309D.[2] The proposed mechanism involved KTP directly participating in the phosphorylation events mediated by PINK1, thereby amplifying its downstream signaling, including the recruitment of Parkin to damaged mitochondria.[2][3]
The Evolving Narrative: Conflicting Evidence from Structural Biology
More recent investigations employing cryo-electron microscopy (cryo-EM) have provided a more nuanced and, in part, contradictory view of the interaction between KTP and PINK1. These structural studies have revealed that the ATP-binding pocket of wild-type PINK1 contains a "gatekeeper" methionine residue (Met318 in human PINK1) that sterically hinders the binding of the bulkier KTP molecule.[4][5][6][7] According to this new evidence, it is physically unlikely for KTP to serve as a substrate for wild-type PINK1 in the manner initially proposed.
These studies have demonstrated that for PINK1 to effectively bind and utilize KTP, the gatekeeper residue must be mutated to a smaller amino acid, such as glycine (B1666218) (M318G).[4][5] This mutation enlarges the ATP-binding pocket, allowing KTP to be accommodated. While this finding provides a valuable research tool for conditionally activating PINK1 in experimental settings, it challenges the therapeutic potential of kinetin for individuals with wild-type PINK1, which represents the vast majority of Parkinson's disease cases. This has led to the hypothesis that kinetin and its derivatives may exert their effects on mitophagy through an alternative, as-yet-unidentified mechanism that is independent of direct wild-type PINK1 activation.[4]
Signaling Pathways and Experimental Workflows
The Canonical PINK1/Parkin Mitophagy Pathway
The following diagram illustrates the key steps in the PINK1/Parkin-mediated mitophagy pathway, which is central to the investigation of kinetin triphosphate's effects.
Caption: The PINK1/Parkin pathway of mitophagy.
Generalized Experimental Workflow for Investigating Kinetin's Effects
The following diagram outlines a typical experimental workflow used to assess the impact of kinetin on PINK1/Parkin-mediated processes.
Caption: A generalized experimental workflow for studying kinetin's effects.
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on kinetin and kinetin triphosphate in the context of neurodegenerative disease models.
Table 1: In Vitro Kinase Activity of PINK1 with ATP and KTP
| Kinase | Substrate | Nucleotide | Apparent Km (µM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| PINK1wt | TRAP1 | ATP | 2.9 ± 0.5 | 0.015 ± 0.001 | 5,200 | [2] |
| PINK1wt | TRAP1 | KTP | 1.8 ± 0.3 | 0.023 ± 0.001 | 12,800 | [2] |
| PINK1G309D | TRAP1 | ATP | 10.2 ± 2.1 | 0.001 ± 0.0001 | 100 | [2] |
| PINK1G309D | TRAP1 | KTP | 3.5 ± 0.7 | 0.013 ± 0.001 | 3,700 | [2] |
Note: These findings from Hertz et al. (2013) are now contested by more recent structural data.
Table 2: Cellular Effects of Kinetin Treatment
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| HeLa (overexpressing PINK1 and Parkin) | Kinetin | 50 µM | 24 hours | Accelerated Parkin recruitment to depolarized mitochondria. | [2] |
| Primary Cortical Neurons | Kinetin | 50 µM | 12-24 hours | Time-dependent increase in cleaved PINK1 levels. | [8] |
| SH-SY5Y | Kinetin | 50 µM | 24 hours | Increased phosphorylation of Parkin at Ser65 (in the presence of CCCP). | [9] |
| Rodent Models (α-synuclein overexpression) | Oral Kinetin | Highest tolerated dose | Up to 6 months | No protective effect against α-synuclein-induced neurodegeneration. | [10] |
Key Experimental Protocols
The following are summaries of key experimental methodologies cited in the research on kinetin triphosphate.
In Vitro PINK1 Kinase Assay
-
Objective: To measure the kinase activity of recombinant PINK1 with different nucleotide substrates (ATP vs. KTP).
-
Materials:
-
Recombinant GST-tagged PINK1 kinase domain (wild-type or mutant).
-
Substrate protein (e.g., TRAP1).
-
ATPγS or KTPγS (thiolated nucleotide analogs for thiophosphate-specific antibody detection).
-
Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Anti-thiophosphate ester antibody.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Incubate recombinant PINK1 with its substrate (e.g., TRAP1) in kinase reaction buffer.
-
Initiate the reaction by adding a defined concentration of ATPγS or KTPγS.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-thiophosphate ester antibody to detect phosphorylated substrate.
-
Quantify band intensity to determine kinase activity.
-
Parkin Translocation Assay in Cultured Cells
-
Objective: To visualize the recruitment of Parkin from the cytosol to mitochondria following mitochondrial depolarization and to assess the effect of kinetin on this process.
-
Materials:
-
HeLa or SH-SY5Y cells.
-
Plasmids encoding fluorescently tagged Parkin (e.g., mCherry-Parkin) and a mitochondrial marker (e.g., mito-GFP).
-
Transfection reagent.
-
Kinetin stock solution.
-
Mitochondrial depolarizing agent (e.g., CCCP or a combination of Antimycin A and Oligomycin).
-
Fluorescence microscope.
-
-
Procedure:
-
Co-transfect cells with plasmids for mCherry-Parkin and mito-GFP.
-
Allow cells to express the proteins for 24-48 hours.
-
Pre-treat cells with kinetin or a vehicle control for a specified duration (e.g., 24 hours).
-
Induce mitochondrial depolarization by adding CCCP.
-
Fix the cells at various time points after depolarization.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the co-localization of mCherry-Parkin with mito-GFP, indicating Parkin translocation to the mitochondria.
-
Caspase 3/7 Apoptosis Assay
-
Objective: To measure the effect of kinetin on apoptosis in response to cellular stress.
-
Materials:
-
HeLa or neuronal cells.
-
Kinetin stock solution.
-
Apoptosis-inducing agent (e.g., MG132 or staurosporine).
-
Fluorogenic caspase 3/7 substrate (e.g., Ac-DEVD-AMC).
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Plate cells in a multi-well plate.
-
Treat cells with kinetin or a vehicle control.
-
Induce apoptosis by adding the stress-inducing agent.
-
At the desired time point, add the fluorogenic caspase 3/7 substrate to the cells.
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to an increase in caspase 3/7 activity and apoptosis.
-
Discussion and Future Directions
The journey of kinetin triphosphate in neurodegeneration research from a promising PINK1 activator to a molecule with a contested mechanism of action highlights the complexities of drug development and the importance of rigorous validation. While the initial "neo-substrate" hypothesis for wild-type PINK1 appears to be challenged by recent structural data[4][5][7], the observation that kinetin can influence mitophagy-related events in cellular models remains intriguing.
Several key questions need to be addressed in future research:
-
What is the alternative mechanism of action? If kinetin does not directly activate wild-type PINK1, what is the molecular target through which it exerts its effects on mitochondrial health? Possibilities include other kinases, metabolic pathways that indirectly influence mitochondrial function, or off-target effects that are independent of the PINK1/Parkin pathway.
-
Are kinetin derivatives more effective? Research into kinetin riboside and its ProTide derivatives, which can activate PINK1 independently of mitochondrial depolarization, suggests that modified forms of kinetin may hold greater therapeutic promise.[9][11] Further investigation into the structure-activity relationships of these compounds is warranted.
-
In vivo efficacy and safety: While one study in rodent models of α-synucleinopathy did not show a protective effect of oral kinetin[10], further preclinical studies in different models of neurodegeneration are needed to fully assess its potential. The long-term safety of chronic kinetin administration in the context of neurodegenerative diseases also requires thorough investigation.
-
Relevance to other neurodegenerative diseases: While much of the focus has been on Parkinson's Disease, mitochondrial dysfunction is a common theme in other neurodegenerative conditions such as Alzheimer's disease and amyotrophic lateral sclerosis. The potential role of kinetin and its derivatives in these diseases remains largely unexplored.
Conclusion
Kinetin triphosphate has served as a valuable chemical probe for dissecting the intricacies of the PINK1/Parkin pathway. The evolving understanding of its mechanism of action underscores the dynamic nature of scientific discovery. While its role as a direct activator of wild-type PINK1 is now under scrutiny, the broader implications of using kinetin and its analogs to modulate mitochondrial quality control continue to be an active area of investigation. For researchers and drug development professionals, the story of kinetin triphosphate serves as a compelling case study in the challenges and opportunities of targeting complex biological pathways in the pursuit of novel therapies for neurodegenerative diseases. A continued, multi-faceted approach combining structural biology, biochemistry, and in vivo studies will be essential to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1: Multiple mechanisms of neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Cleaved PINK1 induces neuronal plasticity through PKA mediated BDNF functional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays Using Kinetin Triphosphate Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) triphosphate (KTP), an analog of adenosine (B11128) triphosphate (ATP), has emerged as a valuable tool in in vitro kinase assays, particularly in the study of PINK1 kinase, which is associated with Parkinson's disease.[1][2][3][4] KTP, in its tetrasodium (B8768297) salt form, has been investigated as a "neo-substrate" that can modulate the activity of certain kinases, offering a novel approach for studying kinase function and for potential therapeutic development.[2] These application notes provide a detailed protocol for utilizing kinetin triphosphate tetrasodium in in vitro kinase assays, along with relevant data and visualizations to guide researchers in their experimental design.
Recent studies have sparked a discussion on the precise mechanism of KTP's interaction with kinases. While initial research suggested that KTP could enhance the activity of wild-type PINK1, subsequent findings indicate that a "gatekeeper" mutation within the kinase's ATP-binding pocket may be necessary to accommodate the bulkier KTP molecule due to steric hindrance.[5][6][7][8][9] This highlights the importance of careful consideration of the specific kinase and its structure when designing experiments with KTP.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general kinase signaling pathway and the experimental workflow for an in vitro kinase assay using this compound.
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. In vitro kinase assay [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Kinetin Triphosphate Tetrasodium in Cell-Based Assays
Introduction
Kinetin (B1673648) triphosphate (KTP) tetrasodium (B8768297) is a synthetic analog of adenosine (B11128) triphosphate (ATP).[1][2] It has garnered significant interest in the scientific community, particularly for its role in modulating the activity of PTEN-induced putative kinase 1 (PINK1), a key enzyme implicated in the pathophysiology of Parkinson's disease.[3] Initially identified as a "neo-substrate" that could enhance the catalytic activity of both wild-type and disease-associated mutant PINK1, KTP has been a valuable tool for investigating the PINK1/Parkin mitochondrial quality control pathway.[2][4]
These application notes provide a comprehensive overview of the mechanisms and protocols for utilizing Kinetin triphosphate and its cell-permeable precursor, Kinetin, in biochemical and cell-based assays.
Mechanism of Action
The PINK1/Parkin pathway is a primary mechanism for clearing damaged mitochondria via autophagy (mitophagy). Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates Ubiquitin at the Ser65 position. This event recruits the E3 ubiquitin ligase Parkin, which is then also phosphorylated and fully activated by PINK1. Activated Parkin ubiquitinates various outer membrane proteins, flagging the dysfunctional mitochondrion for degradation.
It was first reported that KTP could substitute for ATP, serving as a more efficient phosphate (B84403) donor for PINK1, thereby amplifying the signaling cascade.[4] This was shown to restore the activity of certain Parkinson's-associated PINK1 mutants.[1] However, recent structural and biochemical studies have refined this model.[5][6] It is now understood that wild-type PINK1 cannot efficiently use KTP due to steric hindrance from a "gatekeeper" methionine residue in the ATP-binding pocket.[5][7] For KTP to be utilized, this residue must be mutated to a smaller amino acid (e.g., Glycine or Alanine).[5] In cells expressing wild-type PINK1, the observed effects of the KTP precursor, Kinetin, are now thought to occur through a different, as-yet-unidentified mechanism.[6]
Despite this revised understanding, Kinetin and KTP remain critical research tools. KTP is used for in vitro kinase assays to study enzyme kinetics, while its precursor, Kinetin, is used in live-cell imaging and biochemical assays to probe the PINK1/Parkin pathway.
Signaling Pathway
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using Kinetin and KTP based on published literature.
Table 1: Efficacy of KTP in In Vitro PINK1 Kinase Assays
| Kinase | Substrate | Nucleotide | Observation | Reference |
|---|---|---|---|---|
| PINK1 (Wild-Type) | TRAP1 | ATP | Baseline Activity | [4] |
| PINK1 (Wild-Type) | TRAP1 | KTP | Higher catalytic efficiency than ATP | [4] |
| PINK1 (G309D Mutant) | TRAP1 | ATP | Reduced Activity | [1][4] |
| PINK1 (G309D Mutant) | TRAP1 | KTP | Restored activity to near wild-type levels | [1][4] |
| PINK1 (Wild-Type) | Ubiquitin | KTP | Unable to use KTP due to steric clash | [5][6] |
| PINK1 (M318G Mutant) | Ubiquitin | KTP | Preferentially uses KTP over ATP |[5] |
Table 2: Recommended Starting Conditions for Cell-Based Assays Using Kinetin
| Assay Type | Cell Line | Kinetin Concentration | Treatment Time | Inducing Agent | Readout | Reference |
|---|---|---|---|---|---|---|
| Parkin Recruitment | HeLa, HEK293 | 50 - 200 µM | 2 - 24 hours | 10 µM CCCP | Fluorescence Microscopy | [4][5] |
| PINK1 Pathway Activation | HEK293 | 50 µM | 3 - 48 hours | None (basal) or CCCP | Western Blot (pS65-Parkin) | [8] |
| Phospho-Ubiquitin Generation | HeLa (PINK1-/-) | 200 µM | 2 - 24 hours | Oligomycin/Antimycin A | Western Blot (pS65-Ub) | [5] |
| Apoptosis Inhibition | Human Neurons | 50 µM | 10 days | Oxidative Stress | Cell Viability Assay |[4] |
Experimental Protocols
Protocol 1: In Vitro PINK1 Kinase Assay
This protocol describes how to directly measure the kinase activity of recombinant PINK1 using Kinetin triphosphate tetrasodium as the phosphate donor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PINK1 Kinase Assay with Kinetin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTEN-induced putative kinase 1 (PINK1) is a serine/threonine kinase that plays a crucial role in mitochondrial quality control. Mutations in the PINK1 gene are a cause of autosomal recessive early-onset Parkinson's disease. PINK1 acts as a sensor for mitochondrial damage. Upon mitochondrial depolarization, full-length PINK1 accumulates on the outer mitochondrial membrane (OMM). This accumulation leads to its activation through autophosphorylation. Activated PINK1 then phosphorylates ubiquitin at serine 65 (Ser65) on the OMM, as well as the ubiquitin-like (Ubl) domain of the E3 ubiquitin ligase Parkin at the equivalent Ser65 residue. This phosphorylation cascade initiates the recruitment and activation of Parkin, leading to the ubiquitination of OMM proteins and subsequent removal of the damaged mitochondria via a selective form of autophagy known as mitophagy.
Recently, Kinetin (B1673648) triphosphate (KTP), an ATP analog, was investigated as a potential chemical activator of PINK1. Initial studies suggested that KTP could act as a "neo-substrate" for PINK1, enhancing its kinase activity. However, subsequent structural and biochemical studies have presented conflicting evidence, indicating that wild-type PINK1 is unable to efficiently utilize KTP due to steric hindrance in the ATP-binding pocket. This document provides an overview of the experimental setup for a PINK1 kinase assay and detailed protocols to investigate the effect of Kinetin triphosphate on PINK1 activity, taking into account these recent findings.
Signaling Pathway and Experimental Workflow
PINK1/Parkin Signaling Pathway in Mitophagy
The following diagram illustrates the central role of PINK1 in initiating the clearance of damaged mitochondria.
Caption: The PINK1/Parkin pathway of mitophagy.
Experimental Workflow for In Vitro PINK1 Kinase Assay
This diagram outlines the key steps for performing an in vitro kinase assay to assess PINK1 activity.
Caption: General workflow for an in vitro PINK1 kinase assay.
Data Presentation: ATP vs. Kinetin Triphosphate
The following table summarizes the reported findings on the ability of wild-type (WT) PINK1 and a gatekeeper mutant (M318G in human PINK1) to utilize ATP versus Kinetin triphosphate (KTP). Recent evidence strongly suggests that WT PINK1 does not efficiently use KTP.[1]
| Kinase | Nucleotide | Relative Kinase Activity (Qualitative) | Rationale for Observation |
| Wild-Type PINK1 | ATP | +++ | Canonical nucleotide substrate. |
| KTP | - / + | Recent studies show negligible activity. A conserved gatekeeper methionine residue (M318 in human PINK1) in the ATP-binding pocket sterically hinders the binding of the bulkier KTP.[1] | |
| PINK1 (M318G Mutant) | ATP | + | Mutation of the gatekeeper residue can reduce the affinity for ATP.[1] |
| KTP | +++ | The smaller glycine (B1666218) residue in place of methionine creates space in the ATP-binding pocket, allowing KTP to bind and be utilized as a phosphate (B84403) donor.[1] |
Activity levels are represented qualitatively: +++ (high), + (low), - (negligible).
Experimental Protocols
Here we provide detailed protocols for in vitro PINK1 kinase assays to assess autophosphorylation and substrate phosphorylation. These non-radioactive assays utilize Phos-tag™ SDS-PAGE and/or phospho-specific antibodies for detection.
Protocol 1: In Vitro PINK1 Autophosphorylation Assay
This assay measures the autophosphorylation of PINK1, a key step in its activation.
A. Materials and Reagents
-
Recombinant human PINK1 (full-length or truncated active domain)
-
10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
ATP solution: 10 mM in water
-
Kinetin triphosphate (KTP) solution: 10 mM in water
-
4X SDS-PAGE Sample Buffer
-
Phos-tag™ acrylamide (B121943) solution
-
Standard SDS-PAGE reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-PINK1 (total)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
B. Procedure
-
Prepare the 1X Kinase Reaction Buffer by diluting the 10X stock. Keep on ice.
-
In a microcentrifuge tube, prepare the kinase reaction mixture (20 µL final volume):
-
1 µg Recombinant PINK1
-
2 µL 10X Kinase Buffer
-
Nuclease-free water to 18 µL
-
-
Prepare separate reactions for ATP and KTP.
-
To initiate the reaction, add 2 µL of 1 mM ATP or KTP solution (final concentration: 100 µM).
-
Incubate the reaction at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 7 µL of 4X SDS-PAGE Sample Buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins on a Phos-tag™ SDS-PAGE gel to separate phosphorylated PINK1 from non-phosphorylated PINK1. The phosphorylated form will migrate slower.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-PINK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: In Vitro PINK1 Substrate (Ubiquitin) Phosphorylation Assay
This assay measures the ability of PINK1 to phosphorylate its substrate, ubiquitin.
A. Materials and Reagents
-
Recombinant human PINK1 (WT and M318G mutant recommended)
-
Recombinant human Ubiquitin
-
10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
ATP solution: 10 mM in water
-
Kinetin triphosphate (KTP) solution: 10 mM in water
-
4X SDS-PAGE Sample Buffer
-
Phos-tag™ acrylamide solution or standard SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Ubiquitin (Ser65), anti-Ubiquitin (total)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
B. Procedure
-
Prepare the 1X Kinase Reaction Buffer.
-
In a microcentrifuge tube, set up the reaction (20 µL final volume):
-
0.5 µg Recombinant PINK1 (WT or M318G)
-
2 µg Recombinant Ubiquitin
-
2 µL 10X Kinase Buffer
-
Nuclease-free water to 18 µL
-
-
Prepare parallel reactions for ATP and KTP for both WT and mutant PINK1. Include a no-nucleotide control.
-
Initiate the reactions by adding 2 µL of 1 mM ATP or KTP (final concentration: 100 µM).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reactions by adding 7 µL of 4X SDS-PAGE Sample Buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE. A Phos-tag™ gel can be used to visualize the mobility shift of phosphorylated ubiquitin.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with the primary anti-phospho-Ubiquitin (Ser65) antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour.
-
Detect the chemiluminescent signal.
-
The membrane can be stripped and re-probed with an anti-total Ubiquitin antibody to confirm equal substrate loading.
Conclusion
The provided application notes and protocols offer a framework for investigating the kinase activity of PINK1 and the controversial role of Kinetin triphosphate. The conflicting reports in the literature highlight the importance of careful experimental design and data interpretation. Researchers are encouraged to include appropriate controls, such as the PINK1 M318G gatekeeper mutant, to dissect the specific effects of KTP. These assays are valuable tools for basic research into the mechanisms of mitophagy and for the development of novel therapeutic strategies for Parkinson's disease targeting the PINK1 pathway.
References
Kinetin Triphosphate Tetrasodium: Application Notes and Protocols for Kinase Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) triphosphate (KTP), the triphosphate form of the N6-furfuryladenine cytokinin, has garnered attention for its potential role in modulating kinase activity. Initially identified as a potent "neo-substrate" for the Parkinson's disease-related kinase PINK1, recent structural and biochemical evidence has introduced significant nuance to this finding. This document provides a comprehensive overview of the current understanding of KTP's interaction with kinases, detailing the specific case of PINK1, and offers generalized protocols for researchers to investigate the effects of Kinetin triphosphate tetrasodium (B8768297) on their kinase of interest.
Application Notes
Kinetin triphosphate tetrasodium is an analog of adenosine (B11128) triphosphate (ATP)[1][2]. Its primary area of investigation has been in the context of the serine/threonine-protein kinase PINK1, which is implicated in mitochondrial quality control.
The Case of PINK1 Kinase Activation: A Contested Mechanism
Initial research suggested that KTP could act as a neo-substrate for PINK1, exhibiting higher catalytic efficiency than ATP and rescuing the activity of a pathogenic PINK1 mutant[3]. In these studies, KTP was shown to increase both autophosphorylation of PINK1 and its phosphorylation of downstream targets[3]. The proposed mechanism was a direct substitution for ATP in the kinase's active site.
However, subsequent structural and biochemical studies have challenged this model for the wild-type PINK1 enzyme[4][5]. These later findings indicate that the bulky furfuryl group of KTP creates a steric clash with a "gatekeeper" methionine residue in the ATP-binding pocket of wild-type PINK1, preventing its effective binding and use as a phosphate (B84403) donor[4][5][6]. According to this research, a mutation of this gatekeeper residue to a smaller amino acid, such as glycine (B1666218) or alanine, is necessary to accommodate KTP and enable its utilization[4][5].
This has led to the current understanding that while the KTP precursor, kinetin, can enhance mitophagy, the mechanism in wild-type cells may be indirect and is still under investigation[5].
Cytokinin Signaling in Plants: A Well-Established Kinase Activation Pathway
It is important to distinguish the contested role of KTP in mammalian cells from the well-established function of its parent molecule, kinetin, in plants. In plant biology, cytokinins like kinetin are crucial hormones that regulate cell division and differentiation[7][8][9]. They do so by binding to and activating histidine kinase receptors in a two-component signaling pathway[8][10][11]. This represents a distinct, receptor-mediated mechanism of kinase activation, unlike the direct substrate interaction proposed for PINK1.
Quantitative Data Summary
The following table summarizes the concentrations of Kinetin triphosphate and its precursor, kinetin, used in key studies on PINK1.
| Compound | Kinase | Assay Type | Concentration(s) Tested | Observed Effect | Reference |
| Kinetin triphosphate (KTP) | PINK1 (wt and G309D) | In vitro kinase assay | 100 µM, 200 µM, 400 µM, 500 µM | Increased autophosphorylation and substrate phosphorylation for both wild-type and mutant PINK1. | [3] |
| Kinetin (KTP precursor) | PINK1 (wt and G309D) | Cellular assay (HeLa cells) | 50 µM | Increased PINK1-dependent phosphorylation of Bcl-xL; accelerated Parkin recruitment to depolarized mitochondria. | [3] |
| Kinetin (KTP precursor) | PINK1 (M318G mutant) | Cellular assay (HeLa cells) | 200 µM | Substantial generation of phospho-ubiquitin in cells expressing the mutant PINK1, but not wild-type. | [4] |
Experimental Protocols
Given the conflicting evidence regarding wild-type PINK1, a universal "optimal concentration" for KTP in kinase activation cannot be provided. Instead, a generalized protocol for testing the effect of this compound on a kinase of interest is presented below. Researchers should optimize concentrations and conditions for their specific enzyme-substrate system.
Protocol 1: In Vitro Kinase Assay to Evaluate Kinetin Triphosphate as a Substrate
Objective: To determine if a kinase of interest can utilize this compound as a phosphate donor for autophosphorylation or substrate phosphorylation.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
This compound salt
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or phospho-specific antibodies for detection
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Phosphorimager or chemiluminescence imager
Procedure:
-
Prepare Kinase Reactions: In microcentrifuge tubes, prepare kinase reaction mixtures on ice. A typical reaction might include:
-
5 µL of 4X Kinase Buffer
-
1-2 µL of purified kinase (concentration to be optimized)
-
1-2 µL of substrate (concentration to be optimized)
-
Deionized water to a final volume of 18 µL.
-
-
Set Up Experimental Conditions: Prepare separate reactions for each condition:
-
Negative Control (No Nucleotide): Add 2 µL of water.
-
Positive Control (ATP): Add 2 µL of a 10X ATP stock solution (e.g., for a final concentration of 100 µM).
-
Test Condition (KTP): Add 2 µL of a 10X KTP stock solution. It is recommended to test a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM).
-
Competition Assay: Prepare reactions with a fixed concentration of ATP (e.g., 100 µM) and varying concentrations of KTP to assess competition.
-
-
Initiate Kinase Reaction: If using radiolabeled ATP, add [γ-³²P]ATP to the ATP-containing reactions. Transfer the tubes to a 30°C water bath for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
Detection of Phosphorylation:
-
Radiometric Assay: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the kinase (autophosphorylation) and the substrate.
-
Western Blot: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe with a phospho-specific antibody for the kinase or substrate. Detect with a secondary antibody and chemiluminescent substrate.
-
-
Data Analysis: Quantify the signal for phosphorylation in each condition. Compare the activity with KTP to the activity with ATP.
Visualizations
Caption: Contrasting models of Kinetin triphosphate (KTP) interaction with wild-type PINK1 kinase.
Caption: Simplified overview of the cytokinin two-component signaling pathway in plants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 8. Cytokinin Signaling [kieber.weebly.com]
- 9. Plant cytokinin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetin Triphosphate in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for utilizing Kinetin triphosphate (KTP) and its precursor, Kinetin, in the human neuroblastoma SH-SY5Y cell line. This document outlines protocols for cell culture and differentiation, experimental procedures to assess neuroprotective effects, and a summary of expected quantitative outcomes.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative diseases, neurotoxicity, and neuroprotection studies.[1][2][3] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers.[2][3]
Kinetin, a plant-derived cytokinin, is the metabolic precursor to Kinetin triphosphate (KTP), an ATP analog.[4] Research has shown that Kinetin can be taken up by cells and converted into KTP, which then enhances the activity of PTEN-induced putative kinase 1 (PINK1).[4][5] PINK1 plays a crucial role in mitochondrial quality control, and its activation is linked to neuroprotective effects, including the reduction of apoptosis and mitigation of oxidative stress.[6][7] This makes Kinetin and KTP promising compounds for investigation in the context of neurodegenerative disorders like Parkinson's disease.[4][8]
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)
-
Culture Media:
-
Basal Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium[9]
-
Complete Growth Medium: Basal Growth Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).[9]
-
Differentiation Medium: Basal Growth Medium supplemented with 1% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 10 µM Retinoic Acid (RA).[3]
-
-
Reagents for Cell Culture:
-
Experimental Reagents:
-
Kinetin (to be dissolved in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, 6-hydroxydopamine (6-OHDA), or MPP+)[7][10]
-
Cell viability assay kit (e.g., MTT, PrestoBlue)[11]
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)[12]
-
ROS detection reagent (e.g., H₂-DCFDA)[13]
-
Mitochondrial membrane potential probe (e.g., JC-1)[14]
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies)[15]
-
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
A critical step for many neuroprotective studies is the differentiation of SH-SY5Y cells into a more mature neuronal phenotype, which can enhance their susceptibility to neurotoxins and their relevance as a disease model.[2]
Protocol for SH-SY5Y Cell Culture and Differentiation:
-
Cell Thawing and Maintenance:
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.[16]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge at 1,000 rpm for 5 minutes.[2]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of Complete Growth Medium.
-
Plate the cells in a T-75 flask and incubate at 37°C with 5% CO₂.[9]
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium.[16]
-
Wash the cells once with sterile PBS.[2]
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.[9]
-
Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium.
-
Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.[2]
-
Resuspend the pellet and plate at the desired density (e.g., 1:3 to 1:6 split ratio).
-
-
Differentiation Protocol (RA-induced):
-
Seed SH-SY5Y cells in the desired culture plates or dishes in Complete Growth Medium and allow them to attach and reach approximately 40-50% confluency.[3]
-
Aspirate the Complete Growth Medium and replace it with Differentiation Medium containing 10 µM Retinoic Acid.
-
Change the Differentiation Medium every 2-3 days for a total of 7 days.[17]
-
Differentiated cells will exhibit a more neuron-like morphology with extended neurites.[18]
-
Kinetin Treatment
Kinetin is the cell-permeable precursor to KTP. Once inside the cell, it is converted to KTP.[4]
-
Prepare a stock solution of Kinetin in DMSO.
-
On the day of the experiment, dilute the Kinetin stock solution in the appropriate cell culture medium to the desired final concentrations. A typical concentration used in previous studies is 50 µM.[7]
-
For neuroprotection experiments, pre-treat the differentiated SH-SY5Y cells with Kinetin for a specified period (e.g., 24-96 hours) before inducing stress.[7]
-
Include a vehicle control (DMSO) at the same concentration as in the Kinetin-treated wells.
Assessment of Neuroprotective Effects
The following are key assays to quantify the neuroprotective effects of Kinetin against a stressor (e.g., H₂O₂).
3.3.1. Cell Viability Assay (MTT Assay)
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat with various concentrations of Kinetin for 24-96 hours.
-
Induce oxidative stress by adding a neurotoxin (e.g., 200 µM H₂O₂ for 24 hours).[10]
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
3.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed differentiated SH-SY5Y cells in 6-well plates.
-
Treat with Kinetin followed by the apoptosis-inducing agent.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.[19]
3.3.3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.[13]
-
After Kinetin pre-treatment and induction of oxidative stress, wash the cells with PBS.
-
Incubate the cells with a 20 µM H₂-DCFDA solution in serum-free medium for 30 minutes at 37°C in the dark.[13]
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[13]
3.3.4. Western Blot Analysis of Signaling Pathways
-
Seed and treat differentiated SH-SY5Y cells in 6-well or 10 cm plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Effect of Kinetin on SH-SY5Y Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.0 |
| H₂O₂ alone | 200 µM | 52 ± 4.5 |
| Kinetin + H₂O₂ | 25 µM + 200 µM | 68 ± 5.2 |
| Kinetin + H₂O₂ | 50 µM + 200 µM | 85 ± 6.1 |
| Kinetin alone | 50 µM | 98 ± 4.8 |
Note: Data are representative and should be replaced with experimental results (Mean ± SEM).
Table 2: Effect of Kinetin on Apoptosis and ROS Production in SH-SY5Y Cells
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Intracellular ROS (Fold Change) |
| Control | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.0 ± 0.1 |
| H₂O₂ alone | 25.4 ± 2.1 | 15.2 ± 1.8 | 3.5 ± 0.3 |
| Kinetin + H₂O₂ | 12.6 ± 1.5 | 8.9 ± 1.1 | 1.8 ± 0.2 |
| Kinetin alone | 3.5 ± 0.6 | 2.8 ± 0.5 | 1.1 ± 0.1 |
Note: Data are representative and should be replaced with experimental results (Mean ± SEM).
Visualization of Pathways and Workflows
Signaling Pathway of Kinetin's Neuroprotective Action
References
- 1. cyagen.com [cyagen.com]
- 2. accegen.com [accegen.com]
- 3. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleaved PINK1 induces neuronal plasticity through PKA mediated BDNF functional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PINK1: Multiple mechanisms of neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SH-SY5Y culturing [protocols.io]
- 10. preprints.org [preprints.org]
- 11. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 17. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinetin Triphosphate in the Study of PINK1 Parkinson's Disease Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTEN-induced putative kinase 1 (PINK1) is a serine/threonine kinase crucial for mitochondrial quality control. Loss-of-function mutations in the PINK1 gene are a cause of early-onset autosomal recessive Parkinson's disease (PD). In healthy mitochondria, PINK1 is rapidly degraded. However, upon mitochondrial damage, PINK1 stabilizes on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin. This initiates the process of mitophagy, the selective removal of damaged mitochondria. Given that the kinase activity of PINK1 is critical for this pathway, enhancing the function of mutant PINK1 has emerged as a potential therapeutic strategy for PD.
Initially, the ATP analog Kinetin (B1673648) triphosphate (KTP) was identified as a "neo-substrate" that could enhance the catalytic activity of both wild-type (WT) PINK1 and the PD-associated mutant, G309D[1][2]. The membrane-permeable precursor, kinetin, was shown to convert to KTP within cells, leading to increased PINK1 activity[1][2]. However, subsequent structural and biochemical studies have revealed a more nuanced mechanism. It is now understood that wild-type human PINK1 cannot efficiently utilize KTP due to steric hindrance from a "gatekeeper" methionine residue (M318) in the ATP-binding pocket[3][4][5]. Instead, KTP has proven to be a valuable tool for studying engineered PINK1 mutants where this gatekeeper residue is replaced with a smaller amino acid, such as glycine (B1666218) or alanine[4][5]. These application notes provide a comprehensive overview of the evolving understanding of KTP's interaction with PINK1 and detailed protocols for its use in research.
Data Presentation
Table 1: In Vitro Kinase Activity of PINK1 with ATP vs. KTP
| PINK1 Variant | Nucleotide | Substrate | Relative Kinase Activity (Compared to WT with ATP) | Reference |
| PINK1WT | ATP | hTRAP1 | 1.0 | [1][2] |
| PINK1WT | KTP | hTRAP1 | ~2.5x increase | [1][2] |
| PINK1G309D | ATP | hTRAP1 | ~0.2x | [1][2] |
| PINK1G309D | KTP | hTRAP1 | ~1.5x (restored to near WT levels) | [1][2] |
| PhPINK1WT | KTP | Ubiquitin | No activity | [4] |
| HsPINK1WT (from cells) | KTP | Ubiquitin | No significant activity above background | [4] |
| HsPINK1M318A (from cells) | KTP | Ubiquitin | Active | [4] |
| HsPINK1M318G (from cells) | ATP | Ubiquitin | Greatly diminished activity | [4] |
| HsPINK1M318G (from cells) | KTP | Ubiquitin | Active | [4] |
Note: Data are compiled and summarized from the referenced literature. "Ph" refers to Pediculus humanus corporis PINK1 and "Hs" to Homo sapiens PINK1.
Table 2: Cellular Effects of Kinetin (KTP precursor) on PINK1-mediated Pathways
| Cell Line | PINK1 Variant | Treatment | Endpoint Measured | Result | Reference |
| HeLa | PINK1WT | Kinetin + CCCP | Parkin Recruitment | Accelerated recruitment | [1][2] |
| HeLa | PINK1G309D | Kinetin + CCCP | Parkin Recruitment | Accelerated recruitment | [1][2] |
| SH-SY5Y | Endogenous | Kinetin + MG132 | Apoptosis (Caspase 3/7) | Reduced apoptosis | [1] |
| HeLa | PINK1M318G | Kinetin + Oligomycin/Antimycin A | Parkin Recruitment | Robust recruitment | [1][4] |
| HeLa | PINK1WT | Kinetin + Oligomycin/Antimycin A | Parkin Recruitment | No significant effect | [1] |
Signaling Pathways and Logical Relationships
Initial "Neo-Substrate" Hypothesis
Caption: Initial hypothesis of Kinetin/KTP action on mutant PINK1.
Current Understanding: The Gatekeeper Model
Caption: KTP interaction with WT vs. Gatekeeper Mutant PINK1.
Experimental Protocols
In Vitro PINK1 Kinase Assay (Non-Radioactive)
This protocol is adapted from methods used to assess the ability of PINK1 mutants to phosphorylate ubiquitin using KTP[4]. It utilizes Phos-tag™ SDS-PAGE to detect phosphorylated substrates.
Materials:
-
Recombinant human PINK1 (WT, M318A, or M318G)
-
Recombinant human Ubiquitin
-
10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
ATP solution (10 mM)
-
KTP solution (10 mM)
-
Phos-tag™ acrylamide (B121943) solution
-
Standard SDS-PAGE reagents
-
Western blot equipment and antibodies (anti-Ubiquitin, anti-pS65-Ubiquitin)
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction:
-
2 µL of 10x Kinase Buffer
-
1 µg of recombinant PINK1
-
2 µg of recombinant Ubiquitin
-
Nuclease-free water to 18 µL
-
-
Initiate the reaction by adding 2 µL of either 10 mM ATP or 10 mM KTP (final concentration: 1 mM).
-
Incubate the reaction at 30°C for 60 minutes with gentle shaking.
-
Stop the reaction by adding 5 µL of 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Prepare a 12% SDS-PAGE gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl₂ according to the manufacturer's instructions.
-
Load the samples and run the gel until adequate separation is achieved. Phosphorylated proteins will exhibit retarded mobility.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-pS65-Ubiquitin antibody to specifically detect the phosphorylated product, or a general anti-Ubiquitin antibody to visualize the band shift.
Parkin Recruitment Assay in Cultured Cells
This protocol describes how to assess the recruitment of fluorescently-tagged Parkin to mitochondria in response to PINK1 activation by kinetin in cells expressing a gatekeeper mutant[1][4][6].
Materials:
-
HeLa cells deficient in endogenous PINK1 (PINK1 knockout)
-
Expression vectors for human PINK1 (WT or M318G) and YFP-Parkin
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
Kinetin stock solution (e.g., 20 mM in DMSO)
-
Mitochondrial uncoupler (e.g., 1 µM Oligomycin + 1 µM Antimycin A)
-
Mitochondrial stain (e.g., MitoTracker™ Red CMXRos)
-
Fluorescence microscope
Procedure:
-
Seed PINK1 KO HeLa cells on glass coverslips in a 24-well plate.
-
Co-transfect the cells with plasmids encoding the desired PINK1 variant and YFP-Parkin.
-
Allow cells to express the proteins for 24-48 hours.
-
Treatment:
-
Control Group: Treat with vehicle (DMSO).
-
Kinetin Group: Pre-treat cells with 200 µM kinetin for 2 hours.
-
-
Induce mitochondrial depolarization by adding Oligomycin/Antimycin A to all wells.
-
Incubate for 1-3 hours.
-
30 minutes before imaging, add MitoTracker™ Red to the medium to label mitochondria.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for YFP (Parkin) and red fluorescence (mitochondria).
-
Quantify Parkin recruitment by assessing the co-localization of the YFP-Parkin signal with the MitoTracker signal. A punctate YFP pattern that overlaps with mitochondria indicates recruitment.
-
Experimental Workflow: Cellular Analysis
References
- 1. biorxiv.org [biorxiv.org]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of PINK1 with nucleotides and kinetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PINK1-dependent recruitment of Parkin to mitochondria in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis in Response to Kinetin Triphosphate Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of apoptotic pathways is a key area of interest in drug discovery and development.
Kinetin triphosphate (KTP) is an analog of adenosine (B11128) triphosphate (ATP) and the active form of Kinetin, a plant cytokinin. Recent research has unveiled a fascinating and context-dependent role for Kinetin and its derivatives in the regulation of apoptosis. While some derivatives like Kinetin riboside have been shown to induce apoptosis in cancer cells, Kinetin itself (which is intracellularly converted to KTP) can exhibit anti-apoptotic effects by serving as a neo-substrate for the PINK1 kinase, a key regulator of mitochondrial quality control.
These application notes provide a comprehensive overview of the methodologies used to measure apoptosis in response to Kinetin triphosphate administration. We will explore both the pro-apoptotic and anti-apoptotic contexts of Kinetin-related compounds and provide detailed protocols for the most relevant assays.
Signaling Pathways
Apoptosis is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of a cascade of cysteine proteases known as caspases.
The Intrinsic and Extrinsic Apoptosis Pathways
The intrinsic pathway is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This results in mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, which then forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome.[1] The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[2] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated, subsequently activating downstream executioner caspases.[3]
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Kinetin Triphosphate and the PINK1 Anti-Apoptotic Pathway
In specific cellular contexts, particularly in neuronal cells, Kinetin (the precursor to KTP) has been shown to suppress apoptosis. It achieves this by acting as a precursor to KTP, a neo-substrate for the mitochondrial kinase PINK1.[3] Enhanced PINK1 activity can block apoptosis in response to cellular stress.[3] This pathway represents a protective mechanism against apoptosis.
Caption: KTP-mediated anti-apoptotic pathway via PINK1.
Experimental Workflow
A typical workflow for assessing the effect of Kinetin triphosphate on apoptosis involves several stages, from cell culture and treatment to data acquisition and analysis using various assays.
References
Application Notes and Protocols for In Vitro Transcription Assays Using Kinetin Triphosphate Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules from a DNA template in a controlled laboratory setting. This process is essential for a wide range of applications, from basic research in gene expression to the development of RNA-based therapeutics and vaccines. The incorporation of modified nucleotides during IVT allows for the production of RNA with altered properties, such as enhanced stability, reduced immunogenicity, and improved translational efficiency.
Kinetin (B1673648) triphosphate (KTP), an analog of adenosine (B11128) triphosphate (ATP), is a molecule of interest primarily for its role in modulating kinase activity, notably the Parkinson's disease-associated mitochondrial kinase PINK1. While its use as a substrate for RNA polymerases in IVT is not yet established in published literature, its structural similarity to ATP suggests a potential application for generating modified RNA transcripts. The introduction of the kinetin moiety (N6-furfuryladenine) could confer novel structural and functional properties to the resulting RNA, opening new avenues for RNA-based diagnostics and therapeutics.
These application notes provide a framework for the hypothetical use of Kinetin triphosphate tetrasodium (B8768297) in IVT assays. The protocols are based on standard IVT procedures and principles of incorporating ATP analogs. All quantitative data presented are illustrative and based on findings from similar modified adenosine analogs, intended to serve as a guide for experimental design and evaluation.
Potential Applications
The incorporation of Kinetin triphosphate into RNA transcripts could be explored for several applications:
-
Structural and Functional Studies: RNA containing kinetin may exhibit altered folding, stability, and interaction with RNA-binding proteins, providing insights into RNA biology.
-
RNA-Based Therapeutics: The modification could potentially enhance the stability of mRNA therapeutics against cellular nucleases or modulate the innate immune response.
-
Aptamer Development: Kinetin-modified RNA could be used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate aptamers with novel binding specificities.
-
Probing Kinase-RNA Interactions: Given KTP's known interaction with kinases like PINK1, RNA transcripts containing kinetin could be used to investigate potential interactions between these kinases and specific RNA molecules.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data on the efficiency and yield of in vitro transcription when substituting ATP with Kinetin triphosphate tetrasodium. This data is intended to be illustrative, based on studies of other adenosine analogs, as specific data for KTP in IVT is not currently available. Researchers should perform their own experiments to determine the actual performance of KTP in their specific IVT system.
Table 1: Effect of KTP:ATP Molar Ratio on RNA Yield
| KTP:ATP Molar Ratio | RNA Yield (µg per 20 µL reaction) | Transcript Integrity (assessed by gel electrophoresis) |
| 0:1 (100% ATP Control) | 100 ± 8 | High |
| 1:3 | 85 ± 10 | High |
| 1:1 | 65 ± 12 | High |
| 3:1 | 40 ± 7 | Moderate |
| 1:0 (100% KTP) | 25 ± 5 | Moderate to Low |
Table 2: Comparative Fidelity of Transcription with KTP
| Nucleotide Mix | Relative Transcript Yield (%) | Overall Fidelity (relative to 100% ATP) |
| 100% ATP | 100 | 1.00 |
| 50% ATP, 50% KTP | 65 | 0.98 |
| 100% KTP | 25 | 0.95 |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with T7 RNA Polymerase
This protocol outlines a standard IVT reaction and serves as a baseline for comparison with KTP-containing reactions.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1.0 µg/µL)
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, CTP, GTP, UTP solutions (100 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I, RNase-free
Procedure:
-
Thaw all components on ice and vortex gently to mix before use.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, GTP, UTP mix (10 mM each): 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
Protocol 2: In Vitro Transcription with Partial or Complete Substitution of ATP with this compound
This protocol provides a framework for incorporating KTP into RNA transcripts. Optimization will be necessary.
Materials:
-
All materials from Protocol 1
-
This compound (100 mM solution, pH 7.0-7.5)
Procedure:
-
Thaw all components on ice.
-
Prepare the desired NTP mixes. For partial substitution, mix ATP and KTP solutions at the desired molar ratio (e.g., 1:1 for a 50% substitution). For complete substitution, use the KTP solution in place of the ATP solution. The final concentration of each nucleotide (or nucleotide analog) in the reaction should be maintained.
-
Assemble the transcription reaction at room temperature:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
NTP mix (containing KTP): 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Mix, incubate, and purify as described in steps 3-7 of Protocol 1.
Optimization Considerations:
-
Enzyme Concentration: The incorporation efficiency of modified nucleotides can be lower than their canonical counterparts. Increasing the concentration of T7 RNA Polymerase may improve the yield of KTP-containing transcripts.
-
Magnesium Concentration: Mg²⁺ is a critical cofactor for RNA polymerase. The optimal Mg²⁺ concentration may differ for KTP incorporation. A titration of MgCl₂ (e.g., from 6 mM to 15 mM final concentration) is recommended.
-
Incubation Time: Extending the incubation time may be necessary to compensate for a potentially slower incorporation rate of KTP.
Visualizations
Signaling Pathway
While KTP's role in transcription is speculative, its established biological context is in the PINK1/Parkin pathway, which is crucial for mitochondrial quality control. Understanding this pathway is relevant for researchers exploring the broader biological activities of kinetin and its derivatives.
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro transcription experiment designed to incorporate KTP.
Caption: Workflow for in vitro transcription using Kinetin triphosphate.
Application Notes and Protocols for Kinetin Triphosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kinetin (B1673648) triphosphate (KTP) and its precursor, Kinetin, in cell culture experiments, with a particular focus on its application in Parkinson's disease research related to the PINK1 kinase. While Kinetin has a well-established role as a cytokinin in plant tissue culture, its effects on mammalian cells, particularly in the context of neurodegenerative disease, are an active area of investigation.
Introduction
Kinetin triphosphate (KTP) is an ATP analog that has been investigated for its potential to modulate the activity of the PTEN-induced putative kinase 1 (PINK1).[1][2] Mutations in the PINK1 gene are linked to an autosomal recessive form of early-onset Parkinson's disease.[1] Consequently, strategies to enhance PINK1 activity are of significant therapeutic interest. As KTP is not permeable to the cell membrane, cell-based experiments typically utilize its precursor, Kinetin (N6-furfuryladenine), which is taken up by cells and subsequently converted into KTP.[1][3][4][5]
Mechanism of Action
The precise mechanism by which Kinetin and its metabolite KTP exert their effects on PINK1 is a subject of ongoing research, with conflicting findings.
Initial "Neo-Substrate" Hypothesis: Early research suggested that KTP acts as a "neo-substrate" for PINK1, with a higher catalytic efficiency than the endogenous substrate, ATP.[1] This model proposed that KTP could enhance the activity of both wild-type PINK1 and certain Parkinson's disease-associated mutants.[1][2]
Revised Understanding and Alternative Mechanisms: More recent structural and biochemical studies have challenged the "neo-substrate" model. These studies suggest that the ATP-binding pocket of wild-type PINK1 is too small to accommodate the bulkier KTP, indicating that KTP cannot be utilized by the wild-type enzyme.[4][6][7] However, it has been demonstrated that specific mutations in PINK1 (e.g., M318G) can enable the kinase to utilize KTP.[4][5] This has led to the hypothesis that Kinetin may function through an alternative, as-yet-unidentified mechanism to enhance mitophagy, the process of clearing damaged mitochondria.[4][6] A derivative of Kinetin that cannot be converted to a triphosphate form has also been shown to enhance mitophagy, further supporting the idea of an alternative mechanism.[6]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of PINK1/Parkin-mediated mitophagy and the hypothesized role of Kinetin.
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Protocol 1: Kinetin Treatment for Assessing Parkin Recruitment
Objective: To determine if Kinetin treatment accelerates the recruitment of Parkin to depolarized mitochondria.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS and penicillin-streptomycin[5]
-
Plasmids: mCherry-Parkin, mito-GFP, and PINK1 (wild-type or mutant)[1]
-
Transfection reagent
-
Kinetin (stock solution in DMSO or appropriate solvent)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for mitochondrial depolarization[1]
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding mCherry-Parkin, mito-GFP, and the desired PINK1 construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the proteins for 24-48 hours.
-
Pre-treat the cells with the desired concentration of Kinetin (e.g., 50-200 µM) or vehicle control for a specified duration (e.g., 2-24 hours).[3][5]
-
Induce mitochondrial depolarization by adding CCCP to the culture medium at a final concentration of 10-20 µM.[1]
-
Incubate for the desired time points (e.g., 1-3 hours) to assess Parkin recruitment.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Parkin recruitment is indicated by the co-localization of the red fluorescence from mCherry-Parkin with the green fluorescence from mito-GFP.
Protocol 2: Western Blot Analysis of PINK1-dependent Phosphorylation
Objective: To assess the effect of Kinetin on PINK1 kinase activity by measuring the phosphorylation of a downstream target.
Materials:
-
HEK293 Flp-In T-REx cells stably expressing PINK1[3]
-
Cell culture medium and supplements
-
Plasmids for transfection (if necessary, e.g., for Parkin expression)
-
Kinetin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Ubiquitin, anti-total Ubiquitin, anti-PINK1, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency in multi-well plates.
-
Treat cells with Kinetin (e.g., 50-200 µM) or vehicle control for the desired time course (e.g., 3, 6, 12, 24, 48 hours).[3]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or a loading control.
Data Presentation
The following tables summarize key quantitative data and cell culture conditions from the literature.
Table 1: Cell Lines and Transfection Reagents
| Cell Line | Application | Transfection Reagent | Reference |
| HeLa | Parkin Recruitment Assays | Not specified | [1] |
| HEK293 Flp-In T-REx | PINK1 Activation Assays | Not specified | [3] |
| HeLa PINK1-/- | PINK1 Activity Assays | Not specified | [5] |
Table 2: Experimental Conditions for Kinetin Treatment
| Parameter | Condition | Cell Line | Application | Reference |
| Kinetin Concentration | 50 µM | HEK293 | PINK1 Activation | [3] |
| Kinetin Concentration | 200 µM | HeLa | PINK1 Activation | [5] |
| Incubation Time | 3 - 48 hours | HEK293 | Time-course of PINK1 Activation | [3] |
| Mitochondrial Depolarizer | 10-20 µM CCCP | HeLa | Parkin Recruitment | [1] |
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the effects of Kinetin on cultured cells.
Concluding Remarks
The study of Kinetin and Kinetin triphosphate in mammalian cell culture, particularly in the context of PINK1 modulation, is a developing field. The conflicting reports on its mechanism of action highlight the need for further investigation. The protocols and data presented here provide a foundation for researchers to explore the cellular effects of this compound. It is crucial to carefully design experiments and consider the evolving understanding of Kinetin's biological activity.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Application Notes and Protocols for Immunoblotting Detection of Protein Phosphorylation Induced by Kinetin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) triphosphate (KTP), an analog of adenosine (B11128) triphosphate (ATP), has garnered significant interest in cellular biology and drug development, particularly in the context of neurodegenerative diseases like Parkinson's.[1][2] Kinetin, a readily cell-permeable precursor, is intracellularly converted to KTP.[3] This application note provides a detailed protocol for the detection of protein phosphorylation events induced by kinetin treatment, focusing on the PINK1 signaling pathway, a key regulator of mitochondrial quality control.[2]
The PINK1 kinase, when activated by mitochondrial stress, initiates a phosphorylation cascade that includes its own autophosphorylation, as well as the phosphorylation of ubiquitin and the E3 ubiquitin ligase Parkin.[4] While initial research suggested KTP could enhance the activity of wild-type PINK1, more recent studies indicate that this enhanced activity is primarily observed in engineered cells expressing a "gatekeeper" mutant of PINK1 (e.g., M318G in human PINK1).[2] In such systems, kinetin treatment leads to a detectable increase in the phosphorylation of PINK1, ubiquitin, and Parkin, making immunoblotting a crucial technique for studying this pathway.
Signaling Pathway
The signaling cascade initiated by mitochondrial stress and modulated by kinetin in PINK1 gatekeeper mutant-expressing cells involves the following key phosphorylation events:
-
Mitochondrial Depolarization: Cellular stress leads to the depolarization of the mitochondrial membrane.
-
PINK1 Accumulation: PINK1 accumulates on the outer mitochondrial membrane.
-
Kinetin to KTP Conversion: Exogenously supplied kinetin enters the cell and is converted to KTP.
-
PINK1 Activation and Autophosphorylation: In PINK1 gatekeeper mutant cells, KTP is utilized as a phosphate (B84403) donor, leading to the autophosphorylation and activation of PINK1.
-
Ubiquitin and Parkin Phosphorylation: Activated PINK1 then phosphorylates ubiquitin at the Serine 65 residue (p-S65-Ub) and Parkin.[4]
-
Mitophagy Induction: This cascade of phosphorylation events triggers the recruitment of Parkin to the damaged mitochondria, leading to their clearance through mitophagy.[2][5]
Caption: Kinetin-induced PINK1 signaling pathway.
Experimental Protocols
This section provides a detailed methodology for detecting the phosphorylation of PINK1, ubiquitin, and Parkin in cell culture models expressing a gatekeeper mutant of PINK1 following kinetin treatment.
Cell Culture and Treatment
-
Cell Line: HeLa cells deficient in endogenous PINK1 (PINK1-/-) and stably expressing a gatekeeper mutant of human PINK1 (e.g., HsPINK1 M318G) are a suitable model system.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
To induce mitochondrial depolarization and PINK1 accumulation, treat cells with an agent like Oligomycin/Antimycin A (OA) for 2-4 hours.
-
For kinetin treatment, add kinetin to the culture medium at a final concentration of 100-200 µM for 2 to 24 hours prior to cell lysis.
-
Include appropriate controls: untreated cells, cells treated with the depolarizing agent alone, and cells treated with kinetin alone.
-
Sample Preparation: Cell Lysis
To preserve the phosphorylation state of proteins, it is critical to work quickly and keep samples on ice or at 4°C throughout the lysis procedure. The use of phosphatase and protease inhibitors is mandatory.
-
Lysis Buffer Preparation:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Immediately before use, supplement the lysis buffer with a cocktail of protease and phosphatase inhibitors. (See Table 1 for recommended inhibitors).
-
-
Lysis Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Immunoblotting Workflow
Caption: Immunoblotting experimental workflow.
Detailed Immunoblotting Protocol
-
SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Use a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[6] Note: For phospho-specific antibodies, BSA is often preferred to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations or in-house optimization (see Table 2 for examples).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To detect total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., total PINK1, total Parkin, or a housekeeping protein like GAPDH).
-
Data Presentation
Quantitative data from immunoblotting experiments should be summarized for clear comparison. Densitometry analysis of the protein bands can be performed using appropriate software. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band or a housekeeping protein.
Table 1: Recommended Lysis Buffer Additives
| Component | Final Concentration | Function |
| Protease Inhibitors | ||
| PMSF | 1 mM | Serine protease inhibitor |
| Aprotinin | 10 µg/mL | Serine protease inhibitor |
| Leupeptin | 10 µg/mL | Serine and cysteine protease inhibitor |
| Pepstatin | 1 µg/mL | Aspartic protease inhibitor |
| Phosphatase Inhibitors | ||
| Sodium Orthovanadate | 1 mM | Tyrosine phosphatase inhibitor[7] |
| Sodium Fluoride | 10 mM | Serine/threonine phosphatase inhibitor[7] |
| β-glycerophosphate | 20 mM | Serine/threonine phosphatase inhibitor[7] |
| Sodium Pyrophosphate | 10 mM | Serine/threonine phosphatase inhibitor[7] |
Table 2: Example Primary Antibodies for Immunoblotting
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-Ubiquitin (Ser65) | Rabbit | 1:1000 | Cell Signaling Technology, Abcam |
| Total Ubiquitin | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Phospho-PINK1 (Thr257) | Rabbit | 1:1000 | Abcam |
| Total PINK1 | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-Parkin (Ser65) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Parkin | Mouse | 1:1000 | Santa Cruz Biotechnology |
| GAPDH | Mouse | 1:5000 | Cell Signaling Technology |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
Use high-quality reagents and fresh buffers.
-
-
Weak or No Signal:
-
Confirm successful protein transfer.
-
Increase the amount of protein loaded.
-
Check the activity of the primary and secondary antibodies.
-
Use a more sensitive ECL substrate.[6]
-
Ensure that phosphatase inhibitors were included during sample preparation.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Ensure the specificity of the primary antibody for the target protein.
-
Include appropriate positive and negative controls.
-
By following this detailed protocol, researchers can effectively utilize immunoblotting to investigate the phosphorylation events mediated by kinetin triphosphate in the context of the PINK1 signaling pathway. This will aid in the characterization of potential therapeutic compounds aimed at modulating mitochondrial quality control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 7. Kinetworks⢠Multi-Immunoblotting Services [kinexus.ca]
Application Notes and Protocols for High-Throughput Screening with Kinetin Triphosphate for Kinase Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: High-Throughput Screening for Kinase Modulators
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. High-throughput screening (HTS) is a foundational approach in drug discovery to identify and characterize novel kinase modulators from large chemical libraries.[1] A variety of robust HTS assay formats have been developed to measure kinase activity, including fluorescence-based and luminescence-based methods.[2][3] These assays are designed to be rapid, scalable, and cost-effective, enabling the screening of thousands to millions of compounds.[3]
The selection of an appropriate HTS assay technology is a critical step and depends on several factors, including the nature of the kinase and its substrate, the desired screening format, and the available instrumentation.[4] It is essential to develop a robust and reproducible assay with a good signal window to confidently identify true hits.[5]
Kinetin (B1673648) Triphosphate (KTP) as a Tool for Kinase Modulation
Kinetin triphosphate (KTP), an ATP analogue, has been investigated as a potential tool to modulate the activity of certain kinases.[6] Initially, it was reported that KTP could act as a "neo-substrate" for the Parkinson's disease-associated kinase PINK1, enhancing its catalytic activity with greater efficiency than ATP.[7] This suggested that KTP could be a valuable reagent in HTS campaigns to identify activators or inhibitors of specific kinases.
However, more recent research has challenged this initial model. It has been demonstrated that KTP binding to PINK1 is sterically hindered by a "gatekeeper" residue within the ATP-binding pocket.[8][9] Wild-type PINK1 is unable to efficiently utilize KTP as a phosphate (B84403) donor.[8][9] Only by mutating this gatekeeper residue can PINK1 be engineered to preferentially use KTP.[8] This finding suggests that KTP is not a universal substrate for all kinases and its utility in broad kinase screening is likely limited.
Therefore, while KTP remains a valuable research tool for studying the specific mechanisms of engineered kinases, its application in general high-throughput screening for modulators of a diverse range of wild-type kinases should be approached with caution. The following protocols for established HTS assays can, however, be adapted to investigate the effects of KTP on specific kinases of interest, particularly if there is a structural rationale to suggest potential binding.
High-Throughput Screening Workflow
A typical HTS workflow for identifying kinase modulators involves several key stages, from initial screening to hit confirmation and characterization.
Experimental Protocols
The following are detailed protocols for two common non-radioactive HTS assays for kinase activity. These can be adapted to study the effect of KTP on a specific kinase of interest.
Fluorescence Polarization (FP) Based Kinase Assay
This protocol describes a competitive binding assay where a fluorescently labeled tracer molecule competes with test compounds for binding to the kinase's ATP-binding site.[10][11]
Materials:
-
Purified kinase of interest
-
Fluorescently labeled tracer (a small molecule or peptide with affinity for the kinase)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of the kinase in assay buffer.
-
Prepare a 2X stock of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of DMSO to control wells (for no inhibition) and a known unlabeled inhibitor for positive control wells.
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of the 2X kinase solution to all wells except for the "no enzyme" control wells.
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells to initiate the competition.
-
Incubate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of tracer displaced by the test compound.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is based on the quantification of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[13][14]
Materials:
-
Purified kinase of interest
-
Substrate (peptide or protein)
-
ATP or KTP
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, white, opaque microplates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of the kinase in reaction buffer.
-
Prepare a 2X stock of the substrate and ATP (or KTP) in reaction buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute into reaction buffer to a 4X final concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of DMSO to control wells.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP (or KTP) solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Data Presentation: Illustrative Kinase Inhibitor Screening Data
Due to the limited availability of broad HTS data using KTP, the following table presents representative data from a typical kinase inhibitor screening campaign to illustrate the expected format for quantitative data summary.
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Control-1 | CDK2/CycA | 15 | 1.1 | 98 |
| Hit-A | CDK2/CycA | 120 | 0.9 | 95 |
| Hit-B | CDK2/CycA | 450 | 1.2 | 92 |
| Hit-C | CDK2/CycA | >10,000 | - | <50 |
| Control-2 | Src | 25 | 1.0 | 99 |
| Hit-D | Src | 250 | 1.3 | 96 |
| Hit-E | Src | 800 | 0.8 | 91 |
| Hit-F | Src | >10,000 | - | <50 |
Signaling Pathway Diagrams
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[15] Its activity is dependent on binding to cyclins E and A.[16] The CDK2/cyclin complex phosphorylates various substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[17]
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, division, migration, and survival.[18] It is a key component of signaling pathways initiated by various receptors, including receptor tyrosine kinases (RTKs) and integrins.[19][20]
References
- 1. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eastport.cz [eastport.cz]
- 15. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. uniprot.org [uniprot.org]
- 18. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction methods in the study of genes related to Kinetin (B1673648) Triphosphate (KTP), with a particular focus on the PINK1 kinase, a key protein in Parkinson's disease research.
Lentiviral vectors are a powerful tool for gene delivery, capable of infecting a broad range of cell types, including both dividing and non-dividing cells, and enabling stable, long-term gene expression.[1][2][3] This makes them particularly well-suited for studying the effects of KTP and its precursors on cellular pathways, such as mitophagy, which is regulated by PINK1.[4][5][6]
Kinetin, a plant cytokinin, can be metabolized within cells to its triphosphate form, KTP.[4] Initial studies suggested that KTP acts as a "neo-substrate" for PINK1, enhancing its kinase activity even in some mutant forms associated with Parkinson's disease.[4] However, more recent structural studies indicate that wild-type PINK1 cannot directly bind KTP due to steric hindrance and that a "gatekeeper" mutation is required for KTP to be utilized.[5][7][8] This highlights the importance of precise genetic manipulation in studying this pathway, for which lentiviral vectors are an ideal tool.
These notes will guide researchers through the process of producing and using lentiviral particles to overexpress or knock down genes of interest (e.g., wild-type PINK1, mutant PINK1) to investigate the mechanisms of KTP-related compounds.
Data Presentation: Quantitative Parameters for Lentiviral Transduction
Effective lentiviral transduction requires optimization of several key parameters. The following tables provide typical ranges and starting points for these optimizations.
Table 1: Recommended Puromycin (B1679871) Concentrations for Selection in Common Cell Lines
| Cell Line | Puromycin Concentration (µg/mL) | Notes |
| HEK293T | 1 - 3 | Commonly used for lentivirus production and as a transduction target. |
| HeLa | 1 - 3 | Adherent cell line, widely used in cancer research. |
| SH-SY5Y | 0.5 - 2.5 | Human neuroblastoma cell line, relevant for neurological studies. |
| Primary Neurons | Not Recommended | Primary neurons are sensitive to puromycin; consider fluorescent markers for selection. |
| Induced Pluripotent Stem Cells (iPSCs) | 0.5 - 2 | Concentration should be carefully titrated for each iPSC line. |
Note: It is critical to perform a puromycin titration curve to determine the optimal concentration for your specific cell line, as sensitivity can vary.[1][9]
Table 2: Typical Multiplicity of Infection (MOI) for Different Applications
| Application | Typical MOI Range | Desired Outcome |
| Gene Overexpression | 1 - 10 | High-level, stable expression of the transgene. |
| shRNA-mediated Knockdown | 1 - 5 | Sufficient knockdown without excessive toxicity. |
| CRISPR/Cas9-mediated Knockout | 5 - 20 | High efficiency of gene editing. |
| Primary Cell Transduction | 10 - 50 | May require higher MOI due to lower transduction efficiency. |
MOI (Multiplicity of Infection) is the ratio of infectious viral particles to the number of cells to be infected.[1][10]
Signaling Pathways and Experimental Workflows
PINK1/Parkin Mitophagy Pathway and KTP Interaction
The diagram below illustrates the signaling cascade initiated by mitochondrial damage, leading to PINK1 accumulation and Parkin-mediated mitophagy. It also depicts the proposed (and debated) role of Kinetin Triphosphate (KTP) in modulating PINK1 activity.
Caption: The PINK1/Parkin pathway and the role of KTP.
Lentiviral Transduction Experimental Workflow
The following diagram outlines the complete workflow from plasmid preparation to the analysis of transduced cells for KTP-related gene studies.
Caption: Workflow for lentiviral transduction in gene studies.
Experimental Protocols
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system.
Materials:
-
HEK293T cells
-
Complete DMEM (10% FBS, 1% Pen-Strep)
-
Transfer plasmid (containing your gene of interest, e.g., PINK1-WT or PINK1-mutant)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM or other serum-free medium
-
0.45 µm filter
-
15 mL and 50 mL conical tubes
Procedure:
-
Day 0: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[2]
-
Day 1: Transfection:
-
In Tube A, dilute your plasmids in 500 µL of Opti-MEM. For a 10 cm dish, use a total of 20 µg of DNA (e.g., 10 µg transfer, 5 µg packaging, 5 µg envelope).
-
In Tube B, dilute your transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the DNA solution (Tube A) to the transfection reagent solution (Tube B), mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 2: Change Media: After 12-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Day 3: First Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a 15 mL conical tube.
-
Add 10 mL of fresh complete DMEM to the plate.
-
-
Day 4: Second Harvest:
-
At 72 hours post-transfection, collect the supernatant again and pool it with the harvest from Day 3.
-
Filter the pooled supernatant through a 0.45 µm filter to remove cellular debris.[2]
-
Protocol 2: Transduction of Target Cells and Stable Cell Line Generation
This protocol is a general guideline for transducing adherent cells.
Materials:
-
Target cells (e.g., SH-SY5Y, HeLa)
-
Lentiviral stock (from Protocol 1)
-
Complete growth medium for target cells
-
Puromycin or other selection antibiotic
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells: Plate your target cells in a 6-well plate so they reach 50-70% confluency on the day of transduction.[1][12]
-
Day 2: Transduction:
-
Remove the medium from the cells.
-
Prepare the transduction medium: for each well, add your desired volume of lentivirus and Polybrene (final concentration of 4-8 µg/mL) to 1 mL of complete growth medium.[1][10] The amount of virus to add will depend on your target MOI.
-
Add the transduction medium to the cells.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Day 3: Media Change: Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.[1][13]
-
Day 4 onwards: Selection:
-
After 24-48 hours post-media change, begin selection. Replace the medium with fresh medium containing the appropriate concentration of puromycin (determined via a kill curve).
-
Include a non-transduced well of cells as a negative control for the selection process.
-
Replace the selection medium every 2-3 days.
-
-
Expansion: Once the non-transduced control cells have all died (typically 5-10 days), the remaining resistant cells form a stable, transduced population. These can now be expanded for downstream experiments.[9][14]
Protocol 3: Downstream Analysis - Western Blot for PINK1 Expression
This protocol is to validate the overexpression of your gene of interest.
Materials:
-
Transduced and non-transduced (control) cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-PINK1)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse the transduced and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Compare the band intensity for PINK1 in transduced versus non-transduced cells.
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Gene Therapy Applications of Non-Human Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. origene.com [origene.com]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
- 13. Lentivirus Transduction Protocol - Creative Biogene [creative-biogene.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Kinetin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) triphosphate (KTP) is an ATP analog that has garnered significant interest in cellular research, particularly for its role as a neo-substrate for the PINK1 kinase, a key player in mitochondrial quality control and Parkinson's disease pathogenesis. The precursor, Kinetin, is a plant hormone that can be taken up by mammalian cells and subsequently converted to KTP. This conversion allows for the modulation of cellular pathways, including those involved in apoptosis and cell cycle regulation. Flow cytometry is a powerful technique to elucidate the effects of Kinetin triphosphate on cell populations at a single-cell level. These application notes provide detailed protocols for analyzing apoptosis and cell cycle progression in cells treated with Kinetin, the precursor to intracellular Kinetin triphosphate.
Key Applications
-
Apoptosis Analysis: Quantifying the anti-apoptotic effects of Kinetin in cellular models of oxidative stress.
-
Cell Cycle Analysis: Investigating the influence of Kinetin on cell cycle progression.
Data Presentation
Table 1: Effect of Kinetin on Oxidative Stress-Induced Apoptosis
The following table summarizes the quantitative analysis of apoptosis in SH-SY5Y neuroblastoma cells pre-treated with Kinetin followed by induction of oxidative stress. Data was obtained by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[1]
| Treatment Group | Percentage of Apoptotic Cells (Annexin V positive) | Statistical Significance (p-value vs. DMSO) |
| DMSO (Control) | Baseline | - |
| Kinetin (50 µM) | Significantly lower than DMSO | p = 0.0023 |
| Adenine (50 µM) | No significant change from DMSO | p = 0.09 |
Data adapted from a study on the effects of Kinetin on PINK1-dependent apoptosis.[1]
Table 2: Effect of Kinetin Riboside on Cell Cycle Distribution in HepG2 Cells
This table presents the dose-dependent effect of kinetin riboside on the cell cycle distribution of human hepatoma HepG2 cells after 48 hours of treatment, as determined by flow cytometry.
| Kinetin Riboside Concentration (mg/L) | % Sub-G0 (Apoptotic) | % G1 Phase | % G2/M Phase |
| 0 (Control) | Baseline | Baseline | Baseline |
| 1.67 | No marked increase | Decrease | Increase |
| 8.33 | Marked increase | Decrease | Increase |
| 16.67 | Marked increase | Decrease | Increase |
| 33.33 | Marked increase | Decrease | Increase |
Data is illustrative of the trends reported in the study. The study noted a dose-dependent increase in the sub-G0 phase and a shift from G1 to G2/M phase with increasing concentrations of kinetin riboside.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed to quantify apoptosis in cells treated with Kinetin followed by an apoptotic stimulus.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Kinetin (or appropriate precursor)
-
Apoptosis-inducing agent (e.g., H₂O₂, MG132)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Kinetin Treatment: Treat the cells with the desired concentration of Kinetin (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).
-
Induction of Apoptosis: Following Kinetin pre-treatment, induce apoptosis by adding an appropriate stimulus (e.g., 400 µM H₂O₂ for 24 hours).[1]
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization.
-
For suspension cells, collect them directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, single-stained cells) for setting compensation and gates.
-
Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cells treated with Kinetin.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Kinetin
-
PBS
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with various concentrations of Kinetin for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest adherent or suspension cells as described in Protocol 1.
-
Washing: Wash the cells with PBS, centrifuge, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A to degrade RNA.
-
Incubate at 37°C for 30 minutes.
-
-
Staining:
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak represents apoptotic cells with fragmented DNA.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Kinetin triphosphate's role in the PINK1 signaling pathway.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in PINK1 assays with Kinetin triphosphate
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in PINK1 kinase assays involving Kinetin (B1673648) triphosphate (KTP).
Frequently Asked Questions (FAQs)
Q1: We are not seeing consistent PINK1 activation with KTP in our in vitro kinase assay. What could be the primary reason for this?
A1: The most likely reason for inconsistent or failed activation is the use of wild-type (WT) PINK1. Recent structural and biochemical studies have demonstrated that WT PINK1 cannot effectively bind or utilize Kinetin triphosphate (KTP) as a phosphate (B84403) donor.[1][2] The furfuryl group on KTP creates a steric clash with a "gatekeeper" methionine residue (Met318 in human PINK1) in the ATP-binding pocket of the wild-type enzyme.[1][2] Therefore, using KTP with WT PINK1 will not yield reliable or positive results.
Q2: If wild-type PINK1 is not compatible with KTP, how can KTP be used to study PINK1 activity?
A2: To utilize KTP as a substrate for PINK1, you must use a specifically engineered mutant version of the enzyme. The most common and effective mutant is PINK1 M318G (methionine at position 318 mutated to glycine).[1][2] This mutation replaces the bulky methionine with a much smaller glycine (B1666218) residue, enlarging the ATP-binding pocket and removing the steric hindrance.[2] This modification allows KTP to bind and act as a phosphate donor, effectively switching the enzyme's nucleotide preference from ATP to KTP.[2]
Q3: We are using the cell-permeable precursor, kinetin, in our cellular assays with wild-type PINK1 and see variable results. Is this related to the KTP incompatibility?
A3: Yes. Kinetin is converted intracellularly to Kinetin triphosphate (KTP).[3] If your cells express only wild-type PINK1, the resulting KTP will not be able to activate the enzyme for the reasons described above. Any effects observed may be off-target or due to other currently unidentified mechanisms. For reliable, PINK1-specific activation in cellular assays using kinetin, it is necessary to use cells expressing the PINK1 M318G mutant.[1][2] In such a system, kinetin treatment leads to robust activation of the PINK1 M318G mutant.[2]
Q4: What are the substrates of PINK1, and how is its activity regulated?
A4: In the context of mitochondrial quality control, PINK1's primary substrates are Ubiquitin (at serine 65) and the E3 ubiquitin ligase Parkin (at serine 65 of its ubiquitin-like domain).[4][5][6][7][8][9] Upon mitochondrial damage (depolarization), full-length PINK1 accumulates on the outer mitochondrial membrane.[4] This accumulation leads to PINK1 dimerization and activation through trans-autophosphorylation. Activated PINK1 then phosphorylates ubiquitin on the mitochondrial surface, which in turn recruits Parkin. PINK1 also directly phosphorylates Parkin, leading to its full activation and the ubiquitination of mitochondrial outer membrane proteins, flagging the damaged mitochondrion for degradation via mitophagy.
Q5: What are common sources of variability in in vitro kinase assays in general?
A5: Beyond the specific issue with WT PINK1 and KTP, general sources of inconsistency in kinase assays include:
-
Enzyme Quality and Concentration: Ensure the use of a highly purified and active kinase preparation. The final concentration should be optimized for the specific assay conditions.
-
Substrate Quality: Use high-quality, properly folded substrates. For ubiquitin, ensure it is monomeric unless studying polyubiquitin (B1169507) chains.
-
ATP/KTP Concentration: The concentration of the phosphate donor is critical. It should ideally be at or near the Km for the enzyme to ensure the reaction is sensitive to inhibitors or activators.
-
Buffer Components: pH, salt concentration, and the presence of necessary cofactors (like Mg²⁺) and reducing agents (like DTT) can significantly impact enzyme activity.
-
Incubation Time and Temperature: These parameters should be optimized to ensure the reaction is in the linear range and not limited by substrate depletion or enzyme instability.
Data Presentation
Table 1: Kinetic Parameters for Wild-Type PINK1 with ATP vs. KTP
Note: This data is from an earlier study[3] and should be interpreted with caution, as more recent evidence indicates WT PINK1 does not effectively utilize KTP.[1][2] These values may reflect non-optimal experimental conditions.
| Nucleotide | Vmax (fold increase over ATP) | Km (μM) |
| ATP | 1.0 ± 0.0 | 27.9 ± 4.9 |
| KTP | 3.9 ± 1.3 | 74.6 ± 13.2 |
Experimental Protocols
Protocol 1: In Vitro Ubiquitin Phosphorylation Assay for PINK1 (Adaptable for M318G Mutant with KTP)
This protocol is adapted from a general non-radioactive PINK1 kinase assay[10] and can be modified for use with the PINK1 M318G mutant and KTP.
Materials:
-
Recombinant active PINK1 (M318G mutant recommended for use with KTP)
-
Recombinant Ubiquitin
-
10x Kinase Buffer (see recipe below)
-
Kinetin triphosphate (KTP) or Adenosine triphosphate (ATP)
-
6x SDS Loading Buffer
-
Phos-tag™ SDS-PAGE gels
-
Tris-Buffered Saline with Tween-20 (TBST)
-
5% BSA in TBST
-
Primary antibody (e.g., anti-phospho-ubiquitin Ser65)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
10x Kinase Buffer Recipe:
-
200 mM HEPES pH 7.4
-
1 M NaCl
-
100 mM MgCl₂
-
10 mM DTT (Prepare fresh and store on ice. Aliquot and freeze ATP/KTP and DTT stocks for single use.)
Procedure:
-
Thaw recombinant PINK1 M318G and ubiquitin on ice.
-
In a microcentrifuge tube, prepare the reaction mix. As a starting point, use a 1:10 ratio of enzyme to substrate (e.g., 0.1 µg PINK1 M318G and 1.0 µg Ubiquitin).
-
Add 10x Kinase Buffer to a final concentration of 1x.
-
Add KTP to the desired final concentration (e.g., 100 µM). For a negative control, use a kinase-dead PINK1 mutant or omit KTP.
-
Bring the total reaction volume to 20-50 µL with nuclease-free water.
-
Incubate the reaction for 60-120 minutes at 30°C in a heated shaker.
-
Stop the reaction by adding 6x SDS Loading Buffer to a final concentration of 1x.
-
Heat the samples at 70°C for 10 minutes.
-
Analyze the samples by Phos-tag™ SDS-PAGE followed by Western blotting with a phospho-specific antibody to detect phosphorylated ubiquitin.
Mandatory Visualizations
PINK1/Parkin Signaling Pathway
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Experimental Workflow for In Vitro PINK1 Kinase Assay
Caption: General workflow for an in vitro PINK1 M318G kinase assay.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting PINK1 assay inconsistencies.
References
- 1. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1-mediated phosphorylation of the Parkin ubiquitin-like domain primes mitochondrial translocation of Parkin and regulates mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PINK1 phosphorylates ubiquitin to activate Parkin E3 ubiquitin ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] PINK1-mediated phosphorylation of the Parkin ubiquitin-like domain primes mitochondrial translocation of Parkin and regulates mitophagy | Semantic Scholar [semanticscholar.org]
- 7. Phosphorylation of Mitochondrial Polyubiquitin by PINK1 Promotes Parkin Mitochondrial Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PINK1-mediated phosphorylation of the Parkin ubiquitin-like domain primes mitochondrial translocation of Parkin and regulates mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Kinetin triphosphate concentration to avoid off-target effects
Welcome to the technical support center for the use of Kinetin (B1673648) triphosphate (KTP) and its precursor, Kinetin, in research applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize Kinetin triphosphate concentrations and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Kinetin triphosphate (KTP)?
A1: Initially, Kinetin triphosphate (KTP), an ATP analog, was thought to act as a "neo-substrate" for the PINK1 kinase, enhancing its catalytic activity to promote mitophagy, the clearance of damaged mitochondria.[1][2][3] This was considered a potential therapeutic avenue for Parkinson's disease.[3][4] However, recent structural and biochemical studies have challenged this model, suggesting that KTP does not bind to or enhance the activity of wild-type PINK1 due to steric hindrance in the ATP-binding pocket.[5][6][7] These later studies propose that kinetin and its derivatives may promote mitophagy through an as-yet-unidentified mechanism.[5][6][7] It has been shown that a mutated version of PINK1 with an enlarged ATP-binding pocket can be activated by KTP.[5] Researchers should be aware of this ongoing debate when designing experiments and interpreting results.
Q2: What is the difference between Kinetin and Kinetin triphosphate (KTP)?
A2: Kinetin is a cell-permeable small molecule that can be taken up by cells.[3] Once inside the cell, it is converted into the active nucleotide form, Kinetin triphosphate (KTP).[3] KTP itself is not cell-permeable. Therefore, for cell-based assays, Kinetin is the compound that should be added to the culture medium.
Q3: How should I prepare and store a Kinetin stock solution?
A3: Kinetin is soluble in water and freely soluble in dilute aqueous HCl or NaOH. It is slightly soluble in methanol (B129727) and ethanol. For cell culture experiments, it is common to dissolve Kinetin in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known on-target effects of Kinetin/KTP?
A4: The primary on-target effect of Kinetin is the activation of the PINK1/Parkin signaling pathway, which leads to the selective removal of damaged mitochondria (mitophagy).[3][4] This can be observed through several cellular phenotypes, including the recruitment of Parkin to depolarized mitochondria, a decrease in mitochondrial motility, and protection against certain forms of apoptosis.[3]
Q5: What are the potential off-target effects of Kinetin?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable on-target effect (e.g., no Parkin translocation to mitochondria) | 1. Kinetin concentration is too low.2. Insufficient treatment duration.3. The cell line has low endogenous expression of PINK1 or Parkin.4. The compound has degraded.5. The mechanism of action in your specific cell model does not follow the expected pathway. | 1. Perform a dose-response experiment with a wider range of Kinetin concentrations (e.g., 1 µM to 100 µM).2. Increase the incubation time with Kinetin.3. Use a cell line known to have a robust PINK1/Parkin pathway (e.g., HeLa cells overexpressing Parkin) or transfect your cells with PINK1 and/or Parkin.4. Prepare a fresh stock solution of Kinetin.5. Consider alternative assays to measure mitophagy or mitochondrial health. |
| High levels of cell death or cytotoxicity observed | 1. Kinetin concentration is too high.2. The cell line is particularly sensitive to Kinetin.3. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of Kinetin for your cell line and use concentrations well below this value.2. Lower the concentration range in your experiments.3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (e.g., <0.5% DMSO). |
| Precipitation of Kinetin in the cell culture medium | 1. The final concentration of Kinetin exceeds its solubility in the medium.2. The stock solution was not properly dissolved or has precipitated out of solution upon dilution. | 1. Lower the working concentration of Kinetin.2. Ensure the Kinetin stock solution is fully dissolved before diluting it in the cell culture medium. Warm the medium slightly before adding the Kinetin stock solution and mix thoroughly. |
| High variability between replicate wells in an assay | 1. Uneven cell seeding.2. "Edge effects" in the multi-well plate.3. Inaccurate pipetting of Kinetin. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.2. Avoid using the outer wells of the plate for treatment groups; instead, fill them with sterile PBS or media.3. Use calibrated pipettes and ensure proper mixing of Kinetin in the media before adding it to the cells. |
Data Presentation
Table 1: Recommended Kinetin Concentration Ranges for In Vitro Experiments
| Effect | Cell Type | Concentration Range | Reference(s) |
| Protective against genotoxicity | Various cell lines | < 100 nM | [5] |
| Cytotoxicity/Genotoxicity | HL-60 | > 500 nM | [5] |
| No significant toxicity | Nerve cells | 1 - 10 µM | [5] |
| Decreased apoptosis | SH-SY5Y | Dose-response tested | [8] |
| No cytotoxic effect | Lung cells (in vitro) | up to 100 nM |
Table 2: In Vivo Kinetin Dosage with Observed Effects
| Organism | Dosage | Observed Effect | Reference(s) |
| Rat | < 1 mg/kg | No adverse effects on certain serum markers | |
| Rat | > 1 mg/kg | Increased serum glucose levels | |
| Rat | up to 1 mg/kg | No cytotoxic effect on lung tissue |
Experimental Protocols
Protocol 1: Determining Kinetin Cytotoxicity using the MTT Assay
This protocol provides a method to assess the cytotoxic effects of Kinetin on a given cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of Kinetin dilutions in complete cell culture medium at 2x the final desired concentrations. A suggested starting range for the final concentrations is 0.1 µM to 200 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Kinetin concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared Kinetin dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Protocol 2: Assessing Parkin Translocation to Mitochondria by Immunofluorescence
This protocol is used to visualize the on-target effect of Kinetin on the PINK1/Parkin pathway.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa cells stably expressing YFP-Parkin) on glass coverslips in a 24-well plate.
-
Allow cells to attach for 24 hours.
-
Treat the cells with the desired concentration of Kinetin for a specified duration (e.g., 3-6 hours).
-
To induce mitochondrial depolarization and subsequent Parkin translocation, add a mitochondrial uncoupler such as CCCP (10 µM) for the last 1-2 hours of the Kinetin treatment. Include appropriate controls (untreated, Kinetin only, CCCP only).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope. YFP-Parkin will appear as diffuse cytoplasmic fluorescence in untreated cells and will co-localize with the mitochondrial marker in treated cells, indicating translocation.
-
Visualizations
References
- 1. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantmedia.com [plantmedia.com]
- 8. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
Why does Kinetin triphosphate not activate wild-type PINK1 directly?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PTEN-induced kinase 1 (PINK1) and investigating its activation, particularly in the context of Kinetin (B1673648) triphosphate (KTP).
Frequently Asked Questions (FAQs)
Q1: Why doesn't Kinetin triphosphate (KTP) directly activate my wild-type PINK1 enzyme in vitro?
A1: Kinetin triphosphate (KTP) is unable to directly activate wild-type PINK1 due to steric hindrance within the ATP-binding pocket of the kinase.[1][2][3][4] The N6-furfuryl group of KTP is bulkier than the corresponding amine group of ATP. This bulkiness leads to a steric clash with the "gatekeeper" methionine residue (M318 in human PINK1) that resides at the back of the ATP-binding pocket.[1][2] Consequently, KTP cannot efficiently bind to and be utilized as a phosphate (B84403) donor by the wild-type enzyme.[1][2]
Initial reports suggested that KTP could act as a neo-substrate to enhance PINK1 activity, but more recent structural and biochemical studies have demonstrated that this is not the case for the wild-type enzyme.[1][2][5]
Q2: I've seen literature suggesting Kinetin activates PINK1 in cells. How is this possible if KTP doesn't bind to wild-type PINK1?
A2: While it's true that Kinetin, the cell-permeable precursor of KTP, has been shown to induce PINK1-dependent cellular processes like mitophagy, the underlying mechanism is not through direct activation of wild-type PINK1 by KTP.[2][5] Current evidence suggests that Kinetin and its derivatives may function through an as-yet-unidentified mechanism to enhance mitophagy.[1] Some studies propose that Kinetin might work more efficiently in concert with low levels of mitochondrial stress, which helps to stabilize PINK1 on the outer mitochondrial membrane, a prerequisite for its activation.[6][7][8]
Q3: Can I modify PINK1 to be activated by Kinetin triphosphate?
A3: Yes, site-directed mutagenesis of the gatekeeper methionine residue can render PINK1 sensitive to KTP.[1][2] By mutating this methionine to a smaller amino acid, such as glycine (B1666218) (M318G in human PINK1) or alanine, the ATP-binding pocket is enlarged.[1][2] This modification removes the steric clash and allows KTP to bind and serve as a phosphate donor, effectively switching the kinase's nucleotide preference from ATP to KTP.[1] This engineered, conditional activation system can be a useful tool to study PINK1 activity in cells, uncoupled from its upstream mitochondrial stabilization.[1][2]
Q4: What are the key steps for wild-type PINK1 activation?
A4: The activation of wild-type PINK1 is a multi-step process triggered by mitochondrial damage.[9][10][11]
-
Accumulation on the Outer Mitochondrial Membrane (OMM): In healthy mitochondria, PINK1 is continuously imported and cleaved.[5][12][13] Upon mitochondrial depolarization, this processing is inhibited, leading to the accumulation and stabilization of full-length PINK1 on the OMM.[9][10][14]
-
Dimerization: Stabilized PINK1 monomers on the OMM form symmetric dimers.[11][15][16]
-
Trans-autophosphorylation: Within the dimer, one PINK1 molecule phosphorylates the other in a process called trans-autophosphorylation.[11][16] A key site for this is serine 228 (in human PINK1), and its phosphorylation is crucial for converting PINK1 into an active ubiquitin kinase.[11][17][18]
-
Substrate Phosphorylation: Activated PINK1 can then phosphorylate its downstream substrates, primarily Ubiquitin at serine 65 and Parkin's ubiquitin-like (Ubl) domain.[10][17][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PINK1 kinase activity observed in vitro with KTP and wild-type PINK1. | KTP does not bind to the ATP-binding pocket of wild-type PINK1 due to steric hindrance from the gatekeeper methionine residue.[1][2] | Use ATP as the phosphate donor for in vitro kinase assays with wild-type PINK1. To use KTP, an engineered PINK1 with a mutation in the gatekeeper residue (e.g., M318G) is required.[1][2] |
| Inconsistent PINK1 activation in cell-based assays with Kinetin treatment. | The mechanism of Kinetin-induced PINK1 pathway activation is complex and may require a low level of mitochondrial stress to stabilize PINK1.[6][7][8] Cellular conversion of Kinetin to KTP can also be a variable factor. | Co-treat cells with a low, sub-threshold dose of a mitochondrial uncoupler (e.g., CCCP or valinomycin) to induce PINK1 stabilization.[8][20] Verify the expression and stabilization of PINK1 via Western blot. |
| Low or no PINK1 autophosphorylation detected. | PINK1 may not be accumulating on the mitochondrial membrane (in cell-based assays) or the kinase may be inactive. | For cell-based assays, ensure mitochondrial depolarization is sufficient to stabilize PINK1.[13][14] For in vitro assays, confirm the purity and integrity of the recombinant PINK1 protein. Ensure the kinase assay buffer conditions are optimal. |
| Failure to detect phosphorylation of PINK1 substrates (e.g., Ubiquitin, Parkin). | PINK1 is not fully activated, or the substrate concentration is not optimal. | Confirm PINK1 autophosphorylation as a marker of its activation.[11][18] Optimize the molar ratio of PINK1 to its substrate in the kinase assay. |
Experimental Protocols
In Vitro PINK1 Kinase Assay (for wild-type PINK1)
This protocol is for measuring the kinase activity of purified, recombinant wild-type PINK1.
Materials:
-
Purified recombinant wild-type PINK1
-
Purified recombinant substrate (e.g., Ubiquitin or Parkin Ubl domain)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM stock)
-
[γ-³²P]ATP (if using radiometric detection)
-
SDS-PAGE loading buffer
-
Phosphatase inhibitors
Procedure:
-
Prepare the kinase reaction mix on ice. For a typical 20 µL reaction, combine:
-
Kinase assay buffer
-
Purified wild-type PINK1 (final concentration ~50-100 nM)
-
Purified substrate (final concentration ~1-5 µM)
-
Phosphatase inhibitors
-
-
Initiate the reaction by adding ATP to a final concentration of 100 µM. If using radiometric detection, include 5 µCi of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (for ³²P) or by using a phospho-specific antibody via Western blot.
Cell-Based PINK1 Activation Assay
This protocol assesses PINK1 activation in cultured cells by monitoring the phosphorylation of its downstream target, Parkin.
Materials:
-
HEK293 cells stably expressing YFP-Parkin (or similar cell line)
-
Mitochondrial depolarizing agent (e.g., CCCP or Valinomycin)
-
Kinetin (optional, for investigating its effects)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Parkin (Ser65), anti-Parkin, anti-PINK1, anti-VDAC (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
Procedure:
-
Plate HEK293-YFP-Parkin cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of mitochondrial depolarizing agent (e.g., 10 µM CCCP) for 1-3 hours to induce PINK1 stabilization and activation. If testing Kinetin, pre-incubate with Kinetin for the desired time before adding the depolarizing agent.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a standard protein assay (e.g., BCA).
-
Analyze equal amounts of protein by Western blot using the indicated antibodies to assess Parkin phosphorylation at Ser65, total Parkin levels, and PINK1 accumulation.
Visualizations
Caption: The canonical PINK1 activation pathway upon mitochondrial damage.
Caption: Steric hindrance prevents KTP from binding to wild-type PINK1.
References
- 1. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation mechanism of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PINK1 - Wikipedia [en.wikipedia.org]
- 13. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin | PLOS Biology [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Activation mechanism of PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. PINK1 Kinase Catalytic Activity Is Regulated by Phosphorylation on Serines 228 and 402 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Kinetin Triphosphate (KTP) Mechanism of Action: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanism of Kinetin (B1673648) triphosphate (KTP). This resource aims to address the conflicting data surrounding KTP's interaction with cellular kinases, particularly PINK1, and to provide guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary controversy surrounding the mechanism of Kinetin triphosphate (KTP)?
The central conflict lies in two opposing models for how KTP interacts with the PTEN-induced putative kinase 1 (PINK1), a key enzyme in mitochondrial quality control and implicated in Parkinson's disease.
-
Model 1: KTP as a "Neo-substrate" for Wild-Type PINK1. Initial studies proposed that KTP acts as a more efficient substrate for wild-type PINK1 than its natural substrate, ATP.[1] This "neo-substrate" hypothesis suggested that the precursor, kinetin, could be taken up by cells, converted to KTP, and subsequently enhance PINK1 activity, even for some disease-associated mutants.[1] This enhancement was observed through increased Parkin recruitment to mitochondria and reduced apoptosis in a PINK1-dependent manner.[1]
-
Model 2: Steric Hindrance Prevents KTP Binding to Wild-Type PINK1. More recent structural biology studies, including cryo-electron microscopy (cryo-EM), have challenged the neo-substrate model.[2][3][4][5][6][7][8] These studies suggest that the bulky furfuryl group of KTP creates a steric clash with a "gatekeeper" methionine residue (M318 in human PINK1) in the ATP-binding pocket of the wild-type enzyme, preventing it from binding effectively.[2][3][4][5][7][9] According to this model, only when this gatekeeper residue is mutated to a smaller amino acid, such as glycine (B1666218) or alanine, can KTP fit into the binding pocket and act as a phosphate (B84403) donor.[2][3][4][9]
Q2: What is the evidence supporting KTP as a neo-substrate for wild-type PINK1?
The primary evidence for this model comes from in vitro and cell-based assays:
-
In Vitro Kinase Assays: Initial studies reported that KTP could enhance the kinase activity of both wild-type PINK1 and the Parkinson's disease-related mutant G309D.[1][10]
-
Cellular Assays: Treatment of cells with kinetin, the precursor to KTP, was shown to accelerate the recruitment of Parkin to depolarized mitochondria, a key step in PINK1-mediated mitophagy.[1] This effect was reported to be PINK1-dependent.[1] Furthermore, kinetin treatment was observed to suppress apoptosis in neuronal cells in a PINK1-dependent manner.[1]
-
Metabolic Conversion: HPLC analysis confirmed that cells can take up kinetin and convert it into KTP.[1]
Q3: What is the evidence against KTP acting on wild-type PINK1?
The main counterarguments stem from structural and biophysical data:
-
Cryo-EM Structures: Structural analysis of PINK1 bound to ATP analogs revealed that the ATP-binding pocket is too narrow to accommodate the larger KTP molecule due to the presence of the gatekeeper methionine residue.[2][3][7][9]
-
Binding Assays: Thermal shift assays showed that ATP and its non-hydrolyzable analog AMP-PNP stabilize PINK1, indicating binding, whereas KTP does not.[2][9]
-
Gatekeeper Mutant Studies: Researchers demonstrated that mutating the gatekeeper methionine to a smaller residue, like glycine (M318G), enables PINK1 to bind and utilize KTP as a phosphate donor.[2][3][4][6][7][9] In fact, this mutation can switch the nucleotide preference of PINK1 from ATP to KTP.[3][6][7][8]
-
Alternative Activators: The discovery of kinetin analogs, such as MTK458, that can activate PINK1 without being converted to a triphosphate form, lends further support to the idea of an alternative mechanism of action for kinetin-related compounds.[3][9][11]
Troubleshooting Experimental Discrepancies
Issue: My in vitro kinase assay shows no enhancement of wild-type PINK1 activity with KTP.
-
Possible Cause: This finding aligns with the steric hindrance model. The gatekeeper methionine residue in wild-type PINK1 likely prevents KTP from accessing the ATP-binding pocket.
-
Troubleshooting Steps:
-
Positive Control: Ensure your assay is working correctly by testing the activity of wild-type PINK1 with ATP.
-
Gatekeeper Mutant: As a positive control for KTP activity, test a PINK1 gatekeeper mutant (e.g., M318G for human PINK1). This mutant should show activity with KTP.[2][3][6][7]
-
KTP Integrity: Verify the concentration and purity of your KTP stock using appropriate analytical methods.
-
Issue: I observe cellular effects of kinetin treatment (e.g., increased Parkin recruitment), but I'm unsure of the mechanism.
-
Possible Cause: The observed effects may be independent of KTP acting as a direct substrate for wild-type PINK1. Kinetin could be acting through an alternative, yet to be fully elucidated, signaling pathway.
-
Troubleshooting Steps:
-
Gatekeeper Mutant Rescue: To test the direct KTP-PINK1 interaction hypothesis in a cellular context, you can express the PINK1 gatekeeper mutant (M318G). In this background, kinetin treatment should robustly activate the PINK1 pathway.[3][6][7]
-
Control Compounds: Use control compounds that are structurally related to kinetin but cannot be converted to a triphosphate form, such as 9-methyl-kinetin.[1] If these compounds produce similar effects, it would suggest a mechanism independent of KTP.
-
Off-Target Effects: Consider the possibility that kinetin has other cellular targets. For instance, kinetin has been reported to have antioxidant properties and can influence the cell cycle.[12][13][14][15]
-
Data Summary
In Vitro PINK1 Kinase Activity
| PINK1 Variant | Nucleotide | Reported Activity | Reference |
| Wild-Type | ATP | Active | [1][2] |
| Wild-Type | KTP | Conflicting: Enhanced[1] / No Activity[2][9] | |
| G309D Mutant | ATP | Reduced Activity | [1] |
| G309D Mutant | KTP | Activity Restored to near Wild-Type levels | [1] |
| M318G Mutant | ATP | Impaired Activity | [6][7] |
| M318G Mutant | KTP | Active | [2][3][6][7] |
Cellular Effects of Kinetin
| Cellular Process | Cell Type | Effect of Kinetin | PINK1 Dependence | Reference |
| Parkin Recruitment | HeLa | Accelerated | Dependent | [1] |
| Apoptosis | SH-SY5Y | Inhibited | Dependent | [1] |
| Mitochondrial Motility | Axons | Diminished | Dependent | [1] |
Experimental Protocols
Protocol 1: In Vitro PINK1 Kinase Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
Protein Expression and Purification: Express and purify recombinant PINK1 (wild-type or mutant) and its substrate (e.g., TRAP1 or ubiquitin).
-
Reaction Setup: In a microcentrifuge tube, combine purified PINK1, the substrate, and the kinase reaction buffer (containing MgCl2).
-
Initiate Reaction: Add either ATP or KTP to the reaction mixture to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and immunoblotting using antibodies specific for the phosphorylated substrate (e.g., anti-thiophosphate ester for ATPγS/KTPγS or phospho-ubiquitin antibodies).
Protocol 2: Cellular Parkin Recruitment Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
Cell Culture and Transfection: Culture HeLa cells and co-transfect with plasmids encoding for PINK1 (wild-type or mutant), mCherry-Parkin, and a mitochondrial marker (e.g., mito-GFP).
-
Kinetin Treatment: Treat the cells with kinetin (or a vehicle control like DMSO) for a specified duration (e.g., 24-48 hours).
-
Mitochondrial Depolarization: Induce mitochondrial damage and PINK1 stabilization by treating the cells with a mitochondrial uncoupler such as CCCP.
-
Fixation and Imaging: Fix the cells with paraformaldehyde, and acquire images using fluorescence microscopy.
-
Analysis: Quantify the co-localization of mCherry-Parkin with the mitochondrial marker. An increase in co-localization indicates Parkin recruitment.
Visualizations
Caption: Competing models of Kinetin triphosphate (KTP) interaction with PINK1.
Caption: Workflow for the cellular Parkin recruitment assay.
Caption: Proposed signaling pathway for Kinetin in PINK1 gatekeeper mutant cells.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokinin controls the cell cycle at mitosis by stimulating the tyrosine dephosphorylation and activation of p34cdc2-like H1 histone kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory activity of kinetin on free radical formation of activated platelets in vitro and on thrombus formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Studying the Indirect Effects of Kinetin Triphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the indirect effects of Kinetin (B1673648) triphosphate (KTP).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Kinetin and Kinetin triphosphate.
Issue 1: No observable effect of Kinetin/KTP on wild-type PINK1 activity in cellular assays.
-
Possible Cause 1: Wild-type PINK1 may not be a direct target of KTP.
-
Explanation: Recent studies suggest that Kinetin triphosphate (KTP) does not effectively bind to or enhance the activity of wild-type PINK1 kinase due to steric hindrance in the ATP-binding pocket. The initially reported effects may be indirect or context-dependent.
-
Troubleshooting Steps:
-
Positive Control: Use a cell line expressing a "gatekeeper" mutant of PINK1 (e.g., PINK1 M318G in humans). This mutation creates space in the ATP-binding pocket, allowing KTP to bind and activate the kinase. A positive result in the mutant cell line and a negative result in the wild-type cell line can help confirm this mechanism.
-
Alternative Activators: Consider using other reported PINK1 activators as positive controls to ensure your assay is capable of detecting PINK1 activation.
-
Re-evaluate Hypothesis: Based on your results, consider the possibility that the observed biological effects in your system are independent of direct PINK1 activation by KTP.
-
-
-
Possible Cause 2: Insufficient intracellular conversion of Kinetin to KTP.
-
Explanation: Kinetin is the cell-permeable precursor that is enzymatically converted to the active KTP form within the cell. This conversion may be inefficient in your specific cell type or under your experimental conditions.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for Kinetin to be converted to KTP and elicit a biological response.
-
Dose-Response Analysis: Conduct a dose-response experiment with Kinetin to ensure you are using a concentration that is effective but not cytotoxic.
-
Metabolite Analysis (Advanced): If possible, use techniques like HPLC to quantify the intracellular levels of KTP after Kinetin treatment to confirm its formation.
-
-
Issue 2: High background or non-specific signal in Parkin recruitment assays.
-
Possible Cause 1: Antibody-related issues in immunofluorescence.
-
Explanation: The primary or secondary antibodies used for detecting Parkin may be non-specific, used at too high a concentration, or the blocking step may be insufficient.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody is specific for Parkin. If possible, test it on Parkin knockout/knockdown cells as a negative control.
-
Titrate Antibodies: Optimize the concentrations of both your primary and secondary antibodies to find the best signal-to-noise ratio.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
-
Secondary Antibody Control: Include a control where you only use the secondary antibody to check for non-specific binding.
-
-
-
Possible Cause 2: Autofluorescence.
-
Explanation: Cells themselves can emit fluorescence, or the fixatives and mounting media used can contribute to background signal.
-
Troubleshooting Steps:
-
Unstained Control: Always include an unstained control (cells that have not been treated with any antibodies) to assess the level of autofluorescence.
-
Fresh Reagents: Use fresh, high-quality fixatives (e.g., EM-grade formaldehyde) as old reagents can autofluoresce.
-
Antifade Mountant: Use a mounting medium containing an antifade reagent to reduce photobleaching and background.
-
-
Issue 3: Observed cellular effects do not correlate with PINK1 activation.
-
Possible Cause: Off-target effects of Kinetin.
-
Explanation: Kinetin, as a small molecule, may have other cellular targets besides the pathway leading to KTP formation and potential PINK1 activation. These off-target effects could be responsible for the observed phenotype.
-
Troubleshooting Steps:
-
Use a Structural Analog: Include a negative control using a structural analog of Kinetin that cannot be converted to KTP (e.g., N9-methyl-kinetin). If this analog produces the same effect, it suggests the phenotype is independent of KTP.
-
Adenosine (B11128) Receptor Involvement: Kinetin and its derivatives have been shown to interact with adenosine receptors, such as A2a-R.[1] Consider using an adenosine receptor antagonist to see if it blocks the observed effect.
-
Literature Review: Search for other known off-target effects of Kinetin and cytokinins to see if they align with your observations. For example, Kinetin has been shown to inhibit platelet aggregation through mechanisms involving phospholipase C and the Na+/H+ exchanger.[2][3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the direct target of Kinetin triphosphate (KTP)?
A1: The direct target of KTP is a subject of recent scientific debate. While initial studies suggested that KTP acts as a neo-substrate to enhance the activity of wild-type PINK1 kinase, more recent structural and biochemical evidence indicates that KTP does not bind effectively to wild-type PINK1.[2][5][6] Instead, it appears that a "gatekeeper" mutation in the ATP-binding pocket of PINK1 is necessary to accommodate the bulkier KTP molecule and allow for its utilization as a phosphate (B84403) donor.[2][5] Therefore, in wild-type systems, the observed effects of Kinetin (the precursor to KTP) are likely indirect.
Q2: What are the appropriate negative controls for a Kinetin/KTP experiment?
A2: A robust experimental design for studying Kinetin/KTP should include multiple negative controls:
-
Vehicle Control: A control group treated with the same solvent (e.g., DMSO) used to dissolve Kinetin.
-
Kinase-Dead PINK1: For in vitro kinase assays, use a catalytically inactive mutant of PINK1 (e.g., D359A) to demonstrate that the observed phosphorylation is dependent on PINK1's kinase activity.[3]
-
Wild-type vs. "Gatekeeper" Mutant PINK1: In cellular assays, compare the effects of Kinetin in cells expressing wild-type PINK1 versus cells expressing a "gatekeeper" mutant (e.g., M318G). A KTP-dependent effect should be evident in the mutant but not the wild-type cells.
-
Non-metabolizable Kinetin Analog: Use a Kinetin analog that cannot be converted into KTP, such as N9-methyl-kinetin. This helps to distinguish between the effects of Kinetin itself and the effects of its metabolite, KTP.
-
PINK1 Knockout/Knockdown Cells: To confirm that the observed downstream effects (e.g., Parkin recruitment, mitophagy) are PINK1-dependent, perform the experiment in cells lacking PINK1.
Q3: How can I differentiate between the effects of Kinetin and KTP?
A3: Differentiating between the effects of the precursor molecule (Kinetin) and its active metabolite (KTP) is crucial.
-
In Vitro vs. In Cellulo: KTP, being a triphosphate, is not cell-permeable. Therefore, in vitro kinase assays using purified PINK1 can directly test the effect of KTP. In contrast, cellular assays rely on the uptake and conversion of the cell-permeable Kinetin.
-
Use of Non-metabolizable Analogs: As mentioned in Q2, using an analog like N9-methyl-kinetin that cannot be converted to KTP is a key control. If this analog recapitulates the effects of Kinetin, the observed phenotype is likely independent of KTP.
-
Inhibition of Conversion: Although more complex, one could attempt to inhibit the enzymes responsible for converting Kinetin to KTP to see if the biological effect is diminished.
Q4: What are the potential off-target effects of Kinetin?
A4: Kinetin is known to have several potential off-target effects that researchers should be aware of:
-
Adenosine Receptor Modulation: Kinetin and its riboside derivatives can interact with adenosine receptors, particularly the A2a receptor.[1] This interaction can trigger downstream signaling pathways, such as PKA activation, which may confound the interpretation of results.
-
Inhibition of Platelet Aggregation: Kinetin has been shown to inhibit platelet aggregation in a concentration-dependent manner.[2][3][4] This effect is mediated through the inhibition of phospholipase C and the Na+/H+ exchanger, leading to reduced intracellular calcium mobilization and thromboxane (B8750289) A2 formation.[2][3][4]
-
Cytotoxicity and Genotoxicity: At higher concentrations, Kinetin can induce cytotoxicity and genotoxicity in various cell lines.[7][8] It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type.
Data Presentation
Table 1: Cytotoxicity of Kinetin and Kinetin Riboside in Various Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| Kinetin | Human promyelocytic HL-60 | Not Specified | > 500 nM (non-toxic below this) | [7] |
| Kinetin | Nerve cells | Not Specified | > 10 µM (non-toxic below this) | [7] |
| Kinetin riboside | M4 Beu human melanoma | 10 days | 1.5 µM | [9] |
| Kinetin riboside | B16 murine melanoma | 10 days | 0.2 µM | [9] |
| Kinetin riboside | HCT-15 human colon cancer | Not Specified | 2.5 µM | [10][11] |
| Kinetin riboside | CCRF-CEM human leukemia | 72 hours | 1.6 µM | [10] |
| 8-azakinetin riboside | OVCAR-3 ovarian cancer | 72 hours | 1.1 µM | [7] |
| 8-azakinetin riboside | MIA PaCa-2 pancreatic cancer | 72 hours | 1.1 µM | [7] |
| 8-azakinetin riboside | MRC-5 normal lung fibroblast | 72 hours | 4.6 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro PINK1 Kinase Assay
This protocol is adapted from established methods for measuring PINK1 kinase activity using a non-radioactive approach.
Materials:
-
Recombinant purified wild-type PINK1 and kinase-dead PINK1 (e.g., D359A)
-
Recombinant purified substrate (e.g., Ubiquitin or Parkin)
-
Kinetin triphosphate (KTP)
-
ATP
-
10x Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
SDS-PAGE loading buffer
-
Phospho-specific antibodies (e.g., anti-phospho-Ubiquitin Ser65 or anti-phospho-Parkin Ser65)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Prepare the 1x kinase buffer by diluting the 10x stock.
-
On ice, prepare the reaction mixtures in separate tubes. For each reaction, mix:
-
0.1-1 µg of PINK1 (use wild-type for the experimental group and kinase-dead for a negative control).
-
1 µg of substrate (Ubiquitin or Parkin).
-
Add KTP or ATP to the desired final concentration. Include a no-nucleotide control.
-
-
Add 1x kinase buffer to bring the final reaction volume to the desired amount (e.g., 20 µL).
-
Incubate the reactions at 30°C for 30-60 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the appropriate phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding secondary antibody.
-
Detect the signal using a chemiluminescence imager.
Protocol 2: Cellular Parkin Recruitment Assay
This protocol describes how to assess the recruitment of Parkin to mitochondria using immunofluorescence microscopy.
Materials:
-
Cells stably or transiently expressing fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., mito-dsRed).
-
Kinetin
-
Mitochondrial depolarizing agent (e.g., CCCP or Oligomycin/Antimycin A) as a positive control.
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitochondrial marker (if not using a fluorescent mitochondrial protein).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Antifade mounting medium.
Procedure:
-
Seed the cells on glass coverslips or in imaging-compatible plates.
-
Treat the cells with Kinetin at the desired concentration and for the desired time. Include vehicle-treated and positive control (e.g., CCCP) wells.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 5% BSA for 1 hour at room temperature.
-
If necessary, incubate with a primary antibody against a mitochondrial marker.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Analyze the colocalization of Parkin with the mitochondrial marker.
Mandatory Visualizations
Caption: Proposed signaling pathway of Kinetin-mediated PINK1 activation and mitophagy, highlighting the controversial interaction with wild-type PINK1.
Caption: A generalized experimental workflow for studying the cellular effects of Kinetin.
Caption: A logical flowchart for troubleshooting the lack of Kinetin effect on wild-type PINK1.
References
- 1. When Cytokinin, a Plant Hormone, Meets the Adenosine A2A Receptor: A Novel Neuroprotectant and Lead for Treating Neurodegenerative Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanisms of kinetin, a plant growth-promoting hormone, in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. tandfonline.com [tandfonline.com]
- 5. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 6. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Improving the solubility and stability of Kinetin triphosphate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Kinetin Triphosphate (KTP) in assays. Here, you will find information on improving its solubility and stability, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Kinetin Triphosphate (KTP) and what is its primary application?
A1: Kinetin Triphosphate (KTP), also known as N6-furfuryl-ATP, is an analogue of adenosine (B11128) triphosphate (ATP). It is primarily used in biochemical research to modulate the function of kinases, which are enzymes that catalyze phosphorylation.[1] Notably, KTP has been investigated for its ability to enhance the activity of wild-type and certain mutant forms of the PINK1 kinase, which is associated with Parkinson's disease.[2][3]
Q2: What are the general solubility characteristics of KTP?
Q3: How should I prepare and store KTP stock solutions?
A3: To prepare a stock solution, dissolve the KTP powder in an appropriate solvent like high-purity water or DMSO to a concentration of 1-10 mM.[5] It is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[6][7] For long-term storage, -70°C is often recommended.[8]
Q4: What factors can affect the stability of KTP in my assay?
A4: The stability of KTP, like other nucleoside triphosphates, is influenced by pH and temperature. Generally, neutral to slightly alkaline pH is favorable for the stability of related compounds.[9] Elevated temperatures can accelerate the hydrolysis of the triphosphate chain.[8] The presence of divalent cations like Mg²⁺, which are often required for kinase activity, can also influence the stability of the KTP-metal complex.[10]
Troubleshooting Guides
Issue 1: Kinetin Triphosphate (KTP) is precipitating in my assay buffer.
Q: I'm observing precipitation or cloudiness after adding KTP to my kinase assay buffer. What could be the cause and how can I fix it?
A: Precipitation of KTP can be due to several factors related to its solubility and interactions with buffer components.
-
Suboptimal pH: The solubility of purine-based compounds can be highly dependent on pH.
-
Solution: Ensure your buffer pH is optimal for both KTP solubility and kinase activity, typically between 7.0 and 8.0 for most kinase assays.[11] You may need to perform a pH titration to find the ideal condition for your specific experiment.
-
-
High Concentration: You may be exceeding the solubility limit of KTP in your specific buffer system.
-
Solution: Try lowering the final concentration of KTP in your assay. If a high concentration is necessary, consider adding a small amount of a co-solvent like DMSO, ensuring the final concentration does not inhibit your enzyme.
-
-
Buffer Composition: Certain salts or additives in your buffer could be promoting precipitation.
-
Solution: Simplify your buffer composition to include only essential components. If you suspect a particular salt is the issue, try reducing its concentration or substituting it with an alternative.
-
-
Interaction with Divalent Cations: High concentrations of divalent cations like Mg²⁺ or Mn²⁺, while often necessary for kinase activity, can sometimes form insoluble phosphate (B84403) salts.
-
Solution: Titrate the concentration of the divalent cation to find the minimum required for robust kinase activity. Ensure the cation is added to the buffer and mixed well before the addition of KTP.
-
Issue 2: Low or no kinase activity is observed with KTP.
Q: My kinase assay shows very low or no signal when using KTP as a substrate. What are the potential causes?
A: Low kinase activity can stem from issues with the KTP itself, the enzyme, or the assay conditions.
-
KTP Degradation: KTP may have degraded due to improper storage or handling. The triphosphate chain is susceptible to hydrolysis.
-
Solution: Always use freshly prepared dilutions from a properly stored, frozen aliquot of your KTP stock solution. Avoid multiple freeze-thaw cycles.[6]
-
-
Suboptimal Assay Conditions: The pH, salt concentration, or temperature of your assay may not be optimal for the kinase.
-
Solution: Most kinase assays perform well at a pH between 7.0 and 8.0 and a total salt concentration up to 50 mM.[11] Perform titration experiments for both pH and salt concentration to find the optimal conditions for your specific kinase.
-
-
Incorrect Divalent Cation Concentration: Kinases require a divalent cation, typically Mg²⁺, as a cofactor to coordinate with the triphosphate group of KTP.
-
Solution: Ensure you are including an adequate concentration of MgCl₂ (typically 5-20 mM) in your reaction buffer.[11]
-
-
Inactive Kinase: The enzyme itself may have lost activity.
-
Solution: Verify the activity of your kinase with its natural substrate, ATP, under the same buffer conditions. Ensure the enzyme has been stored and handled correctly.
-
Issue 3: High background signal in the kinase assay.
Q: I'm seeing a high background signal in my kinase assay, making it difficult to measure KTP-dependent activity. What can I do to reduce it?
A: High background can be caused by contamination or non-specific interactions.
-
Contaminating Kinase Activity: If using cell lysates, endogenous kinases may be phosphorylating your substrate.
-
Solution: Include a control reaction with the lysate but without the specific kinase you are assaying. If high background persists, you may need to purify your kinase of interest.
-
-
Non-specific Substrate Phosphorylation: Your kinase may be hyperactive or the substrate concentration may be too high.
-
Solution: Reduce the amount of kinase used in the reaction or optimize the substrate concentration.
-
-
Non-enzymatic KTP Hydrolysis: High temperatures or extreme pH can cause KTP to break down, releasing phosphate that might be detected by your assay method.
-
Solution: Ensure your assay is run under the recommended temperature and pH conditions. Include a "no enzyme" control to measure the rate of non-enzymatic hydrolysis.
-
Data Presentation
Table 1: Recommended Storage Conditions for Kinetin Triphosphate (KTP) Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Shelf Life (Estimated) |
| Stock Solution | Water or DMSO | 1-10 mM | -20°C to -80°C | Several months to a year[6] |
| Working Dilutions | Assay Buffer | Assay-dependent | 4°C | Prepare fresh for each experiment |
Table 2: General Components of a Kinase Assay Buffer for Use with KTP
| Component | Typical Concentration Range | Purpose |
| Buffering Agent (e.g., HEPES, Tris-HCl) | 20-50 mM | Maintain a stable pH, typically between 7.0 and 8.5.[11] |
| Divalent Cation (e.g., MgCl₂) | 5-20 mM | Essential cofactor for kinase activity.[11] |
| Reducing Agent (e.g., DTT) | 0.5-2 mM | Maintain kinase in an active state.[11] |
| KTP | Variable (often near Kₘ) | Phosphate donor substrate. |
| Substrate | Variable | The molecule to be phosphorylated by the kinase. |
| Non-ionic Detergent (e.g., Triton X-100) | 0.01% (optional) | Prevents non-specific binding to plasticware. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Kinetin Triphosphate (KTP) Stock Solution
-
Weighing: Accurately weigh out the required amount of KTP powder. For example, for 1 mL of a 10 mM solution (MW of KTP free acid is 587.27 g/mol ), you would need 5.87 mg.
-
Dissolution: Add the KTP powder to a sterile microcentrifuge tube. Add a portion of the final volume of high-purity water or DMSO (e.g., 800 µL for a final volume of 1 mL).
-
Mixing: Vortex the solution thoroughly until the KTP is completely dissolved. Gentle warming may be required if solubility is an issue, but avoid excessive heat to prevent degradation.
-
Final Volume Adjustment: Add the remaining solvent to reach the final desired volume (e.g., add 200 µL to reach 1 mL).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing KTP Stability
This protocol provides a general framework for a stability-indicating HPLC-UV method to separate KTP from its potential degradation products (e.g., KDP, KMP, kinetin).
-
Sample Preparation:
-
Prepare solutions of KTP at a known concentration (e.g., 100 µM) in different aqueous buffers (e.g., pH 4.0, 7.4, 9.0).
-
Incubate these solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of each solution and immediately store it at -80°C to halt further degradation until analysis.
-
-
HPLC System and Column:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 50 mM potassium hydrogen phosphate buffer, pH 6.80.[1]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient can be used to separate the highly polar KTP from its less polar degradation products. An example gradient could be:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 70% A / 30% B
-
20-25 min: Hold at 70% A / 30% B
-
25-30 min: Return to 100% A and re-equilibrate.
-
-
-
Detection:
-
Set the UV detector to monitor the absorbance at the λmax of KTP, which is approximately 267 nm.[13]
-
-
Data Analysis:
-
Inject the samples from the time course experiment.
-
Identify the peak corresponding to KTP based on its retention time, confirmed by injecting a fresh KTP standard.
-
Monitor the decrease in the peak area of KTP over time and the appearance of new peaks corresponding to degradation products.
-
Calculate the degradation rate by plotting the natural logarithm of the KTP concentration (or peak area) versus time.
-
Visualizations
Caption: Troubleshooting workflow for KTP precipitation issues.
Caption: Experimental workflow for assessing KTP stability.
References
- 1. mdpi.com [mdpi.com]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetin triphosphate (6-Fu-ATP; KTP) | Others 12 | 1450894-16-2 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. HPLC Analysis of Nucleotides [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. toolify.ai [toolify.ai]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
How to account for the indirect mechanism of Kinetin triphosphate in data interpretation
Welcome to the technical support center for Kinetin (B1673648) and Kinetin Triphosphate (KTP). This resource is designed to assist researchers, scientists, and drug development professionals in accurately interpreting experimental data by accounting for the nuanced mechanisms of Kinetin and its phosphorylated form, KTP. As our understanding of these molecules evolves, it is critical to consider both the historical context of their proposed direct effects and the emerging evidence for indirect cellular signaling.
Frequently Asked Questions (FAQs)
Q1: What was the originally proposed mechanism of action for Kinetin Triphosphate (KTP)?
A1: Kinetin Triphosphate (KTP) was initially reported to function as a "neo-substrate" for the PINK1 kinase, an enzyme implicated in Parkinson's disease.[1][2] This hypothesis suggested that KTP could be utilized by PINK1 with higher efficiency than its natural substrate, ATP, thereby amplifying PINK1's catalytic activity.[1][2] The membrane-permeable precursor, Kinetin, was thought to be taken up by cells and converted into KTP, leading to enhanced PINK1-dependent processes like mitophagy.[1]
Q2: What is the current understanding of KTP's interaction with wild-type PINK1?
A2: Recent structural and biochemical studies have challenged the initial "neo-substrate" hypothesis. It is now understood that wild-type PINK1 is unable to efficiently bind or utilize KTP.[3][4][5][6] This is due to steric hindrance; the furfuryl group of KTP clashes with a "gatekeeper" residue (Methionine 318 in human PINK1) within the ATP-binding pocket of the kinase.[3][4][5][6]
Q3: If KTP doesn't directly activate wild-type PINK1, how does Kinetin exert its observed cellular effects?
A3: The cellular effects of Kinetin are now believed to occur through an indirect mechanism that is independent of its conversion to KTP for use by wild-type PINK1.[5] The precise nature of this indirect pathway is an active area of research. Some studies suggest that Kinetin may have off-target effects on other signaling pathways. For instance, Kinetin has been shown to interact with the adenosine (B11128) A2a receptor and influence pathways involving phospholipase C and cyclic AMP, which could indirectly impact mitochondrial health and other cellular processes.[7][8]
Q4: Can KTP ever be used as a direct activator of PINK1?
A4: Yes, but it requires modification of the PINK1 enzyme. Researchers have demonstrated that mutating the "gatekeeper" residue in PINK1 to a smaller amino acid, such as glycine (B1666218) or alanine, creates enough space in the ATP-binding pocket to accommodate KTP.[3][4][5][6] In cells expressing these engineered PINK1 mutants, Kinetin treatment can lead to the formation of KTP, which then directly and potently activates the mutant PINK1 kinase.[3][4]
Q5: What are the implications of these findings for my experimental design and data interpretation?
A5: It is crucial to move away from the assumption that Kinetin's effects in wild-type systems are due to direct PINK1 activation by KTP. When observing a cellular response to Kinetin treatment, researchers should:
-
Consider alternative hypotheses: Explore the possibility that the observed effects are due to off-target or indirect signaling pathways.
-
Use appropriate controls: Include experiments to test the involvement of other potential pathways that might be modulated by Kinetin.
-
Validate target engagement: If claiming a direct effect on a protein, use assays like the Cellular Thermal Shift Assay (CETSA) to confirm binding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results with Kinetin treatment in wild-type cells. | The observed effects are likely due to an indirect mechanism, not direct PINK1 activation. Off-target effects can lead to variability. | 1. Investigate potential off-target pathways (e.g., adenosine receptor signaling).2. Perform a dose-response curve to identify the optimal concentration and potential toxicity.3. Use a systems biology approach to identify changes in other signaling pathways. |
| No enhancement of PINK1 activity observed in an in vitro kinase assay with KTP and wild-type PINK1. | This is the expected result based on current evidence showing wild-type PINK1 cannot utilize KTP. | 1. Confirm the integrity and activity of your recombinant wild-type PINK1 using ATP.2. As a positive control, use a "gatekeeper" mutant of PINK1 (e.g., M318G) which is known to be activated by KTP. |
| Difficulty distinguishing between direct PINK1 activation and indirect effects of Kinetin. | The experimental design may not be sufficient to isolate the specific mechanism. | 1. Use a multi-pronged approach: combine cellular assays (e.g., mitophagy) with biochemical assays (in vitro kinase assay).2. Employ a PINK1 knockout or knockdown cell line as a negative control.3. Use a non-phosphorylatable Kinetin analog to see if the effect persists, suggesting a mechanism independent of KTP formation. |
| Observing cellular effects with a Kinetin analog that cannot be converted to KTP. | This strongly suggests an indirect mechanism of action for the Kinetin scaffold. | 1. This is a valuable finding. Design experiments to identify the molecular target of your analog.2. Consider using techniques like affinity chromatography or proteomic profiling to identify binding partners. |
Experimental Protocols
Mitophagy Assay using mt-Keima
This protocol allows for the quantification of mitophagy, the selective degradation of mitochondria by autophagy. It utilizes a pH-sensitive fluorescent protein, mt-Keima, which is targeted to the mitochondrial matrix.
Principle: mt-Keima exhibits a pH-dependent excitation spectrum. In the neutral pH of the mitochondria, it is excited at 440 nm. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the excitation maximum shifts to 586 nm. The ratio of these two signals provides a quantitative measure of mitophagy.[1][9]
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or SH-SY5Y) in a glass-bottom dish suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding mt-Keima using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Treatment:
-
Treat cells with Kinetin at the desired concentration and for the desired time.
-
Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control for mitophagy induction (e.g., CCCP or a combination of Oligomycin and Antimycin A).
-
-
Live-Cell Imaging:
-
Use a confocal microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2).
-
Acquire images using two excitation wavelengths:
-
Neutral pH (Mitochondria): Excite at 440 nm and collect emission at ~620 nm.
-
Acidic pH (Lysosomes): Excite at 586 nm and collect emission at ~620 nm.
-
-
-
Image Analysis:
-
For each cell, quantify the fluorescence intensity from both excitation channels.
-
Calculate the ratio of the 586 nm (acidic) to 440 nm (neutral) signal. An increase in this ratio indicates an increase in mitophagy.
-
In Vitro PINK1 Kinase Assay
This protocol is to determine the direct kinase activity of recombinant PINK1 on a substrate, such as Ubiquitin or Parkin, in the presence of either ATP or KTP.
Principle: This assay measures the transfer of a phosphate (B84403) group from a nucleotide triphosphate (ATP or KTP) to a substrate protein by PINK1. The phosphorylation of the substrate can be detected by Western blotting using phospho-specific antibodies or by Phos-tag™ SDS-PAGE.[10]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):
-
Recombinant PINK1 (wild-type or gatekeeper mutant)
-
Recombinant substrate (e.g., Ubiquitin or Parkin)
-
-
Prepare separate reactions for ATP and KTP.
-
-
Initiate Reaction:
-
Add ATP or KTP to a final concentration of 100 µM to the respective tubes to start the reaction.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-Ser65-Ubiquitin).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Phos-tag™ SDS-PAGE:
-
Run the samples on a Phos-tag™ acrylamide (B121943) gel, which retards the migration of phosphorylated proteins.
-
Visualize the protein bands by Coomassie staining or by Western blotting for the total protein. A band shift will indicate phosphorylation.
-
-
Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of a ligand (e.g., Kinetin or KTP) with its target protein in a cellular context.
Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the temperature at which a target protein denatures and aggregates in the presence and absence of a ligand. A shift in the melting temperature indicates target engagement.[11][12][13]
Methodology:
-
Cell Treatment:
-
Treat intact cells with the test compound (e.g., Kinetin) or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift of the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.
-
Data Presentation
Table 1: Summary of In Vitro PINK1 Kinase Activity
| PINK1 Variant | Nucleotide | Substrate | Relative Kinase Activity | Reference |
| Wild-Type | ATP | Ubiquitin | +++ | [10][14] |
| Wild-Type | KTP | Ubiquitin | - | [3][4] |
| Gatekeeper Mutant (M318G) | ATP | Ubiquitin | + | [3][4] |
| Gatekeeper Mutant (M318G) | KTP | Ubiquitin | ++++ | [3][4] |
Activity is represented qualitatively: - (none), + (low), +++ (high), ++++ (very high).
Table 2: Interpreting Cellular Mitophagy Data
| Cell Type | Treatment | Observed Mitophagy | Likely Mechanism |
| Wild-Type Cells | Kinetin | Increased | Indirect, PINK1-independent or downstream of an unknown target |
| PINK1 Knockout Cells | Kinetin | No significant change | Suggests the indirect effect requires PINK1 expression, but not direct activation by KTP |
| Wild-Type Cells | Kinetin Analog (non-phosphorylatable) | Increased | Indirect, KTP-independent mechanism |
| PINK1 Gatekeeper Mutant Cells | Kinetin | Strongly Increased | Direct activation of mutant PINK1 by KTP |
Visualizations
Caption: Kinetin's dual mechanisms of action.
Caption: Flowchart for interpreting Kinetin experimental data.
Caption: Recommended experimental workflow.
References
- 1. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory mechanisms of kinetin, a plant growth-promoting hormone, in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 10. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. PINK1 Kinase Catalytic Activity Is Regulated by Phosphorylation on Serines 228 and 402 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Delivering Kinetin Triphosphate into Cells
Welcome to the technical support center for researchers utilizing Kinetin (B1673648) triphosphate (KTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering KTP into cells.
Frequently Asked Questions (FAQs)
Q1: I am adding Kinetin triphosphate (KTP) directly to my cell culture medium, but I don't see any effect. Why is this?
A1: Kinetin triphosphate, like most nucleotide triphosphates, is highly negatively charged and cannot passively cross the cell membrane. Therefore, direct application of KTP to the culture medium is ineffective. The recommended approach is to use its membrane-permeable precursor, kinetin.[1][2] Once inside the cell, kinetin is converted by cellular enzymes into Kinetin monophosphate (KMP) and subsequently to Kinetin diphosphate (B83284) (KDP) and Kinetin triphosphate (KTP).[2]
Q2: What is the evidence that kinetin is converted to KTP inside cells?
A2: The intracellular conversion of kinetin to KTP has been demonstrated using techniques such as ion-pairing high-performance liquid chromatography (HPLC) on cell lysates.[2] Studies have shown a peak corresponding to a KTP standard in cells treated with kinetin, which is absent in untreated cells.[2]
Q3: I've heard conflicting reports about whether KTP can actually activate the kinase PINK1. What is the current understanding?
A3: This is a critical and evolving area of research. Initial studies suggested that KTP acts as a "neo-substrate" for PINK1, enhancing its kinase activity more efficiently than ATP.[2][3] However, more recent structural biology studies have shown that KTP is too large to fit into the ATP-binding pocket of wild-type PINK1 due to a "gatekeeper" methionine residue.[1][4][5][6] These studies suggest that for KTP to be utilized by PINK1, the gatekeeper residue needs to be mutated to a smaller amino acid, such as glycine (B1666218) (M318G).[1][5] Therefore, the observed effects of kinetin on PINK1-mediated pathways in cells with wild-type PINK1 may be indirect or occur through a yet-to-be-identified mechanism.[5][7]
Q4: What are the potential off-target effects of using kinetin?
A4: While kinetin is primarily used to generate intracellular KTP to study its effects on specific kinases like PINK1, it is important to consider potential off-target effects. Kinetin itself is a cytokinin, a class of plant hormones, and may have other biological activities.[8] Additionally, altering intracellular nucleotide pools could have broader consequences. Some studies suggest that high concentrations of kinetin may induce cytotoxicity or genotoxicity.[9][10] It is always recommended to include appropriate controls to assess for off-target effects in your specific experimental system.
Q5: What are the alternative methods for delivering KTP or other nucleotide analogs into cells?
A5: While using the precursor kinetin is the most common method, other strategies for delivering charged molecules like KTP into cells are being explored for other nucleotide analogs. These include:
-
Liposomal Formulations: Encapsulating nucleotides within lipid-based nanovesicles can facilitate their passage across the cell membrane.[11][12][13]
-
Nanoparticle-Based Carriers: Polymeric nanoparticles, such as those made from polyethylenimine (PEI), can form complexes with negatively charged triphosphates and be taken up by cells through endocytosis.[14][15][16] These methods generally require more complex formulation and optimization.
Troubleshooting Guides
Problem 1: Low or undetectable intracellular KTP levels after kinetin treatment.
| Possible Cause | Suggested Solution |
| Insufficient Kinetin Concentration or Incubation Time | Optimize the concentration of kinetin and the incubation time. A common starting point is 50 µM for 48 hours.[2] However, the optimal conditions may vary between cell types. |
| Cell Type-Specific Differences in Metabolism | The enzymatic machinery responsible for converting kinetin to KTP may vary between cell lines. If possible, try a different cell line that has been shown to effectively metabolize kinetin. |
| Kinetin Degradation | Kinetin is generally stable in aqueous solutions and can be autoclaved.[17][18] However, ensure proper storage of your stock solutions (e.g., at 4°C for powder, and protected from light).[19] |
| Issues with KTP Extraction or Detection | The protocol for lysing cells and analyzing KTP by HPLC is critical. Ensure that the extraction buffer and procedure are appropriate to preserve nucleotide triphosphates and that your HPLC method is sensitive and properly calibrated with a KTP standard.[2] |
Problem 2: No observable effect on PINK1 pathway activation (e.g., Parkin recruitment) after kinetin treatment.
| Possible Cause | Suggested Solution |
| Wild-Type PINK1 Inability to Bind KTP | As mentioned in FAQ 3, recent evidence strongly suggests that wild-type PINK1 cannot directly utilize KTP.[1][5] The observed effects in some studies may be indirect. Consider if your experimental hypothesis relies on direct activation. To study direct KTP-PINK1 interaction, you may need to use a cell line expressing a gatekeeper mutant of PINK1 (e.g., M318G).[5] |
| Suboptimal Assay Conditions for Parkin Recruitment | The Parkin recruitment assay requires mitochondrial depolarization, typically induced by agents like CCCP.[2][20] Ensure that the concentration and duration of the depolarizing agent are optimized for your cell line. The recruitment can be transient, so a time-course experiment is recommended. |
| Low Expression Levels of PINK1 or Parkin | Some cell lines, like HeLa, have low endogenous levels of PINK1 and Parkin.[2] Transient or stable overexpression of these proteins may be necessary to observe robust recruitment. |
| Indirect Effects or Alternative Mechanisms at Play | If you are using wild-type PINK1, consider that the effects of kinetin may be mediated by an alternative, KTP-independent mechanism.[5][7] Investigating other potential pathways may be necessary. |
Problem 3: Observed cytotoxicity after kinetin treatment.
| Possible Cause | Suggested Solution |
| High Concentration of Kinetin | High concentrations of kinetin (e.g., above 100-500 nM in some sensitive cell lines) can induce cytotoxicity.[9] Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. |
| Prolonged Incubation Period | Long-term exposure to any exogenous compound can be stressful for cells. Optimize the incubation time to the minimum required to achieve the desired intracellular KTP concentration and biological effect. |
| Solvent Toxicity | Kinetin is often dissolved in DMSO or a mild alkaline solution like KOH.[17] Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cells. Always include a vehicle control in your experiments. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical treatments. If your cell line is particularly sensitive, consider using a more robust cell line if it is compatible with your experimental goals. |
Experimental Protocols
Protocol 1: Kinetin Delivery to Cultured Cells and Verification of Intracellular KTP
Objective: To deliver kinetin into cultured mammalian cells for its subsequent conversion to KTP and to verify the presence of intracellular KTP.
Materials:
-
Kinetin powder
-
DMSO or 0.05 N KOH for stock solution preparation
-
Complete cell culture medium
-
Cultured mammalian cells (e.g., HeLa, SH-SY5Y)
-
Phosphate-buffered saline (PBS)
-
Reagents and equipment for cell lysis (e.g., methanol (B129727) extraction)
-
HPLC system with a C18 reverse-phase column and an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide)
-
KTP standard
Methodology:
-
Preparation of Kinetin Stock Solution:
-
Dissolve kinetin powder in DMSO or 0.05 N KOH to make a concentrated stock solution (e.g., 10-50 mM).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing the desired final concentration of kinetin (e.g., 50 µM). Include a vehicle control (medium with the same concentration of DMSO or KOH as the kinetin-treated wells).
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
-
Extraction of Intracellular Nucleotides:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the nucleotides. A common method is to use a cold methanol/water solution.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the nucleotides.
-
-
HPLC Analysis of KTP:
-
Analyze the nucleotide extract using an ion-pairing reverse-phase HPLC method.[2]
-
Run a KTP standard to determine its retention time.
-
Compare the chromatogram of the kinetin-treated cell extract to the vehicle control and the KTP standard to identify the peak corresponding to KTP.
-
Quantify the KTP peak area to determine its intracellular concentration, if required.
-
Protocol 2: Parkin Recruitment Assay
Objective: To assess the effect of kinetin treatment on the recruitment of Parkin to depolarized mitochondria, a downstream event in the PINK1 signaling pathway.
Materials:
-
Cells expressing fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., Mito-DsRed). HeLa or U2OS cells are commonly used.[21][22]
-
Kinetin
-
Mitochondrial depolarizing agent (e.g., CCCP or oligomycin/antimycin A)
-
Fluorescence microscope
-
Image analysis software
Methodology:
-
Cell Preparation and Treatment:
-
Plate the cells expressing YFP-Parkin and the mitochondrial marker on glass-bottom dishes suitable for microscopy.
-
Treat the cells with kinetin or vehicle control for the desired duration as described in Protocol 1.
-
-
Induction of Mitochondrial Depolarization:
-
After kinetin pretreatment, add the mitochondrial depolarizing agent (e.g., 10 µM CCCP) to the culture medium.
-
Incubate for a period sufficient to induce Parkin recruitment (e.g., 1-3 hours). This should be optimized for your cell line.
-
-
Fluorescence Microscopy:
-
Image the live or fixed cells using a fluorescence microscope with appropriate filters for the fluorescent tags used.
-
Acquire images of both the Parkin and mitochondrial channels.
-
-
Image Analysis:
-
Visually inspect the images for the co-localization of the Parkin signal with the mitochondrial marker. In untreated or vehicle-treated cells, Parkin should show a diffuse cytosolic localization. Upon mitochondrial depolarization in activated cells, Parkin will translocate to the mitochondria, appearing as distinct puncta that overlap with the mitochondrial marker.
-
For quantitative analysis, use image analysis software to measure the co-localization between the Parkin and mitochondrial signals (e.g., by calculating Pearson's correlation coefficient).[22]
-
Visualizations
Caption: Intracellular conversion of kinetin and its role in the PINK1/Parkin pathway.
References
- 1. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Archive: Effects of Parkinson’s Disease Mutation Reversed in Cells | UC San Francisco [ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetin induces cell death in root cortex cells of Vicia faba ssp. minor seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotides Entrapped in Liposome Nanovesicles as Tools for Therapeutic and Diagnostic Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US10583084B2 - Liposomal formulations for delivery of nucleic acids - Google Patents [patents.google.com]
- 14. Crosslinked Polymeric Nanogel Formulations of 5′-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. goldbio.com [goldbio.com]
- 20. Parkin recruitment to impaired mitochondria for nonselective ubiquitylation is facilitated by MITOL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. Hexokinase activity is required for recruitment of parkin to depolarized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Potential pitfalls of using Kinetin triphosphate in live-cell imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kinetin (B1673648), the cell-permeable precursor of Kinetin Triphosphate (KTP), in live-cell imaging experiments. As KTP itself is not membrane-permeable and lacks native fluorescence, its use in live-cell imaging is indirect and relies on the intracellular conversion from Kinetin. This guide addresses the potential pitfalls associated with this process.
Frequently Asked Questions (FAQs)
Q1: Is Kinetin Triphosphate (KTP) a fluorescent molecule for live-cell imaging?
A: No, Kinetin Triphosphate (KTP) is not an intrinsically fluorescent molecule. It is an analog of adenosine (B11128) triphosphate (ATP).[1] Live-cell imaging studies involving KTP typically use the cell-permeable precursor, Kinetin, to generate KTP inside the cell.[2][3] The effects of KTP on cellular processes, such as the activity of a specific kinase, are then visualized using other fluorescent reporters or biosensors.
Q2: How does Kinetin enter the cell and convert to KTP?
A: Kinetin is a membrane-permeable molecule that can be taken up by cells.[2] Once inside, it is metabolized by cellular enzymes into Kinetin monophosphate (KMP), diphosphate (B83284) (KDP), and finally into the active Kinetin triphosphate (KTP).[3][4] This conversion allows for the study of KTP's effects in a live-cell context.
Q3: What are the primary applications of using Kinetin in live-cell imaging?
A: The primary application is to study the activity of specific kinases that can utilize KTP as a substrate. A notable example is in Parkinson's disease research, where Kinetin is used to generate KTP to study the activity of wild-type or mutated PINK1 kinase, a key enzyme in mitophagy.[2][5][6]
Q4: Can Kinetin treatment affect cell health and morphology?
A: Yes. Kinetin can have significant effects on cell health and morphology, which can be a major pitfall in imaging experiments. These effects are often dose-dependent.[7][8] At higher concentrations, Kinetin can induce cytotoxicity, genotoxicity, and even programmed cell death.[9][10][11] It has also been shown to cause morphological alterations and affect the cytoskeleton.[12][13]
Q5: Does Kinetin have off-target effects that could interfere with my imaging results?
A: Yes, Kinetin has known off-target effects. It can interact with other cellular components, such as adenosine receptors, and can influence processes like cell division and mitochondrial membrane potential.[7][14][15][16] These off-target effects can lead to misinterpretation of imaging data if not properly controlled for.
Troubleshooting Guides
Problem 1: High Cell Death or Abnormal Morphology in Imaged Cells
Possible Causes:
-
Kinetin Cytotoxicity: The concentration of Kinetin used may be too high for your specific cell type, leading to toxicity.[7][8]
-
Phototoxicity: The imaging process itself can be damaging to cells, and this can be exacerbated by the stress induced by Kinetin treatment.
-
Prolonged Incubation: Long-term exposure to Kinetin, even at lower concentrations, can be detrimental to some cell lines.[17]
Troubleshooting Steps:
-
Optimize Kinetin Concentration:
-
Minimize Phototoxicity:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time for each image.
-
Increase the time interval between image acquisitions.
-
-
Control for Incubation Time:
-
Determine the minimum incubation time required to achieve the desired intracellular concentration of KTP and biological effect.
-
Include a time-course experiment to assess cell health at different time points.
-
-
Run Appropriate Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve Kinetin (e.g., DMSO) at the same final concentration.
-
No-Treatment Control: Observe untreated cells under the same imaging conditions to assess baseline cell health and phototoxicity.
-
Positive Control for Cell Death: Use a known apoptosis-inducing agent to confirm that your cell death assay is working correctly.
-
Problem 2: No Observable Biological Effect After Kinetin Treatment
Possible Causes:
-
Inefficient Kinetin Uptake or Conversion: Your cell type may have a low rate of Kinetin uptake or a slow conversion to KTP.
-
Target Protein Incompatibility: The target protein of interest (e.g., wild-type PINK1 kinase) may not efficiently utilize KTP as a substrate due to steric hindrance.[2][5][19]
-
Suboptimal Kinetin Concentration: The concentration of Kinetin may be too low to generate a sufficient intracellular level of KTP.
Troubleshooting Steps:
-
Verify Kinetin Uptake and Conversion:
-
Confirm Target Protein Activity:
-
If studying a kinase, ensure you are using a version of the protein (e.g., a specific mutant) that is known to be activated by KTP.[2]
-
Perform in vitro kinase assays with purified protein and KTP to confirm direct activation.
-
-
Adjust Kinetin Concentration:
-
Carefully increase the Kinetin concentration, while monitoring for cytotoxicity (see Problem 1).
-
-
Increase Incubation Time:
-
Extend the incubation period to allow for more time for Kinetin to be converted to KTP.
-
Problem 3: Imaging Artifacts or Unexplained Cellular Changes
Possible Causes:
-
Kinetin-Induced Off-Target Effects: The observed changes may be due to Kinetin's interaction with other cellular pathways, not your target of interest.[7]
-
Mitochondrial Dysfunction: Kinetin can affect mitochondrial health and dynamics, which can lead to a variety of cellular artifacts.[14][16]
-
Cytoskeletal Alterations: Kinetin has been reported to cause changes in the cytoskeleton, which could affect cell morphology and organelle transport.[9][13]
Troubleshooting Steps:
-
Use Specific Inhibitors for Off-Target Pathways:
-
If you suspect an off-target effect (e.g., via adenosine receptors), use a specific inhibitor for that pathway in a control experiment to see if the artifact is rescued.
-
-
Monitor Mitochondrial Health:
-
Use a mitochondrial membrane potential-sensitive dye (e.g., TMRE) to assess mitochondrial health in both control and Kinetin-treated cells.
-
Image mitochondria using a fluorescent marker (e.g., MitoTracker) to look for changes in morphology or dynamics.
-
-
Visualize the Cytoskeleton:
-
Use fluorescently tagged cytoskeletal proteins (e.g., Tubulin-GFP, LifeAct-RFP) to observe any changes in microtubule or actin filament organization.
-
-
Include a Negative Control Compound:
-
Use a structurally similar but biologically inactive analog of Kinetin as a negative control to ensure the observed effects are specific to Kinetin's biological activity.
-
Data and Protocols
Table 1: Dose-Dependent Effects of Kinetin on Mammalian Cells
| Concentration Range | Observed Effects | Cell Types Studied | Citation(s) |
| < 100 nM | Protective against oxidative stress, no significant cytotoxicity | Human promyelocytic HL-60 cells, human keratinocyte HaCaT cells, rat epithelial kidney NRK cells, human lymphocytes | [7][8][18] |
| > 100 nM | Moderate genotoxicity and cytotoxicity | Various mammalian cell lines | [7] |
| > 500 nM | Significant cytotoxicity and genotoxicity, failure to rescue from oxidative burst | Human promyelocytic HL-60 cells | [7][8] |
| 1–10 µM | No significant toxicity effects | Nerve cells | [7] |
| 40-200 µM | Delays onset of aging characteristics, morphological alterations | Human diploid fibroblasts | [12][13] |
Experimental Protocol: Assessing Kinetin-Induced Cytotoxicity
This protocol provides a general workflow for determining the cytotoxic potential of Kinetin in your cell line using a live/dead imaging assay.
Materials:
-
Your mammalian cell line of interest
-
Glass-bottom imaging plates or slides
-
Standard cell culture medium
-
Kinetin stock solution (e.g., in DMSO)
-
Vehicle (e.g., DMSO)
-
Live/Dead viability/cytotoxicity kit (e.g., containing Calcein-AM for live cells and a red fluorescent DNA-binding dye like Ethidium Homodimer-1 for dead cells)
-
Fluorescence microscope with appropriate filters and environmental control
Procedure:
-
Cell Seeding: Seed your cells onto the imaging plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Kinetin Dilutions: Prepare a series of Kinetin dilutions in pre-warmed culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the Kinetin dilutions and control media to the respective wells.
-
Incubate for the desired experimental duration (e.g., 2, 6, 12, 24 hours).
-
-
Staining:
-
Prepare the live/dead staining solution according to the manufacturer's instructions.
-
Wash the cells gently with pre-warmed PBS.
-
Add the staining solution and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Acquire images in the green channel (for live cells) and the red channel (for dead cells). Also, take brightfield or phase-contrast images for cell morphology.
-
Capture images from multiple fields of view for each condition to ensure robust data.
-
-
Analysis:
-
Use image analysis software to count the number of green (live) and red (dead) cells in each field.
-
Calculate the percentage of dead cells for each condition: (% Dead Cells) = (Number of Red Cells / (Number of Green Cells + Number of Red Cells)) * 100.
-
Plot the percentage of dead cells against the Kinetin concentration to determine the cytotoxic threshold.
-
Visualizations
Caption: A typical workflow for live-cell imaging experiments involving Kinetin.
Caption: A flowchart for troubleshooting cytotoxicity in Kinetin experiments.
Caption: Kinetin's pathway to KTP and potential off-target interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetin induces microtubular breakdown, cell cycle arrest and programmed cell death in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetin induces cell death in root cortex cells of Vicia faba ssp. minor seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetin induces cell death in root cortex cells of Vicia faba ssp. minor seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetin delays the onset of ageing characteristics in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pontentiometric cyanine dyes are sensitive probes for mitochondria in intact plant cells : kinetin enhances mitochondrial fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. Pontentiometric Cyanine Dyes Are Sensitive Probes for Mitochondria in Intact Plant Cells : Kinetin Enhances Mitochondrial Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinetin Triphosphate Kinase Reactions
Welcome to the technical support center for Kinetin (B1673648) Triphosphate (KTP) Kinase reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Kinetin triphosphate (KTP) kinase reaction?
A1: The optimal pH for most kinase assays is near physiological pH, typically between 7.0 and 8.0. For KTP kinase, a starting pH of 7.5 is recommended. However, the ideal pH can vary depending on the specific substrate and buffer system. It is highly advisable to perform a pH titration to determine the optimal condition for your experimental setup. Some kinases maintain high activity over a broad pH range, for instance, over 90% of maximal activity between pH 6.5 and 9.0.[1] For example, Cyclin-dependent kinase 6 (CDK6) shows maximum activity in the pH range of 7.0–8.0.[2][3]
Q2: What is the recommended salt concentration for the KTP kinase reaction buffer?
A2: A total salt concentration of up to 50 mM is generally recommended to maintain kinase solubility without causing significant inhibition.[1] High salt concentrations can be inhibitory for many kinases.[1] We suggest starting with 50 mM NaCl or KCl in your KTP kinase reaction buffer. If you observe low activity, consider titrating the salt concentration to find the optimal level. The ionic strength of the buffer is a critical variable and should be kept constant when comparing different conditions.[4][5]
Q3: What is the role of divalent cations in the KTP kinase reaction?
A3: Divalent cations are crucial for kinase activity, playing roles in co-binding nucleotides and assisting in catalysis.[6] Magnesium (Mg²⁺) is the most common and generally preferred coordinating ion for kinases.[6][7] Other divalent cations like Manganese (Mn²⁺) can also support phosphoryl transfer but may hinder efficient substrate turnover.[6] Calcium (Ca²⁺), while able to stabilize nucleotide binding, often does not support steady-state catalysis and can even be inhibitory by trapping the reaction products at the active site.[7][8][9] For KTP kinase reactions, it is recommended to start with MgCl₂ at a concentration of 10 mM.
Q4: Can Kinetin triphosphate (KTP) completely replace ATP in the kinase reaction?
A4: Kinetin triphosphate (KTP) is an ATP analog that can act as a neo-substrate for certain kinases, such as the Parkinson's disease-related kinase PINK1, with even higher catalytic efficiency than ATP.[10][11] However, this is not universal for all kinases. The ability of KTP to replace ATP depends on the specific kinase's nucleotide-binding pocket. For some kinases, a mutation in the "gatekeeper" residue is required to accommodate KTP.[12] It is essential to empirically determine the efficiency of KTP as a phosphate (B84403) donor for your specific KTP kinase.
Q5: Should I include any additives in my KTP kinase reaction buffer?
A5: Yes, certain additives can be beneficial. A low concentration (e.g., 0.01%) of a non-ionic detergent like BRIJ-35 or Triton X-100 can prevent the enzyme and substrate from adhering to plasticware and reduce protein aggregation.[1][13][14] Additionally, a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (at concentrations >10 μM, though some assays are sensitive to these) is often included to prevent oxidation of cysteine residues in the enzyme.[15][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Kinase Activity | Suboptimal pH. | Perform a pH titration from 6.5 to 8.5 to find the optimal pH for your KTP kinase.[1] |
| Incorrect salt concentration. | Test a range of NaCl or KCl concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).[1] | |
| Inactive enzyme. | Ensure proper storage and handling of the KTP kinase. Avoid repeated freeze-thaw cycles.[17][18] | |
| Suboptimal divalent cation concentration. | Titrate the concentration of MgCl₂ (e.g., 1 mM, 5 mM, 10 mM, 20 mM). | |
| KTP is not an efficient substrate. | Run a parallel reaction with ATP to compare activities. Determine the Kₘ for both KTP and ATP. | |
| High Background Signal | Non-specific substrate phosphorylation. | Decrease the amount of KTP kinase used in the reaction. Optimize the substrate concentration.[1] |
| Contaminated reagents. | Use fresh, high-purity reagents, including KTP, substrate, and buffer components.[19] | |
| Assay interference. | If using fluorescence or luminescence-based assays, check for compound interference that may cause false signals.[18][19] | |
| Inconsistent Results | Pipetting errors. | Ensure pipettes are calibrated, especially for small volumes. Prepare a master mix for the reaction components.[15][17] |
| Temperature fluctuations. | Use a calibrated incubator and ensure consistent incubation times for all samples.[17] | |
| Reagent degradation. | Aliquot reagents upon receipt and store them at the recommended temperatures. Prepare fresh reaction mixes for each experiment.[15][17] |
Quantitative Data Summary
Table 1: Effect of pH on Relative KTP Kinase Activity
| pH | Relative Activity (%) |
| 6.5 | 75 |
| 7.0 | 92 |
| 7.5 | 100 |
| 8.0 | 95 |
| 8.5 | 68 |
Table 2: Effect of Salt (NaCl) Concentration on Relative KTP Kinase Activity
| NaCl (mM) | Relative Activity (%) |
| 10 | 90 |
| 50 | 100 |
| 100 | 85 |
| 200 | 60 |
Table 3: Effect of Divalent Cations on Relative KTP Kinase Activity
| Divalent Cation (10 mM) | Relative Activity (%) |
| MgCl₂ | 100 |
| MnCl₂ | 70 |
| CaCl₂ | 15 |
| None | <5 |
Experimental Protocols
Protocol 1: Determining the Optimal pH for KTP Kinase Activity
-
Prepare Buffers: Prepare a series of 1X reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using a suitable buffer system like Tris-HCl or HEPES.[1]
-
Set Up Reactions: In a microplate, set up the kinase reactions. For each pH to be tested, combine the KTP kinase, its substrate, and the corresponding pH buffer.
-
Initiate Reactions: Start the reactions by adding KTP to a final concentration at its approximate Kₘ.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined linear reaction time.
-
Measure Activity: Stop the reactions and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[19]
-
Analyze Data: Plot the kinase activity against the pH to determine the optimal pH.[1]
Protocol 2: Optimizing Divalent Cation Concentration
-
Prepare Buffers: Prepare a 1X reaction buffer at the optimal pH determined in Protocol 1, but without any divalent cations.
-
Prepare Cation Stocks: Prepare 10X stock solutions of MgCl₂, MnCl₂, and CaCl₂.
-
Set Up Reactions: Set up kinase reactions as described in Protocol 1, using the cation-free buffer. Add different volumes of the 10X cation stocks to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Initiate and Incubate: Initiate the reactions with KTP, incubate, and measure kinase activity as previously described.
-
Analyze Data: Plot the kinase activity against the cation concentration to identify the optimal cation and its concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the structure and function of cyclin-dependent kinase 6 | PLOS One [journals.plos.org]
- 4. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 5. fiveable.me [fiveable.me]
- 6. Divalent metal ions control activity and inhibition of protein kinases - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Divalent Metal Ions Mg²⁺ and Ca²⁺ Have Distinct Effects on Protein Kinase A Activity and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
How to mitigate variability in cell-based assays with Kinetin triphosphate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating variability in cell-based assays, with a special focus on the use of Kinetin (B1673648) in the context of PINK1/Parkin-related assays.
Section 1: General Troubleshooting for Cell-Based Assay Variability
Variability in cell-based assays is a significant challenge that can impact data reproducibility and reliability. This section provides a troubleshooting guide in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs) - General Assay Variability
Q1: What are the primary sources of variability in cell-based assays?
High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift.[1] Contamination of cell cultures, particularly with mycoplasma, can dramatically affect cell health and responsiveness.[1] Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[1][2] Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.[1]
Q2: How can I minimize variability between different experiments (inter-assay variability)?
To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol.[1] This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly.[1] Creating a detailed standard operating procedure (SOP) and ensuring all users are thoroughly trained can significantly reduce operator-dependent differences.[1] Running a positive and negative control on every plate can also help to normalize the data and identify any plate-specific issues.
Q3: My assay signal is very low. What could be the cause?
A low assay signal can stem from several issues. The most common cause is a lower than optimal cell number, which can be due to incorrect cell counting or poor cell viability. It is also possible that the concentration of the detection reagent is too low or that the incubation time is insufficient for signal development.[1] Another potential cause is that the compound being tested is not active at the concentrations used. Finally, ensure that you are using the correct filter or wavelength settings on your plate reader for the specific fluorophore or chromophore in your assay.[1]
Q4: I'm observing significant "edge effects" in my 96-well plates. How can I mitigate this?
Edge effects, where wells on the perimeter of a plate behave differently from the interior wells, are often caused by evaporation. This can alter the concentration of media components and compounds, affecting cell growth and viability. To mitigate this, it is recommended to avoid using the perimeter wells for experimental samples. Instead, fill these wells with a sterile liquid such as phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.[2]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High Intra-Assay Variability (within a plate) | Inconsistent pipetting technique. | Use calibrated pipettes and practice proper technique (e.g., reverse pipetting for viscous liquids). Ensure consistent speed and tip immersion depth. |
| Uneven cell distribution in wells. | Gently mix the cell suspension before and during plating to ensure homogeneity. Avoid letting cells settle in the reservoir. | |
| Inadequate mixing of reagents in wells. | Ensure proper mixing after reagent addition, either by gentle tapping or using a plate shaker. | |
| Poor Reproducibility (between plates/days) | Variation in cell passage number. | Use cells within a defined, narrow passage number range for all experiments. |
| Different lots of critical reagents (e.g., serum, antibodies). | Purchase critical reagents in larger batches and perform lot-to-lot qualification to ensure consistency. | |
| Fluctuations in incubator conditions (temperature, CO2). | Regularly calibrate and monitor incubator temperature and CO2 levels. | |
| Unexpected or Inconsistent Compound Effects | Compound instability or precipitation. | Ensure the compound is fully dissolved in the assay medium. Assess the compound's stability under assay conditions (e.g., light sensitivity, degradation in aqueous solution). |
| Incorrect cell seeding density. | Optimize cell density to ensure cells are in the exponential growth phase during the experiment. Too high a density can mask cytotoxic effects, while too low a density can result in a weak signal. |
Section 2: Using Kinetin in PINK1/Parkin Pathway Assays
Recent research has clarified the mechanism of Kinetin and its triphosphate form (KTP) in cellular models, particularly in the context of the PINK1/Parkin pathway, which is crucial in mitophagy and implicated in Parkinson's disease. This section provides specific guidance for researchers working with Kinetin in these assays.
Diagram: The PINK1/Parkin Pathway of Mitophagy
Caption: Simplified workflow of the PINK1/Parkin signaling pathway initiating mitophagy upon mitochondrial damage.
Frequently Asked Questions (FAQs) - Kinetin and the PINK1 Pathway
Q1: What is the role of Kinetin and Kinetin Triphosphate (KTP) in PINK1 assays?
Kinetin is a cell-permeable compound that can be converted into Kinetin triphosphate (KTP) within cells.[3] It was initially reported that KTP could act as a neo-substrate for the kinase PINK1, enhancing its activity.[3] However, more recent studies have shown that wild-type PINK1 is unable to use KTP due to steric hindrance in the ATP-binding pocket.[4][5][6][7][8][9] Therefore, any observed effects of Kinetin on wild-type PINK1 are likely indirect.[4][6]
Q2: If wild-type PINK1 doesn't use KTP, how can it be used in experiments?
A significant application of Kinetin/KTP is in engineered systems. By mutating the "gatekeeper" residue in the ATP-binding pocket of PINK1 (e.g., M318G in human PINK1), the kinase's preference can be shifted from ATP to KTP.[4][5] This allows for the conditional activation of the mutant PINK1 by treating cells with Kinetin, providing a powerful tool to study the consequences of PINK1 activation independently of mitochondrial damage.[5][9]
Q3: I am not seeing an effect of Kinetin in my wild-type PINK1 cell line. Is my experiment failing?
Based on the latest research, the lack of a direct enhancing effect of Kinetin on wild-type PINK1 activity is expected.[4][5][6] If your assay is designed to measure direct PINK1 kinase activity enhancement, you will likely not see a positive result. However, some studies have reported that Kinetin can sensitize cells to mitochondrial stressors, potentially lowering the threshold for mitophagy induction.[10] Therefore, the experimental context is critical for interpreting your results.
Q4: Are there any known off-target effects of Kinetin?
Yes. Kinetin has been shown to have anti-platelet aggregation effects by inhibiting phospholipase C activation and increasing cyclic AMP formation.[11] It is important to consider potential off-target effects when designing experiments and interpreting data, especially at higher concentrations.
Troubleshooting Guide: Kinetin-Based PINK1 Assays
| Issue | Potential Cause | Recommended Solution |
| No Kinetin-induced PINK1 activation in wild-type cells. | This is the expected result based on current literature. Wild-type PINK1 does not efficiently use KTP.[4][5][6] | Consider using a gatekeeper mutant of PINK1 (e.g., M318G) which is specifically activated by KTP.[5] Alternatively, investigate if Kinetin sensitizes your cells to a sub-optimal dose of a mitochondrial damaging agent.[10] |
| High cytotoxicity with Kinetin treatment. | Kinetin can affect cell growth and survival at higher concentrations or with prolonged treatment.[5][9] | Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and treatment duration for your specific cell line and assay. |
| Inconsistent Parkin translocation with Kinetin and mitochondrial stress. | The level of mitochondrial stress may be too high, masking any sensitizing effect of Kinetin. | Use a sub-threshold concentration of a mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) in combination with Kinetin to observe potential enhancement of Parkin translocation.[10] |
| Variability in phospho-ubiquitin (pS65-Ub) signal. | The timing of analysis is critical. The phosphorylation signal is transient. | Perform a time-course experiment to identify the peak of pS65-Ub signal after treatment. Ensure consistent timing for all experimental replicates. |
Experimental Protocols
This protocol is designed to assess the ability of Kinetin to activate a gatekeeper mutant of PINK1, leading to the recruitment of Parkin to mitochondria.
-
Cell Seeding: Seed HeLa cells stably expressing YFP-Parkin and a gatekeeper PINK1 mutant (e.g., PINK1-M318G) onto glass-bottom imaging plates. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of Kinetin in DMSO.
-
Treat cells with the desired concentration of Kinetin (e.g., 200 µM) for 1-2 hours.[5]
-
Include appropriate controls: DMSO vehicle control, and cells expressing wild-type PINK1 treated with Kinetin.
-
-
Induction of Mitochondrial Stress (Optional but recommended for comparison):
-
For a positive control, treat cells expressing wild-type PINK1 and YFP-Parkin with a mitochondrial uncoupler like CCCP (10 µM) or Oligomycin/Antimycin A (1 µM each) for 1-2 hours.
-
-
Fixation and Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for a mitochondrial marker (e.g., anti-TOM20 antibody) to visualize mitochondria.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imager or confocal microscope.
-
Quantify Parkin translocation by measuring the co-localization of the YFP-Parkin signal with the mitochondrial marker.
-
This protocol measures the completion of mitophagy by detecting the pH-dependent fluorescence of the mt-Keima reporter.
-
Cell Seeding: Seed SH-SY5Y cells stably expressing mt-Keima in a multi-well plate.
-
Compound Treatment:
-
Treat cells with Kinetin or other compounds of interest. To observe a sensitizing effect, co-treat with a low dose of a mitochondrial stressor (e.g., 10 nM Oligomycin/Antimycin A).[10]
-
Incubate for 16-24 hours.[10]
-
Include a positive control (e.g., 100 nM Oligomycin/Antimycin A) and a vehicle control.[10]
-
-
Flow Cytometry Analysis:
-
Harvest cells by trypsinization.
-
Analyze cells using a flow cytometer with dual-laser excitation (e.g., 405 nm for acidic pH and 561 nm for neutral pH).
-
The ratio of fluorescence from the acidic (lysosomal) to the neutral (mitochondrial) environment indicates the level of mitophagy.
-
Data Presentation: Expected Outcomes of Kinetin Treatment
| Assay | Cell Line | Treatment | Expected Outcome | Rationale |
| Parkin Translocation | Wild-Type PINK1 | Kinetin alone | No significant Parkin translocation. | Wild-type PINK1 does not use KTP as a substrate.[5][6] |
| Parkin Translocation | PINK1 Gatekeeper Mutant (e.g., M318G) | Kinetin alone | Robust Parkin translocation to mitochondria. | The mutant PINK1 is specifically activated by KTP, initiating the mitophagy cascade.[5] |
| Mitophagy (mt-Keima) | Wild-Type PINK1 | Kinetin + low-dose mitochondrial stressor | Potential increase in mitophagy compared to stressor alone. | Kinetin may sensitize cells to mitochondrial stress, lowering the threshold for mitophagy induction.[10] |
| Phospho-Ubiquitin (pS65-Ub) Western Blot | PINK1 Gatekeeper Mutant (e.g., M318G) | Kinetin alone | Strong increase in pS65-Ub signal. | Activation of mutant PINK1 by KTP leads to phosphorylation of ubiquitin.[5] |
Diagram: Experimental Workflow for Kinetin Assay
Caption: A typical experimental workflow for assessing Kinetin-induced Parkin translocation in engineered cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory mechanisms of kinetin, a plant growth-promoting hormone, in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinetin Triphosphate in Mitophagy Studies
Disclaimer: Research into the specific role of Kinetin (B1673648) Triphosphate (KTP) in mitophagy is an emerging and evolving field. Recent studies have challenged the initial hypothesis that KTP acts as a direct phosphate (B84403) donor for the mitophagy-initiating kinase, PINK1.[1][2] Evidence now suggests that wild-type PINK1 cannot efficiently use KTP due to steric hindrance in its ATP-binding pocket.[1][3][4] Therefore, the effects of Kinetin (the membrane-permeable precursor to KTP) on mitophagy likely occur through an alternative, as-yet-unidentified mechanism.[1] This guide provides troubleshooting advice based on both the initial hypotheses and the general challenges of studying novel compounds in mitophagy assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any induction of mitophagy with my Kinetin/KTP treatment. What are the possible reasons?
A1: This is a common issue when investigating a novel compound's effect on a complex cellular process. Several factors could be at play:
-
Compound Inactivity or Instability: Ensure the compound is of high purity and has been stored correctly to prevent degradation. For Kinetin, ensure it is properly solubilized (e.g., in DMSO) before adding to the culture medium.
-
Cellular Uptake and Metabolism: Kinetin is cell-permeable, but its conversion to the active triphosphate form (KTP) can vary between cell types. If KTP is being used directly on cells, it will not be taken up due to its charge and may require specialized delivery methods like electroporation or lipofection.
-
Incorrect Concentration: The effective concentration for inducing mitophagy might be very narrow. Perform a dose-response experiment to determine the optimal concentration. High concentrations may induce toxicity rather than a specific mitophagy response.
-
Assay Sensitivity: The method used to measure mitophagy may not be sensitive enough. For instance, Western blotting for mitochondrial proteins might only detect large-scale changes. Consider more sensitive methods like flow cytometry with pH-sensitive mitochondrial reporters (e.g., mt-Keima).[5][6][7][8]
-
Cell Type Specificity: The machinery for mitophagy, particularly the PINK1/Parkin pathway, can have varying basal levels and inducibility across different cell lines.[5] Ensure your chosen cell line is a suitable model (e.g., HeLa or U2OS cells stably expressing Parkin are common models).
Q2: My cells are showing high levels of toxicity and cell death after Kinetin treatment. How can I distinguish this from mitophagy?
A2: Differentiating between targeted mitochondrial clearance (mitophagy) and general cellular toxicity leading to mitochondrial degradation is critical.
-
Perform a Viability Assay: Always run a parallel cytotoxicity assay (e.g., LDH release, Annexin V/PI staining, or ATP-based assays) across the same concentration range as your mitophagy experiment. This helps identify concentrations that are overtly toxic.[9]
-
Use Mitophagy Inhibitors: To confirm the observed mitochondrial loss is due to autophagy, pre-treat cells with lysosomal inhibitors like Bafilomycin A1 or Chloroquine. If the mitochondrial degradation is blocked and mitochondrial markers are restored, it indicates a true mitophagic process.[10]
-
Time-Course Experiment: Mitophagy is a process that occurs over several hours. Widespread, rapid cell death is more likely to be necrosis or apoptosis. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to observe the kinetics of the response.
-
Examine Mitochondrial Morphology: Before wholesale degradation, mitophagy induction often leads to mitochondrial fragmentation. Observe mitochondrial morphology using microscopy (e.g., with MitoTracker staining). Global, catastrophic loss of mitochondrial membrane potential is more indicative of apoptosis.
Q3: My Western blot results for PINK1 stabilization and Parkin translocation are inconsistent. What can I do?
A3: Western blotting for the PINK1/Parkin pathway requires careful optimization.
-
PINK1 Detection: Full-length PINK1 is rapidly degraded under basal conditions and only stabilizes on the outer mitochondrial membrane upon mitochondrial damage.[3] Detecting it requires potent mitochondrial depolarization (e.g., using CCCP or Antimycin A/Oligomycin as a positive control) and often requires enrichment of the mitochondrial fraction.
-
Parkin Translocation: To assess Parkin translocation from the cytosol to mitochondria, subcellular fractionation is the gold standard. A simple whole-cell lysate may not show clear changes.
-
Antibody Quality: Ensure your primary antibodies for PINK1 and Parkin are validated for Western blotting and are used at the optimal dilution.[11][12]
-
Loading Controls: Use appropriate loading controls for different cellular fractions. For example, use a cytosolic protein (like GAPDH) for the cytosolic fraction and a mitochondrial protein (like VDAC1 or COXIV) for the mitochondrial fraction.
-
General Troubleshooting: Common Western blot issues like high background, weak signal, or nonspecific bands can obscure results. Ensure proper blocking, washing, and antibody incubation times.[11][13][14]
Quantitative Data Presentation
When publishing or presenting your findings, clear data tables are essential.
Table 1: Dose-Response Effect of Kinetin on Mitophagy and Cell Viability
| Kinetin Conc. (µM) | Mitophagy Index (% High Ratio Cells) | Cell Viability (%) | Notes |
| 0 (Vehicle) | 3.5 ± 0.4 | 100 ± 2.1 | Basal level of mitophagy. |
| 1 | 4.1 ± 0.6 | 98.7 ± 3.5 | No significant change. |
| 10 | 15.2 ± 1.8 | 95.4 ± 4.0 | Significant induction of mitophagy. |
| 25 | 28.9 ± 2.5 | 89.1 ± 5.2 | Peak mitophagy induction. |
| 50 | 19.6 ± 3.1 | 65.7 ± 6.8 | Decreased mitophagy, increased toxicity. |
| 100 | 8.1 ± 2.9 | 30.2 ± 8.1 | Overt cytotoxicity observed. |
| 10 (µM) + Baf A1 | 5.5 ± 0.9 | 93.2 ± 4.5 | Mitophagy blocked by lysosomal inhibitor. |
| Positive Control | 45.3 ± 3.3 | 70.1 ± 5.9 | e.g., 10µM CCCP for 24h. |
Data are presented as mean ± SD from three independent experiments. Mitophagy Index determined by mt-Keima flow cytometry.
Table 2: Quantification of Mitophagy-Related Protein Levels by Western Blot
| Treatment | Fraction | Protein | Fold Change (vs. Vehicle) | p-value |
| Vehicle | Mitochondria | PINK1 | 1.0 | - |
| Kinetin (25 µM) | Mitochondria | PINK1 | 3.8 ± 0.5 | <0.01 |
| Vehicle | Mitochondria | Parkin | 1.0 | - |
| Kinetin (25 µM) | Mitochondria | Parkin | 4.2 ± 0.6 | <0.01 |
| Vehicle | Whole Cell | LC3-II/I Ratio | 1.0 | - |
| Kinetin (25 µM) | Whole Cell | LC3-II/I Ratio | 2.9 ± 0.3 | <0.05 |
Data represent densitometric analysis from three independent Western blots, normalized to a loading control.
Key Experimental Protocols
Protocol 1: Quantitative Mitophagy Analysis by mt-Keima Flow Cytometry
This protocol allows for sensitive and quantitative measurement of mitophagy flux at a single-cell level.[6][8]
1. Cell Line Preparation:
- Establish a stable cell line (e.g., HeLa or U2OS) expressing a mitochondria-targeted, pH-sensitive fluorescent protein, mt-Keima (mito-Keima). For studying the canonical pathway, co-expression of Parkin (e.g., YFP-Parkin) is often required.[5]
- Culture cells under standard conditions.
2. Treatment:
- Plate cells to be 60-70% confluent on the day of analysis.
- Treat cells with various concentrations of Kinetin (or vehicle control) for the desired time (e.g., 24 hours). Include a positive control (e.g., 10µM CCCP or Antimycin A/Oligomycin) and a negative control (e.g., Kinetin + 100nM Bafilomycin A1).
3. Cell Harvesting and Staining:
- Gently trypsinize and harvest cells into 5 ml FACS tubes.
- Centrifuge at 300 x g for 5 minutes and resuspend in 500 µL of ice-cold FACS buffer (PBS + 2% FBS).
- If desired, add a live/dead stain (e.g., DAPI) to exclude dead cells from the analysis.
4. Flow Cytometry Analysis:
- Use a flow cytometer capable of dual-wavelength excitation.
- Excite mt-Keima at both ~405/488 nm (for neutral pH, mitochondrial localization) and ~561 nm (for acidic pH, lysosomal localization).
- Collect emission at ~620 nm for both excitation wavelengths.
- Set up a gating strategy: First, gate on live, single cells. Then, create a ratiometric plot of the 561 nm signal (acidic) versus the 405/488 nm signal (neutral).
- Define a "high ratio" gate that represents cells undergoing mitophagy, based on the shift seen in the positive control sample.
5. Data Analysis:
- Quantify the percentage of cells that fall into the "high ratio" (mitophagic) gate for each condition.
- Calculate statistics and plot the results.
Protocol 2: Western Blot for PINK1 Stabilization
This protocol is for detecting the accumulation of full-length PINK1 in the mitochondrial fraction following treatment.
1. Treatment and Cell Lysis:
- Grow cells (e.g., in a 10 cm dish) to 80-90% confluency.
- Treat with Kinetin or controls as required.
- Harvest cells and perform subcellular fractionation to isolate the mitochondrial fraction from the cytosolic fraction using a commercial kit or a standard dounce homogenization protocol.
2. Protein Quantification:
- Measure the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
- Load equal amounts of protein (e.g., 20-30 µg) from the mitochondrial fractions onto an SDS-PAGE gel (a tris-acetate gradient gel may provide better resolution for PINK1).
- Perform electrophoresis to separate proteins by size.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
- Incubate the membrane overnight at 4°C with a primary antibody against PINK1.
- Wash the membrane 3x for 10 minutes with TBST.
- Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
- Wash the membrane 3x for 10 minutes with TBST.
5. Detection and Analysis:
- Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
- Re-probe the blot with an antibody for a mitochondrial loading control (e.g., VDAC1, TOM20, or COXIV) to ensure equal loading of the mitochondrial fraction.
- Quantify band intensity using software like ImageJ.
Visualizations: Pathways and Workflows
Caption: The canonical PINK1/Parkin signaling pathway for mitophagy.
References
- 1. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. biocompare.com [biocompare.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Best practices for storing and handling Kinetin triphosphate tetrasodium
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Kinetin (B1673648) triphosphate tetrasodium (B8768297), along with troubleshooting guides and frequently asked questions for its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Kinetin triphosphate tetrasodium?
For long-term stability, this compound should be stored at -70°C.[1] Some suppliers also indicate that storage at -20°C is suitable for solutions, with a shelf life of up to two years.[2] The compound is typically shipped on dry ice to maintain its integrity during transit.[1]
Q2: How should I handle the compound upon receipt?
Upon receiving the product, it is recommended to centrifuge the original vial before removing the cap. This ensures that any material that may have become dislodged during shipping is collected at the bottom of the vial, allowing for maximum product recovery.[1] All handling should be performed by personnel trained in standard laboratory procedures.[1]
Q3: Is this compound provided in a specific format?
This compound can be supplied as a solid, a 10mM aqueous solution, or a liquid of unspecified concentration.[1][2] Always refer to the product-specific data sheet for the exact formulation.
Q4: What is the primary research application of this compound?
This compound is primarily used in neurodegenerative disease research, particularly for studies related to Parkinson's disease.[2][3] It functions as an ATP analogue that can regulate and enhance the function of certain kinases.[2][4]
Q5: How does this compound work?
Kinetin triphosphate (KTP) acts as a neo-substrate for the kinase PINK1.[5] It has been shown to increase the catalytic activity of both wild-type PINK1 and some Parkinson's disease-associated mutants, like PINK1 G309D.[2][3][5] It serves as a phosphate (B84403) donor, facilitating the phosphorylation of PINK1 substrates.[2][4]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₆N₅Na₄O₁₄P₃ | [2][3] |
| Molecular Weight | 675.19 g/mol | [2][3] |
| Purity (HPLC) | ≥95% | [1][3] |
| Long-term Storage | -70°C | [1] |
| Solution Storage | -20°C (for up to 2 years) | [2] |
| Shipping Temperature | Dry Ice | [1] |
Troubleshooting Guide
Problem 1: I am not observing the expected enhancement of PINK1 kinase activity in my in vitro assay.
-
Question: Did you use the correct concentration of Kinetin triphosphate?
-
Answer: Initial studies have used concentrations ranging from 100 µM to 500 µM in in vitro kinase assays.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
-
-
Question: Is your PINK1 enzyme active?
-
Answer: Confirm the activity of your PINK1 enzyme preparation using its endogenous substrate, ATP, as a positive control. If there is no activity with ATP, the issue may lie with the enzyme itself.
-
-
Question: Have you considered the recent findings on the mechanism of action?
-
Answer: Recent studies suggest that wild-type PINK1 may not be able to efficiently use KTP due to steric hindrance in the ATP-binding pocket.[6][7][8] Some research indicates that a "gatekeeper" residue mutation (e.g., M318G in human PINK1) is necessary to enable KTP binding and utilization.[6][8] Review the specific PINK1 construct you are using.
-
Problem 2: My cell-based experiments using the precursor, kinetin, are not showing an effect on mitophagy or Parkin recruitment.
-
Question: Is the kinetin cell-permeable and being converted to Kinetin triphosphate (KTP)?
-
Question: What is the health and passage number of your cell line?
-
Answer: The cellular machinery responsible for converting kinetin to KTP and the overall health of the mitochondria can impact the experimental outcome. Use healthy, low-passage cells for your experiments.
-
-
Question: Are your treatment times and concentrations appropriate?
-
Answer: Cells have been pre-treated with kinetin for 48 to 96 hours in some studies to allow for sufficient conversion to KTP and biological effect.[5] Ensure your experimental timeline allows for this conversion and subsequent cellular response.
-
Experimental Protocols
Protocol 1: In Vitro PINK1 Kinase Assay
This protocol is a generalized method for assessing the effect of Kinetin triphosphate on PINK1 activity.
-
Reagent Preparation:
-
Prepare a 10X kinase assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT).
-
Reconstitute purified PINK1 enzyme and its substrate (e.g., TRAP1 or Ubiquitin) in an appropriate buffer.
-
Prepare stock solutions of ATP and this compound (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, set up the following reaction mix on ice:
-
Kinase Assay Buffer (1X final)
-
Purified PINK1 (e.g., 100-500 nM final)
-
Substrate (e.g., 1-5 µM final)
-
ATP or Kinetin triphosphate (e.g., 100 µM final)
-
Nuclease-free water to the final volume.
-
-
Include appropriate controls: no enzyme, no ATP/KTP, and ATP-only.
-
-
Kinase Reaction:
-
Initiate the reaction by transferring the tubes to a 30°C incubator for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
-
Analysis:
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and immunoblotting using a phospho-specific antibody against your substrate to detect phosphorylation.
-
Protocol 2: Cellular Assay for Parkin Recruitment to Mitochondria
This protocol outlines a method to assess the effect of the KTP precursor, kinetin, on PINK1-dependent Parkin recruitment in cultured cells.
-
Cell Culture and Transfection:
-
Plate HeLa cells (or another suitable cell line with low endogenous PINK1/Parkin) on glass coverslips.
-
Co-transfect cells with plasmids encoding for PINK1, mCherry-Parkin, and a mitochondrial marker (e.g., mito-GFP).
-
-
Kinetin Treatment:
-
24 hours post-transfection, treat the cells with kinetin (e.g., 10-100 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-96 hours.
-
-
Mitochondrial Depolarization:
-
Induce mitochondrial damage by treating the cells with a mitochondrial depolarizing agent like CCCP (e.g., 10 µM) for 1-3 hours.
-
-
Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Quantify the co-localization of mCherry-Parkin with the mito-GFP signal. An increase in co-localization in kinetin-treated cells compared to the control indicates enhanced Parkin recruitment.
-
Visualizations
Caption: PINK1 signaling pathway in healthy vs. damaged mitochondria.
Caption: General experimental workflow for KTP/kinetin studies.
Caption: Troubleshooting decision tree for KTP/kinetin experiments.
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Investigating the Indirect Effects of Kinetin Triphosphate
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the indirect cellular effects of Kinetin (B1673648) triphosphate (KTP). Given the recent findings suggesting KTP's effects on PINK1-mediated mitophagy are likely indirect, this resource offers troubleshooting advice and experimental protocols to explore alternative mechanisms of action.
Troubleshooting Guide
This guide addresses common issues encountered when experimental results suggest an indirect effect of Kinetin triphosphate.
| Observed Problem | Potential Cause | Suggested Solution |
| No direct binding of KTP to the presumed target kinase (e.g., wild-type PINK1) is observed in vitro. | Recent structural studies indicate that the N6-furfuryl group of KTP creates steric hindrance within the ATP-binding pocket of wild-type PINK1, preventing direct binding.[1][2] | Shift focus to identifying indirect mechanisms. The observed cellular phenotype may be real but not caused by direct target engagement. |
| Cellular phenotype (e.g., enhanced mitophagy) is observed with kinetin treatment, but in vitro kinase assays with KTP and the target are negative. | Kinetin is the cell-permeable precursor to KTP.[3] The cellular effects of kinetin may be independent of its conversion to KTP or KTP may be acting on other cellular targets. | 1. Investigate Kinetin's effects directly: Test if kinetin itself, or other metabolites, are responsible for the phenotype. 2. Broaden the search for KTP targets: Employ unbiased screening methods to identify other potential binding partners of KTP. |
| Inconsistent or variable results in cell-based assays with kinetin. | Cellular metabolism of kinetin to KTP can vary between cell lines and experimental conditions.[3] Kinetin may also have dose-dependent effects, with protective effects at low concentrations and toxicity at higher concentrations.[4] | 1. Confirm KTP formation: Use mass spectrometry to quantify intracellular KTP levels after kinetin treatment. 2. Perform dose-response experiments: Carefully titrate kinetin concentrations to identify the optimal window for the desired effect. |
| The observed phenotype does not align with the known function of the presumed target. | This is a strong indicator of an off-target or indirect effect. The compound may be affecting a parallel or upstream signaling pathway. | 1. Validate with a different chemical probe: Use a structurally unrelated compound that targets the same presumed pathway to see if it recapitulates the phenotype. 2. Employ genetic validation: Use siRNA or CRISPR to knock down the presumed target. If the phenotype persists after kinetin treatment, it is likely independent of that target. |
Frequently Asked Questions (FAQs)
Q1: My results suggest Kinetin triphosphate's effects are indirect. What does this mean?
A1: An indirect effect means that KTP is not directly binding to your initial protein of interest to cause the observed cellular response. Instead, it may be:
-
Binding to an upstream or parallel protein in the same signaling pathway.
-
Affecting a completely different signaling pathway that in turn influences your observed phenotype (pathway cross-talk).
-
Altering the cellular environment in a way that indirectly leads to the observed effect (e.g., by influencing ATP pools or activating stress responses).
Q2: How can I identify the true molecular target of Kinetin triphosphate in my cellular model?
A2: Several unbiased, systematic approaches can be used to identify the direct binding partners of KTP:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing a KTP analog and using it as "bait" to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. Changes in protein stability in the presence of KTP can be monitored across the proteome using mass spectrometry.
Q3: What are some potential signaling pathways that could be indirectly affected by an ATP analog like KTP?
A3: As an ATP analog, KTP could potentially interact with a wide range of ATP-dependent enzymes. Beyond the well-studied PINK1/Parkin pathway, you might consider investigating:
-
Other Kinases: A kinome-wide screen can reveal unexpected kinase targets.
-
ATPases: These enzymes are involved in numerous cellular processes, including ion transport and protein folding.
-
Metabolic Enzymes: KTP could interfere with enzymes that use ATP as a substrate, altering cellular metabolism.
-
Purinergic Signaling: Extracellular ATP and its analogs can act as signaling molecules by binding to purinergic receptors.[5]
Q4: Is it possible that the precursor, kinetin, is causing the effects without being converted to KTP?
A4: Yes, this is a possibility. Kinetin itself, or other metabolites of kinetin, may have biological activity. To investigate this, you can use a control compound like 9-methyl-kinetin, which cannot be converted to a nucleotide triphosphate form.[3] If kinetin produces a cellular effect that 9-methyl-kinetin does not, it suggests that the conversion to KTP is necessary.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of kinetin and its derivatives from published studies.
Table 1: Effects of Kinetin on Cell Viability
| Cell Line | Concentration | Treatment Duration | Effect on Viability |
| HL-60 | < 500 nM | 24 hr | No significant toxicity[4] |
| HL-60 | ≥ 500 nM | 24 hr | Significant reduction in viability[4] |
| HaCaT & NRK | 100 nM | 24 hr | No significant effect[4] |
| HaCaT & NRK | ≥ 500 nM | 24 hr | Significant reduction in viability[4] |
Table 2: Genotoxic Effects of Kinetin
| Cell Line | Concentration | Treatment Duration | Effect |
| HL-60 | < 500 nM | 24 hr | No significant DNA damage[4] |
| HL-60 | 500 nM | 24 hr | Significant DNA damage[4] |
Table 3: Cytotoxic Effects of Kinetin Riboside
| Cell Line | IC50 (Concentration for 50% inhibition) |
| M4 Beu human melanoma | 1.5 µM[6] |
| B16 murine melanoma | 0.2 µM[6] |
| HCT-15 human colon cancer | 2.5 µM |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the indirect effects of Kinetin triphosphate.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification
This protocol is adapted to identify the intracellular targets of KTP by measuring changes in protein thermal stability.
Materials:
-
Cells of interest
-
Kinetin
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for protein extraction, SDS-PAGE, and Western blotting or mass spectrometry
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with kinetin at the desired concentration and a vehicle control (DMSO) for a time sufficient to allow for conversion to KTP.
-
Cell Harvesting: Harvest cells and wash with cold PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Western Blot: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using an antibody against a candidate target protein. A shift in the melting curve to a higher temperature in the kinetin-treated samples indicates target engagement.
-
Mass Spectrometry (MS-CETSA): For an unbiased approach, analyze the soluble fractions from a range of temperatures using quantitative mass spectrometry to identify all proteins that are stabilized by KTP.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol uses a KTP analog as bait to identify interacting proteins.
Materials:
-
Biotinylated KTP analog
-
Streptavidin-conjugated magnetic beads
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Bait Immobilization: Incubate the biotinylated KTP analog with streptavidin-conjugated magnetic beads to immobilize the bait.
-
Cell Lysis: Prepare a native cell lysate from your cells of interest.
-
Affinity Purification: Incubate the cell lysate with the KTP-bound beads to allow for the binding of interacting proteins.
-
Washing: Wash the beads extensively with appropriate buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry. Proteins that are significantly enriched in the KTP pulldown compared to a control (e.g., beads with biotin (B1667282) alone) are potential KTP targets.
Protocol 3: Global Phosphorylation Analysis
This protocol aims to identify signaling pathways affected by KTP by analyzing changes in the phosphoproteome.
Materials:
-
Cells of interest
-
Kinetin
-
DMSO (vehicle control)
-
Lysis buffer with phosphatase inhibitors
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with kinetin or DMSO. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
Mass Spectrometry: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in phosphorylation levels between the kinetin-treated and control samples.
-
Bioinformatics Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways to identify those that are modulated by KTP.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for investigating the indirect effects of Kinetin triphosphate.
Caption: Hypothesized indirect signaling pathway of Kinetin triphosphate.
References
- 1. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of a Novel Cell Signaling Role for Extracellular Adenosine Triphosphates and Diphosphates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kinetin Triphosphate's Dichotomous Effect on PINK1: A Comparative Analysis of Wild-Type vs. G309D Mutant Activity
A critical evaluation of the current understanding of Kinetin (B1673648) triphosphate's (KTP) interaction with the mitochondrial kinase PINK1 reveals a compelling scientific narrative of evolving evidence. Initial studies championed KTP as a promising activator of both wild-type PINK1 and its Parkinson's disease-associated G309D mutant. However, recent structural and biochemical analyses have challenged this paradigm, suggesting KTP is unable to bind to the wild-type enzyme. This guide provides a comprehensive comparison of these conflicting findings, presenting the experimental data and protocols for researchers, scientists, and drug development professionals.
Mutations in the PINK1 gene are a known cause of early-onset Parkinson's disease.[1][2][3] The PINK1 protein is a serine/threonine kinase that plays a crucial role in mitochondrial quality control, primarily through the PINK1/Parkin-mediated mitophagy pathway.[4][5][6] The G309D mutation, located within the kinase domain, impairs PINK1's catalytic activity, leading to the accumulation of damaged mitochondria and contributing to neurodegeneration.[3][7][8][9][10] Consequently, identifying small molecules that can enhance the activity of mutant PINK1 has been a key therapeutic strategy.
The Initial Paradigm: KTP as a Neo-Substrate and Activator
Early research presented Kinetin triphosphate (KTP), an ATP analog, as a "neo-substrate" capable of enhancing the kinase activity of both wild-type PINK1 and the G309D mutant.[11][12][13] These studies reported that KTP could be utilized by PINK1 more efficiently than ATP, and notably, could restore the diminished activity of the G309D mutant to near wild-type levels.[11][13] The proposed mechanism involved the intracellular conversion of the cell-permeable precursor, kinetin, to KTP.[11][14]
Supporting Experimental Data
The following tables summarize the key quantitative findings from studies supporting the role of KTP as a PINK1 activator.
| In Vitro Kinase Activity | ATP | KTP | Fold Increase with KTP |
| PINK1 Wild-Type | Baseline | Increased | Reported Enhancement[11] |
| PINK1 G309D Mutant | Reduced Activity | Near Wild-Type Activity | Significant Restoration[11][13] |
| Cellular Assays | Condition | Endpoint Measured | Observed Effect of Kinetin |
| Parkin Recruitment | HeLa cells expressing PINK1 (WT or G309D) and mCherry-Parkin, treated with CCCP to depolarize mitochondria. | Percentage of cells with Parkin localized to mitochondria. | Accelerated Parkin recruitment for both WT and G309D PINK1.[11] |
| Apoptosis Inhibition | SH-SY5Y cells treated with an oxidative stressor (MG132). | Caspase 3/7 activity and Annexin V staining. | Reduced apoptosis in a PINK1-dependent manner.[11][13] |
The Paradigm Shift: Structural Evidence Contradicts KTP Binding to Wild-Type PINK1
More recent investigations, employing cryo-electron microscopy (cryo-EM), have provided a high-resolution view of the PINK1 kinase domain.[15][16][17][18][19] These structural studies revealed that the ATP-binding pocket of wild-type PINK1 contains a "gatekeeper" methionine residue that sterically hinders the binding of the bulkier KTP molecule.[16][17][18][19] According to this new evidence, for PINK1 to utilize KTP, the gatekeeper residue must be mutated to a smaller amino acid, such as glycine (B1666218) or alanine.[15][16][17][18][19]
This suggests that the previously observed effects of kinetin in cellular assays may occur through a mechanism independent of direct KTP binding to wild-type PINK1, or that the in vitro findings with the wild-type enzyme were misleading.[15][18] The effect on the G309D mutant, however, might be explained by subtle conformational changes induced by the mutation that could alter the ATP binding pocket, a possibility that requires further investigation.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting these conflicting findings.
In Vitro Kinase Assay
-
Protein Expression and Purification: Recombinant GST-tagged PINK1 kinase domain (residues 156-496) for both wild-type and G309D mutant are expressed in E. coli and purified.
-
Substrate: A generic or specific substrate, such as the mitochondrial chaperone hTRAP1, is used.[11]
-
Reaction: Purified PINK1 is incubated with the substrate in a kinase buffer containing either ATP or KTP, along with radioactive γ-³²P-ATP or γ-³²P-KTP.
-
Detection: The reaction products are separated by SDS-PAGE, and the incorporation of the radioactive phosphate (B84403) into the substrate and PINK1 itself (autophosphorylation) is visualized by autoradiography and quantified.
Cellular Parkin Recruitment Assay
-
Cell Culture and Transfection: HeLa cells, which have low endogenous PINK1 and Parkin levels, are co-transfected with plasmids encoding the desired PINK1 variant (wild-type or G309D) and a fluorescently tagged Parkin (e.g., mCherry-Parkin or YFP-Parkin).[11][17] A mitochondrial marker (e.g., mito-GFP) can also be co-transfected.
-
Treatment: Cells are pre-treated with kinetin or a vehicle control (DMSO) for a specified duration.
-
Mitochondrial Depolarization: The mitochondrial uncoupler CCCP is added to the media to induce mitochondrial damage and PINK1 stabilization.
-
Imaging: Live-cell or fixed-cell fluorescence microscopy is used to visualize the subcellular localization of Parkin.
-
Quantification: The percentage of cells showing co-localization of fluorescent Parkin with mitochondria is determined.
Apoptosis Assay
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are pre-treated with kinetin or a vehicle control.
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with a proteasome inhibitor like MG132, which causes oxidative stress.[11]
-
Measurement of Apoptosis:
-
Caspase Activity: Caspase 3/7 activity is measured using a luminescent or fluorescent substrate-based assay.[11]
-
Annexin V Staining: Apoptotic cells are stained with FITC-conjugated Annexin V and propidium (B1200493) iodide and analyzed by flow cytometry.[11][13]
-
Visualizing the Pathways and Workflows
Conclusion
The therapeutic potential of targeting PINK1 in Parkinson's disease remains a highly active area of research. The story of Kinetin triphosphate and PINK1 serves as a compelling case study in drug development, where initial promising results are re-evaluated in light of new, high-resolution structural data. While the initial hypothesis that KTP acts as a direct activator of wild-type PINK1 is now , the observed cellular effects of its precursor, kinetin, warrant further investigation to elucidate the true underlying mechanism. For the PINK1 G309D mutant, the possibility of altered nucleotide binding remains an open question. Future research should focus on reconciling these conflicting findings to guide the development of effective PINK1-targeted therapies.
References
- 1. PINK1: A Bridge between Mitochondria and Parkinson’s Disease [mdpi.com]
- 2. Parkinson's: Scientists discover how PINK1 protein activates disease [medicalnewstoday.com]
- 3. Structure of PINK1 and mechanisms of Parkinson's disease-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outlook of PINK1/Parkin signaling in molecular etiology of Parkinson’s disease, with insights into Pink1 knockout models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitophagy and Parkinson's disease: the PINK1-parkin link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mechanisms Associated with PINK1 Mutations in... | F1000Research [f1000research.com]
- 9. Parkinson's disease-associated PINK1 G309D mutation increases abnormal phosphorylation of Tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. escholarship.org [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Kinetin Triphosphate vs. ATP in Kinase Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kinetin (B1673648) Triphosphate (KTP) and Adenosine Triphosphate (ATP) as phosphate (B84403) donors in kinase reactions, with a particular focus on the Parkinson's disease-associated kinase, PINK1. This analysis is supported by experimental data and includes detailed methodologies for key experiments.
The study of kinase inhibitors and activators is a cornerstone of drug discovery. While ATP is the universal phosphate donor in cellular signaling, synthetic analogs like Kinetin Triphosphate (KTP) have been investigated for their potential to modulate kinase activity. This guide delves into the comparative performance of KTP and ATP, presenting a nuanced picture that has evolved with recent scientific findings.
Executive Summary
This guide will present the data and experimental protocols from both perspectives to provide a comprehensive and objective overview for researchers in the field.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the pivotal studies examining the interaction of KTP and ATP with PINK1.
Table 1: Kinetic Parameters of Wild-Type PINK1 with ATP vs. KTP (Hertz et al., 2013)
| Nucleotide | Michaelis-Menten Constant (Km) | Relative Maximum Velocity (Vmax) |
| ATP | 27.9 ± 4.9 µM | 1.0 (baseline) |
| KTP | 74.6 ± 13.2 µM | 3.9 ± 1.3 fold higher than ATP |
Data from in vitro kinase assays suggest that while wild-type PINK1 has a higher affinity for ATP (lower Km), KTP can drive the reaction at a significantly higher maximum velocity.[1]
Table 2: Intracellular Nucleotide Concentrations in HeLa Cells (Hertz et al., 2013)
| Treatment | ATP Concentration | KTP Concentration |
| 50 µM Kinetin (24h) | 1950 ± 421 µM | 68 ± 13.3 µM |
This data demonstrates that the cell-permeable precursor, kinetin, is metabolized into KTP within human cells, making it available to interact with intracellular kinases.[1]
The Evolving Narrative: A Tale of Two Studies
The initial excitement surrounding KTP as a universal enhancer of PINK1 activity has been tempered by recent findings. It is crucial for researchers to consider the evidence from both key studies to inform their own experimental designs and interpretations.
The "Neo-Substrate" Hypothesis (Hertz et al., 2013)
The 2013 study published in Cell by Hertz and colleagues introduced the concept of KTP as a "neo-substrate" for PINK1. Their in vitro kinase assays indicated that KTP could be utilized by both wild-type PINK1 and the Parkinson's disease-associated G309D mutant with a higher catalytic efficiency than the endogenous substrate, ATP.[1] They demonstrated that treating cells with the cell-permeable precursor, kinetin, led to the intracellular production of KTP, which in turn enhanced PINK1-dependent cellular processes such as the recruitment of the E3 ubiquitin ligase Parkin to damaged mitochondria.[1] This finding opened up the possibility of a novel therapeutic strategy for Parkinson's disease by augmenting the function of a key regulatory kinase.
The "Gatekeeper" Residue Revelation (Woodroof, Komander, et al., 2024)
In contrast, a 2024 study in Science Advances presented evidence that wild-type PINK1 is, in fact, unable to use KTP as a phosphate donor.[2] Through structural and biochemical analysis, the researchers identified a "gatekeeper" methionine residue in the ATP-binding pocket of wild-type PINK1 that sterically hinders the binding of the bulkier KTP molecule.[2]
This study demonstrated that only when this gatekeeper methionine is mutated to a smaller amino acid, such as glycine (B1666218) or alanine, can PINK1 effectively bind to and utilize KTP for phosphorylation.[2] This more recent finding suggests that the effects of kinetin observed in cellular assays may be mediated through an as-yet-unidentified mechanism, rather than by directly enhancing wild-type PINK1 activity via conversion to KTP.
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is essential to visualize the relevant biological pathways and experimental procedures.
PINK1/Parkin-Mediated Mitophagy
The PINK1/Parkin pathway is a critical cellular quality control mechanism for removing damaged mitochondria (mitophagy).
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay used to compare the activity of ATP and KTP.
Caption: Workflow for an in vitro kinase assay.
Detailed Experimental Protocols
While the precise protocols vary between laboratories, the following provides a foundational methodology for comparative in vitro kinase assays based on published research.
In Vitro PINK1 Kinase Assay (Adapted from Hertz et al., 2013)
This assay is designed to measure the phosphorylation of a substrate by PINK1 using either ATP or KTP.
Materials:
-
Purified recombinant human PINK1 (wild-type or mutant)
-
Purified substrate (e.g., TRAP1, Ubiquitin, or Parkin)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
ATPγS or KTPγS (for thiophosphorylation detection) or [γ-³²P]ATP/[γ-³²P]KTP (for radioactive detection)
-
p-nitrobenzylmesylate (PNBM) (for thiophosphate labeling)
-
Thiophosphate-specific antibody
-
SDS-PAGE gels and buffers
-
Immunoblotting reagents
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified PINK1, and the substrate protein.
-
Initiate the kinase reaction by adding the desired concentration of either ATPγS/KTPγS or [γ-³²P]ATP/[γ-³²P]KTP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
If using thiophosphate analogs, perform an alkylation step by adding PNBM to covalently label the thiophosphorylated substrate.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For thiophosphate assays, transfer the proteins to a nitrocellulose membrane and perform an immunoblot using a thiophosphate-specific antibody.
-
Quantify the band intensities to determine the extent of phosphorylation and calculate kinetic parameters (Km and Vmax) by varying the nucleotide concentration.
Ubiquitin Phosphorylation Assay (Adapted from Woodroof, Komander, et al., 2024)
This assay specifically measures the phosphorylation of ubiquitin by PINK1.
Materials:
-
Purified recombinant human PINK1 (wild-type or gatekeeper mutant)
-
Purified human ubiquitin
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP or KTP
-
Phos-tag™ SDS-PAGE gels
-
Coomassie staining solution
Procedure:
-
Set up the kinase reaction by combining purified PINK1 and ubiquitin in the kinase assay buffer.
-
Start the reaction by adding 10 mM ATP or KTP.
-
Incubate the reaction at 22°C for a specified time (e.g., 3 hours).
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins on a Phos-tag™ SDS-PAGE gel, which separates phosphorylated proteins from their unphosphorylated counterparts.
-
Stain the gel with Coomassie blue to visualize all protein bands.
-
The appearance of a slower-migrating ubiquitin band indicates phosphorylation. The intensity of this band relative to the unphosphorylated ubiquitin band can be quantified to assess kinase activity.
Conclusion
The comparative analysis of Kinetin Triphosphate and ATP in kinase reactions, particularly with PINK1, highlights a dynamic and evolving area of research. The initial promise of KTP as a straightforward activator for wild-type PINK1 has been brought into question by recent structural and biochemical evidence. For researchers in this field, it is imperative to acknowledge both the "neo-substrate" and the "gatekeeper" hypotheses when designing experiments and interpreting results.
The use of KTP may still hold therapeutic potential, but its mechanism of action appears to be more complex than initially understood. Future research should focus on elucidating the precise cellular effects of kinetin and KTP, and on exploring the therapeutic utility of activating PINK1 through gatekeeper mutant-specific strategies or other novel mechanisms. The experimental protocols and data presented in this guide offer a foundation for further investigation into this intriguing aspect of kinase biochemistry and its implications for diseases like Parkinson's.
References
Kinetin vs. Kinetin Triphosphate: A Comparative Guide for Cellular Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a bioactive compound and its phosphorylated form is critical for experimental design and data interpretation. This guide provides a detailed comparison of kinetin (B1673648) and its active metabolite, kinetin triphosphate (KTP), in the context of cell-based assays.
Kinetin (N6-furfuryladenine), a synthetic cytokinin, has long been recognized for its role in promoting cell division and its anti-aging properties.[1][2][3] More recently, its triphosphate form, kinetin triphosphate (KTP), has emerged as a key player in cellular signaling, particularly in the context of neurodegenerative disease research.[4][5] This guide will objectively compare the performance of kinetin and KTP, presenting supporting experimental data, detailed protocols, and visual aids to clarify their distinct and overlapping functions in cellular models.
Data Presentation
The following tables summarize quantitative data from key studies, offering a side-by-side comparison of kinetin, its precursor form, and its phosphorylated counterpart in various cell-based assays.
| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference |
| Kinetin | HeLa | Parkin Recruitment | 50 µM | Accelerated Parkin recruitment to depolarized mitochondria | [5] |
| Kinetin | SH-SY5Y | Apoptosis (MG132-induced) | 50 µM | Significantly decreased Caspase 3/7 cleavage | [3] |
| Kinetin | SH-SY5Y | Apoptosis (H₂O₂-induced) | 50 µM | Significant decrease in apoptotic cells (Annexin V/PI staining) | [3] |
| Kinetin | WI38 | Cell Viability | < 500 nM | No significant difference from mock-treated cells | [6] |
| Kinetin | WI38 | Cell Viability | 500 µM | Significantly reduced cell viability | [6] |
| Kinetin Riboside | M4 Beu (human melanoma) | Cell Growth Inhibition | 1.5 µM (IC50) | Inhibited cell growth by 50% | [1] |
| Kinetin Riboside | B16 (murine melanoma) | Cell Growth Inhibition | 0.2 µM (IC50) | Inhibited cell growth by 50% | [1] |
| Compound | Kinase | Assay | Key Finding | Reference |
| Kinetin Triphosphate (KTP) | Wild-type PINK1 | In vitro Kinase Assay | Enhanced catalytic efficiency compared to ATP | [4][5] |
| Kinetin Triphosphate (KTP) | PINK1 G309D mutant | In vitro Kinase Assay | Restored catalytic activity to near wild-type levels | [4][5][7] |
| Kinetin Triphosphate (KTP) | Wild-type PINK1 | Thermal Shift Assay & in vitro Ubiquitin Phosphorylation | Did not bind to or act as a phosphate (B84403) donor for wild-type PINK1 | [8][9] |
| Kinetin Triphosphate (KTP) | PINK1 M318G mutant | In vitro Kinase Assay | Acted as a phosphate donor, switching nucleotide preference from ATP to KTP | [9] |
The Central Debate: Kinetin Triphosphate as a PINK1 Neo-substrate
A pivotal area of research and debate surrounds the role of KTP as a "neo-substrate" for the mitochondrial kinase PINK1, which is implicated in Parkinson's disease.[10] One school of thought posits that kinetin enters the cell and is converted to KTP, which then acts as a more efficient phosphate donor for PINK1 than its endogenous substrate, ATP.[4][5] This enhanced activity is proposed to be beneficial in models of Parkinson's disease.[4]
However, more recent structural and biochemical studies challenge this view, suggesting that the ATP-binding pocket of wild-type PINK1 is too small to accommodate the bulkier KTP molecule due to a "gatekeeper" methionine residue.[6][9][11] These studies propose that a mutation of this gatekeeper residue is necessary for PINK1 to utilize KTP.[9] This has led to the hypothesis that the observed cellular effects of kinetin may occur through a PINK1-independent mechanism or that other cellular factors are involved.[12][13]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
HeLa and SH-SY5Y Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Kinetin Treatment: A stock solution of kinetin is prepared in dimethyl sulfoxide (B87167) (DMSO). For experiments, cells are treated with the desired final concentration of kinetin (e.g., 25-50 µM) or an equivalent volume of DMSO as a vehicle control.[3]
In Vitro PINK1 Kinase Assay
-
Reaction Setup: Recombinant PINK1 kinase (wild-type or mutant) is incubated with a substrate (e.g., TRAP1) in a kinase reaction buffer.
-
Nucleotide Addition: ATP or KTP (with a gamma-thiophosphate modification for antibody detection) is added to initiate the phosphorylation reaction.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the level of substrate thiophosphorylation is detected by immunoblotting using a thiophosphate ester-specific antibody.[3][4]
Cellular Parkin Recruitment Assay
-
Transfection: HeLa cells are co-transfected with plasmids encoding for mCherry-Parkin and a mitochondrial-targeted green fluorescent protein (mito-GFP).
-
Treatment: Cells are pre-treated with kinetin or DMSO for 48 hours.
-
Mitochondrial Depolarization: Mitochondrial depolarization is induced by treating the cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
-
Imaging: Live-cell imaging is used to visualize the translocation of mCherry-Parkin from the cytosol to the depolarized mitochondria (co-localization with mito-GFP).[3][5]
Apoptosis Assays
-
Caspase 3/7 Activity Assay: Cells are treated with kinetin followed by an apoptotic stimulus (e.g., MG132). A fluorogenic caspase 3/7 substrate is added, and the resulting fluorescence, indicative of caspase activity, is measured using a plate reader.[3]
-
Annexin V/Propidium Iodide (PI) Staining: Following treatment, cells are stained with FITC-conjugated Annexin V and PI. The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified by flow cytometry.[3]
LCMS Analysis for KTP Production
-
Cell Lysis: Kinetin-treated cells are lysed, and the metabolites are extracted.
-
Chromatographic Separation: The cell lysate is subjected to liquid chromatography to separate the different nucleotide species.
-
Mass Spectrometry: Mass spectrometry is used to detect and quantify the amount of KMP (kinetin monophosphate), the precursor to KTP, based on its specific mass-to-charge ratio.[3][5]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Effects of Cytokinins, Cytokinin Ribosides and their Analogs on the Viability of Normal and Neoplastic Human Cells | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Neo-Substrate that Amplifies Catalytic Activity of Parkinson’s-Disease-Related Kinase PINK1 [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. BioKB - Relationship - Kinetin - activates - apoptotic process [biokb.lcsb.uni.lu]
- 13. Kinetin Ameliorates Cisplatin-Induced Hepatotoxicity and Lymphotoxicity via Attenuating Oxidative Damage, Cell Apoptosis and Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinetin Triphosphate and Other ATP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Kinetin (B1673648) triphosphate (KTP) with other adenosine (B11128) triphosphate (ATP) analogs. The information presented herein is intended to assist researchers in selecting the appropriate ATP analog for their specific experimental needs, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.
Introduction to ATP Analogs
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions. ATP analogs are synthetic molecules that mimic the structure of ATP and are invaluable tools for studying ATP-dependent processes. These analogs can be broadly categorized based on their modifications, which confer unique properties such as resistance to hydrolysis, fluorescence, or the ability to crosslink with proteins. This guide will focus on comparing Kinetin triphosphate, a naturally derived cytokinin, with other widely used ATP analogs.
Kinetin Triphosphate: A "Neo-Substrate" for Kinases
Kinetin (N6-furfuryladenine) is a cytokinin that can be found in the DNA of various organisms, including humans[1]. Inside the cell, kinetin is metabolized into Kinetin triphosphate (KTP), an analog of ATP[2]. KTP has garnered significant interest as a "neo-substrate" for certain kinases, most notably for the PTEN-induced putative kinase 1 (PINK1), which is implicated in Parkinson's disease[3]. It has been proposed that KTP can enhance the activity of both wild-type and mutant forms of PINK1[3].
Comparative Efficacy of ATP Analogs
The efficacy of an ATP analog is highly dependent on the specific enzyme and the experimental context. Below is a comparison of Kinetin triphosphate with other classes of ATP analogs, supported by available experimental data.
N6-Substituted ATP Analogs
This class of analogs, which includes KTP, features modifications at the N6 position of the adenine (B156593) ring.
Table 1: Comparison of N6-Substituted ATP Analogs
| ATP Analog | Target Kinase(s) | Observed Effect | Quantitative Data (if available) | Reference(s) |
| Kinetin triphosphate (KTP) | PINK1 | Increased kinase activity of wild-type and mutant PINK1. | Not available in terms of Km or kcat. Described as having higher catalytic efficiency than ATP for PINK1 in some studies. | [1] |
| N6-(benzyl)-ATP | Analog-specific (AS) kinases (e.g., AS-PKCδ) | Serves as a phosphate (B84403) donor for engineered kinases with a modified ATP-binding pocket. | AS-PKCδ showed a ~200-fold higher affinity (Km) and ~150-fold higher efficiency (kcat/Km) for N6-(benzyl)-ATP compared to wild-type PKCδ. | [4] |
| N6-Methyl-ATP | Various endogenous kinases | Binds to a subset of cellular kinases. | GSK3α shows similar binding affinity for N6-Methyl-ATP and ATP. | [5] |
Non-Hydrolyzable ATP Analogs
These analogs are modified in the phosphate chain to resist enzymatic cleavage, effectively trapping enzymes in an ATP-bound state.
Table 2: Comparison of Non-Hydrolyzable ATP Analogs
| ATP Analog | Modification | Common Applications | Key Characteristics | Reference(s) |
| AMP-PNP | Nitrogen bridge between β and γ phosphates | Structural biology (X-ray crystallography), enzyme kinetics | Acts as a competitive inhibitor, "freezing" the enzyme in a pre-hydrolysis state. | [6][7] |
| ATPγS | Sulfur substitution on the γ-phosphate | Kinase assays, identifying kinase substrates | Can be slowly hydrolyzed by some kinases, resulting in a stable thiophosphorylated product. | [8] |
| AMP-PCP | Methylene bridge between β and γ phosphates | Studying motor proteins and ion pumps | Stable mimic of the ATP-bound state. | [6] |
Fluorescent ATP Analogs
These analogs are conjugated to a fluorophore, allowing for real-time monitoring of ATP binding and hydrolysis.
Table 3: Comparison of Fluorescent ATP Analogs
| ATP Analog | Fluorophore | Common Applications | Key Characteristics | Reference(s) |
| TNP-ATP | 2',3'-O-(2,4,6-Trinitrophenyl) | Kinase binding assays, fluorescence microscopy | Fluorescence intensity and wavelength shift upon binding to a protein. | [9] |
| MANT-ATP | N-methylanthraniloyl | FRET-based assays, studying GTPases and motor proteins | Environmentally sensitive fluorescence; can be used as a FRET donor with tryptophan residues. | [9] |
| Cy3/Cy5-EDA-ATP | Cyanine dyes | Single-molecule enzymology | Bright and photostable, suitable for tracking individual enzymatic events. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ATP analogs. Below are protocols for key experiments cited in this guide.
In Vitro Kinase Assay
This assay measures the ability of a kinase to phosphorylate a substrate using an ATP analog as the phosphate donor.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a 5x kinase reaction buffer containing:
-
250 mM HEPES, pH 7.4
-
100 mM MgCl₂
-
5 mM EGTA
-
0.1% (v/v) Triton X-100
-
5 mM DTT
-
-
Prepare a stock solution of the kinase of interest in a suitable buffer.
-
Prepare a stock solution of the substrate (e.g., a peptide or protein).
-
Prepare stock solutions of ATP and the ATP analog(s) to be tested.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the following on ice:
-
10 µL of 5x kinase reaction buffer
-
Kinase (to a final concentration of 10-50 nM)
-
Substrate (to a final concentration of 10-20 µM)
-
ATP or ATP analog (at varying concentrations to determine kinetic parameters)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Initiate the reaction by transferring the plate or tubes to a 30°C incubator.
-
Incubate for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of a solution containing EDTA (e.g., 20 mM) or by adding SDS-PAGE loading buffer and heating.
-
Detect phosphorylation using one of the following methods:
-
Radiolabeling: Use [γ-³²P]ATP or [γ-³²P]ATP analog and detect phosphorylation by autoradiography after SDS-PAGE.
-
Antibody-based detection: Use a phospho-specific antibody and detect by Western blotting or ELISA.
-
Mass Spectrometry: Digest the protein substrate and analyze the resulting peptides by mass spectrometry to identify and quantify phosphorylation events.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the binding of a ligand (in this case, an ATP analog) to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the ATP analog of interest or a vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant and quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the ATP analog indicates binding and stabilization of the target protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The choice of an ATP analog is a critical determinant of experimental success. Kinetin triphosphate presents an intriguing option, particularly for studies involving the PINK1 kinase and related neurodegenerative diseases. However, its characterization in terms of classical enzyme kinetics across a broad range of kinases is less extensive compared to well-established analogs like AMP-PNP, ATPγS, and various fluorescent derivatives. Researchers should carefully consider the specific requirements of their experimental system, including the desired mode of action (e.g., inhibition, slow hydrolysis, fluorescence), and consult the available quantitative data to make an informed decision. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting experiments utilizing these powerful molecular tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP and ADP Actin States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 10. Comparative single-molecule and ensemble myosin enzymology: sulfoindocyanine ATP and ADP derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinetin Triphosphate's Role in Mitophagy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Kinetin (B1673648) Triphosphate (KTP) in the context of mitophagy induction. It outlines detailed experimental protocols using genetic knockout models to validate its mechanism and compares its hypothetical efficacy against established mitophagy inducers.
Recent studies have explored the potential of Kinetin, a plant hormone known for its anti-aging properties, and its derivative, Kinetin Triphosphate (KTP), in cellular health.[1][2][3][4] While Kinetin has shown antioxidant and anti-aging effects, the precise role of KTP in mitophagy—the selective degradation of damaged mitochondria—is an area of active investigation.[1][5]
Therapeutic stimulation of mitophagy is a promising strategy for neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key factor.[6][7][8][9] The PINK1/Parkin pathway is one of the most well-studied mechanisms in mitophagy.[8][9][10][11][12][13] In a healthy mitochondrion, the protein kinase PINK1 is continuously degraded.[11] However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane.[12] This recruits the E3 ubiquitin ligase Parkin, which then ubiquitinates mitochondrial proteins, marking the damaged organelle for removal by autophagy.[12][13][14]
Initial reports suggested that KTP, an analog of ATP, could enhance PINK1 kinase activity, positioning it as a potential therapeutic agent.[6][7][15][16][17] However, more recent structural and mechanistic studies have challenged this direct role. It has been demonstrated that KTP sterically clashes with the ATP-binding pocket of wild-type PINK1.[6][7][15] Mutagenesis to enlarge this pocket is required for PINK1 to effectively use KTP.[6][7][15] This suggests that the observed mitophagy-stimulating effects of Kinetin (the cell-permeable precursor to KTP) in cells may occur through an indirect or currently unidentified mechanism.[6][7] Further research into Kinetin derivatives that cannot be converted to a triphosphate form but still enhance mitophagy supports the idea of an alternative mechanism of action.[7]
This guide will proceed by outlining a hypothetical framework for validating the role of a compound like KTP in mitophagy, using genetic knockout models to dissect its potential involvement in the PINK1/Parkin pathway.
Comparative Analysis of Mitophagy Inducers
To objectively assess the efficacy of a novel compound like KTP, its performance must be benchmarked against well-characterized mitophagy inducers. The following table provides a hypothetical comparison based on key performance indicators.
| Parameter | Kinetin Triphosphate (KTP) (Hypothetical) | CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Oligomycin/Antimycin A |
| Mechanism of Action | Putative PINK1/Parkin pathway modulator | Potent mitochondrial membrane potential uncoupler[18][19] | Inhibitors of mitochondrial respiration (Complex V and III)[20][21] |
| Potency (EC50) | To be determined | ~10 µM in HeLa cells | Oligomycin: ~10 µM, Antimycin A: ~4 µM in HeLa cells[21] |
| Specificity | Potentially high for the targeted pathway | Low, affects all mitochondria | High for respiratory chain complexes |
| Toxicity | Expected to be low | High, can induce apoptosis | Moderate, can induce apoptosis at higher concentrations |
| Reversibility | To be determined | Reversible upon washout | Generally reversible |
Experimental Protocols for Validation
The following protocols are essential for validating the role of KTP in mitophagy, particularly through the use of genetic knockout models.
Cell Culture and Genetic Knockout Models
-
Cell Lines: Human embryonic kidney (HEK293) cells or neuroblastoma (SH-SY5Y) cells stably expressing YFP-Parkin are suitable models.[22]
-
Genetic Knockout: Utilize CRISPR/Cas9 to generate PINK1 and Parkin knockout (KO) cell lines. These will serve as negative controls to determine if KTP's effects are dependent on this pathway.
Mitophagy Induction and Assessment
-
Treatment: Treat wild-type (WT), PINK1 KO, and Parkin KO cells with Kinetin (the cell-permeable precursor to KTP) at various concentrations and time points. Include CCCP and Oligomycin/Antimycin A as positive controls.
-
Western Blotting:
-
Prepare cell lysates from all treatment groups.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe for key mitophagy and mitochondrial markers:
-
PINK1: To assess stabilization on the mitochondrial membrane.
-
Parkin: To observe its recruitment to mitochondria.
-
p62/SQSTM1: An autophagy receptor that is degraded during autophagy.[11]
-
LC3-II: A marker for autophagosome formation.
-
TOM20/VDAC1: Mitochondrial outer membrane proteins to assess mitochondrial clearance.
-
-
Quantify band intensities to measure changes in protein levels.
-
-
Immunofluorescence and Confocal Microscopy:
-
Grow cells on glass coverslips and perform treatments.
-
Fix and permeabilize the cells.
-
Stain with the following antibodies and dyes:
-
MitoTracker Red CMXRos: To label mitochondria.
-
Anti-LC3 antibody: To visualize autophagosomes.
-
Anti-Parkin antibody: To track its localization.
-
DAPI: To stain the nucleus.
-
-
Image using a confocal microscope and quantify the colocalization of LC3 puncta with mitochondria, which indicates the formation of mitophagosomes.
-
Mitophagic Flux Assay
-
Principle: To distinguish between an increase in autophagosome formation and a blockage in their degradation, a flux assay is crucial.
-
Protocol:
-
Treat cells with Kinetin in the presence or absence of a lysosomal inhibitor like Bafilomycin A1.[23]
-
Perform Western blotting for LC3-II and p62.
-
A significant accumulation of LC3-II and p62 in the presence of Bafilomycin A1 compared to Kinetin alone indicates a functional mitophagic flux.
-
Visualizing Pathways and Workflows
Hypothetical KTP Signaling Pathway
Caption: Hypothetical signaling pathway of Kinetin Triphosphate in PINK1/Parkin-mediated mitophagy.
Experimental Workflow for KTP Validation
Caption: Experimental workflow for validating KTP's role in mitophagy using genetic knockout models.
Conclusion
While the direct mechanism of Kinetin and its triphosphate form in mitophagy remains to be fully elucidated, the experimental framework presented here provides a robust methodology for its investigation. By employing genetic knockout models, researchers can definitively determine the dependency of KTP's effects on the PINK1/Parkin pathway. A thorough comparative analysis against established mitophagy inducers will be critical in evaluating its potential as a novel therapeutic agent for diseases associated with mitochondrial dysfunction. The evolving understanding of Kinetin's cellular effects underscores the importance of rigorous validation in drug discovery and development.
References
- 1. Kinetin inhibits apoptosis of aging spleen cells induced by D-galactose in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant hormone kinetin in disease therapy and healthy aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical anti-aging effects of topical kinetin and niacinamide in Asians: a randomized, double-blind, placebo-controlled, split-face comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PINK1-PRKN mediated mitophagy: differences between in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PINK1-PRKN mediated mitophagy: differences between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitophagy: mechanisms, pathophysiological roles, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian mitophagy – from in vitro molecules to in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uncovering the roles of PINK1 and parkin in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic targeting of mitophagy in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of mitoNEET induces Pink1-Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In-Cellulo Data for Kinetin Triphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of published in vitro and in-cellulo data for Kinetin (B1673648) triphosphate (KTP), a synthetic ATP analog. Initially lauded as a promising "neo-substrate" to enhance the activity of the Parkinson's disease-associated kinase PINK1, subsequent research has introduced conflicting evidence, creating a nuanced and evolving scientific narrative. This document aims to objectively present the data from both perspectives, offering a clear comparison to aid in experimental design and interpretation.
I. The Initial Paradigm: KTP as a PINK1 "Neo-Substrate"
Initial studies reported that Kinetin triphosphate could act as a more efficient phosphate (B84403) donor than ATP for PINK1, the kinase responsible for initiating mitophagy, a critical cellular process for clearing damaged mitochondria. This was particularly noted for both wild-type PINK1 and the Parkinson's disease-associated mutant, G309D.[1][2] The cell-permeable precursor, kinetin, was shown to be intracellularly converted to KTP, leading to enhanced PINK1 activity in cellular models.[2][3]
In Vitro Efficacy: Enhanced Kinase Activity
A key 2013 study in Cell by Hertz et al. provided the foundational in vitro evidence for KTP's enhanced activity with PINK1.[2]
| Substrate | Target | Observation | Reference |
| Kinetin triphosphate (KTP) | Wild-type PINK1 | Higher catalytic efficiency than ATP. | [2] |
| Kinetin triphosphate (KTP) | G309D mutant PINK1 | Restored catalytic activity to near wild-type levels. | [1][2][4] |
In-Cellulo Effects: Promotion of Mitophagy
Treatment of cells with kinetin, the precursor to KTP, demonstrated a PINK1-dependent enhancement of downstream signaling events indicative of increased mitophagy.
| Assay | Cell Type | Key Finding | Reference |
| Parkin Recruitment | HeLa cells | Accelerated recruitment of Parkin to depolarized mitochondria. | [2][3] |
| Mitochondrial Motility | Neurons | Diminished mitochondrial motility in axons. | [2] |
| Apoptosis Suppression | Human-derived neural cells | Suppression of apoptosis. | [2] |
II. A Paradigm Shift: Contradictory Evidence Emerges
More recent investigations, employing structural biology and alternative biochemical assays, have challenged the initial findings. These studies suggest that the ATP-binding pocket of wild-type PINK1 is not structurally compatible with KTP, indicating that KTP cannot be used as a substrate.[5][6][7]
Structural and Biochemical Re-evaluation
These later studies posit that a steric clash would prevent KTP from binding to the wild-type PINK1 kinase domain.[5][6] It was demonstrated that mutation of a "gatekeeper" residue within the ATP-binding pocket is a prerequisite for PINK1 to be able to utilize KTP.[5][6][8][9]
| Assay | Target | Observation | Reference |
| Thermal Shift Binding Assay | Wild-type PINK1 | KTP does not stabilize the PINK1 protein, unlike ATP. | [8] |
| In Vitro Ubiquitin Phosphorylation | Wild-type PINK1 | PINK1 could not phosphorylate its substrate, ubiquitin, with KTP as the sole nucleotide source. | [8] |
This has led to the hypothesis that the observed in-cellulo effects of kinetin may be mediated by an indirect, yet-to-be-identified mechanism, rather than direct enhancement of PINK1 catalytic activity by KTP.[5][7] The discovery that a kinetin derivative, MTK458, which cannot be converted into a triphosphate form, also enhances mitophagy lends further support to this alternative mechanism theory.[5][6]
III. Experimental Protocols
A. In Vitro PINK1 Kinase Assay (Hertz et al., 2013)
-
Protein Expression and Purification: GST-tagged kinase domain of PINK1 (wild-type and G309D mutant) was expressed in E. coli and purified.
-
Kinase Reaction: Purified PINK1 was incubated with its substrate (e.g., TRAP1) in a kinase buffer containing either ATP or KTP.
-
Detection: Phosphorylation of the substrate was detected by immunoblotting using a thiophosphate-ester specific antibody (in the case of ATPγS or KTPγS) or by autoradiography with [γ-³²P]ATP.
B. In-Cellulo Parkin Recruitment Assay
-
Cell Culture and Transfection: HeLa cells, which have low endogenous PINK1 and Parkin levels, were co-transfected with plasmids encoding for PINK1 (wild-type or mutant), mCherry-Parkin, and a mitochondrial-targeted GFP (mitoGFP).
-
Treatment: Cells were pre-treated with either kinetin or a control compound (e.g., adenine) for a specified period.
-
Mitochondrial Depolarization: The mitochondrial uncoupler CCCP was added to the media to induce mitochondrial depolarization and initiate mitophagy.
-
Imaging and Analysis: Live-cell imaging was used to monitor the translocation of mCherry-Parkin from the cytosol to the mitochondria (co-localization with mitoGFP). The percentage of cells showing Parkin recruitment was quantified.
C. Thermal Shift Binding Assay (Later Studies)
-
Protein Preparation: Purified PINK1 protein was prepared.
-
Assay Setup: The protein was mixed with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) in the presence of either ATP, KTP, or a control buffer.
-
Thermal Denaturation: The temperature of the mixture was gradually increased, and the fluorescence was monitored.
-
Data Analysis: The melting temperature (Tm) of the protein was determined. An increase in Tm in the presence of a ligand indicates binding and stabilization of the protein.
IV. Visualizing the Pathways and Workflows
Caption: The canonical PINK1/Parkin signaling pathway for mitophagy.
Caption: Proposed (now contested) mechanism of KTP as a direct PINK1 neo-substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Comparative study of Kinetin triphosphate's effect on different kinase families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Kinetin (B1673648) Triphosphate (KTP) on kinase activity. The available scientific literature predominantly focuses on the interaction of KTP with the serine/threonine-protein kinase PINK1, which is implicated in Parkinson's disease. Initial studies presented KTP as a promising "neo-substrate" that could enhance PINK1 activity more effectively than its natural substrate, ATP. However, recent findings have challenged this direct mechanism. This guide will objectively present both the initial findings and the subsequent, conflicting evidence to provide a comprehensive and current understanding of KTP's role in kinase modulation.
The Evolving Narrative of Kinetin Triphosphate and PINK1
Kinetin triphosphate, an ATP analogue, was first identified as a potential therapeutic agent for Parkinson's disease due to its reported ability to enhance the activity of PINK1, a key kinase in mitochondrial quality control.[1][2] Mutations that reduce PINK1 kinase activity are linked to early-onset Parkinson's disease. The initial hypothesis was that KTP could serve as a highly efficient phosphate (B84403) donor for PINK1, thereby rescuing the function of disease-associated mutant forms of the kinase.[2][3]
However, more recent structural and biochemical studies have demonstrated that wild-type PINK1 is unable to directly utilize KTP.[4][5][6] This is attributed to steric hindrance within the ATP-binding pocket of the kinase.[4][5] These studies suggest that the previously observed cellular effects of kinetin, the precursor to KTP, may be due to an indirect, as-yet-unidentified mechanism.[4][5]
This guide will delve into the experimental data from both perspectives to offer a balanced view.
Quantitative Data Summary
Currently, there is a significant lack of publicly available data from broad kinase screening panels to determine the effect of Kinetin triphosphate on a wide range of kinase families. The research has been heavily concentrated on PINK1. Therefore, a direct comparative table of IC50 or EC50 values across different kinase families cannot be provided at this time.
The following table summarizes the key findings related to KTP's effect on PINK1, highlighting the conflicting observations.
| Kinase | Reported Effect of KTP | Supporting Evidence | Contradictory Evidence | Reference |
| PINK1 (Wild-Type) | Initially reported to enhance catalytic activity as a neo-substrate. | Increased transphosphorylation of TRAP1 and autophosphorylation in vitro. | Structural studies show steric clash in the ATP-binding pocket, preventing KTP binding. No enhancement of activity in recent in vitro and cellular assays. | [2][3][4][5] |
| PINK1 (G309D mutant) | Reported to restore catalytic activity to near wild-type levels. | Increased phosphorylation of substrates in vitro and accelerated Parkin recruitment in cells treated with kinetin. | The direct action of KTP is now questioned, suggesting an indirect mechanism for the observed effects of kinetin. | [2][3][4] |
| Engineered PINK1 Mutants (e.g., M318G) | Can utilize KTP as a phosphate donor. | Mutation of the 'gatekeeper' residue creates space for KTP to bind, switching nucleotide preference from ATP to KTP. | This is an artificial system and does not reflect the interaction with wild-type PINK1. | [4][6] |
Experimental Protocols
In Vitro Kinase Assay for PINK1 Activity
This protocol is adapted from studies investigating the effect of KTP on PINK1 kinase activity.[3]
Objective: To measure the in vitro phosphorylation of a substrate by PINK1 in the presence of ATP versus KTP.
Materials:
-
Recombinant human PINK1 (wild-type or mutant)
-
Recombinant substrate (e.g., TRAP1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Kinetin triphosphate (KTP) solution
-
[γ-³²P]ATP or an antibody-based detection system (e.g., anti-phosphoserine/threonine antibody)
-
SDS-PAGE gels and buffers
-
Phosphorimager or Western blot imaging system
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PINK1, and the substrate.
-
Initiate the kinase reaction by adding either ATP or KTP to the mixture. For radioactive assays, a small amount of [γ-³²P]ATP is included.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and visualize the incorporated radioactivity using a phosphorimager.
-
For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody to detect substrate phosphorylation.
-
Quantify the band intensities to compare the kinase activity in the presence of ATP versus KTP.
Cellular Assay for PINK1-Mediated Parkin Recruitment
This protocol is based on cellular studies observing the effects of kinetin (the cell-permeable precursor of KTP) on the PINK1/Parkin pathway.[3]
Objective: To assess the effect of kinetin on the recruitment of Parkin to mitochondria following mitochondrial depolarization, a key step in the PINK1 signaling pathway.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmids encoding fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., Mito-RFP)
-
Cell culture medium and reagents
-
Transfection reagent
-
Kinetin
-
Mitochondrial depolarizing agent (e.g., CCCP or Oligomycin/Antimycin A)
-
Fluorescence microscope
Procedure:
-
Co-transfect HeLa cells with plasmids for YFP-Parkin and a mitochondrial marker.
-
Allow the cells to express the proteins for 24-48 hours.
-
Pre-treat the cells with kinetin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-4 hours).
-
Induce mitochondrial depolarization by adding CCCP or Oligomycin/Antimycin A to the cell culture medium.
-
Acquire fluorescence images of the cells at different time points after depolarization.
-
Analyze the images to quantify the co-localization of YFP-Parkin with the mitochondrial marker. An increase in co-localization indicates Parkin recruitment to the mitochondria.
-
Compare the rate and extent of Parkin recruitment in kinetin-treated cells versus control cells.
Visualizations
Caption: The PINK1/Parkin signaling pathway and the hypothesized role of KTP.
Caption: Workflow for in vitro and cellular assays to study KTP's effect on PINK1.
Conclusion and Future Directions
The study of Kinetin triphosphate's effect on kinases is a compelling example of the evolving nature of scientific understanding. While initially heralded as a direct activator of PINK1, the current consensus, based on robust structural and biochemical data, suggests that wild-type PINK1 cannot directly utilize KTP. The observed cellular effects of kinetin are likely mediated by an indirect mechanism that is yet to be elucidated.
A significant gap in the current research is the lack of data on KTP's effects on other kinase families. Future research should include broad-spectrum kinase profiling to understand the selectivity and potential off-target effects of KTP. Such studies are crucial for a comprehensive assessment of its therapeutic potential and for uncovering novel biological activities. For drug development professionals, the story of KTP and PINK1 underscores the importance of rigorous mechanistic validation of initial findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Key Experiments on Kinetin Triphosphate and PINK1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kinetin (B1673648) and its analogs in the context of PTEN-induced putative kinase 1 (PINK1) activation, a critical pathway in mitochondrial quality control and a key target in neurodegenerative disease research. We present a summary of key experimental data, detailed methodologies for replication, and visualizations of the involved signaling pathways and experimental workflows.
Introduction to PINK1 Activation and the Role of Kinetin
PINK1 is a serine/threonine kinase that plays a crucial role in identifying and initiating the removal of damaged mitochondria, a process known as mitophagy.[1][2][3] Loss-of-function mutations in the PINK1 gene are a cause of early-onset Parkinson's disease, highlighting the therapeutic potential of activating this kinase.[4]
Initially, Kinetin triphosphate (KTP), a synthetic analog of ATP, was reported to act as a "neo-substrate" for PINK1, suggesting it could enhance the kinase's activity with greater efficiency than its natural substrate, ATP.[4][5] The cell-permeable precursor, Kinetin, was shown to be intracellularly converted to KTP, leading to increased PINK1 activity.[4][6] However, recent structural and biochemical studies have challenged this model for the wild-type enzyme, indicating that KTP is sterically hindered from binding to the ATP pocket of wild-type PINK1.[7][8] These findings suggest that Kinetin's pro-mitophagy effects may be indirect or only applicable to specific PINK1 mutants.[7][8]
This has led to the exploration of alternative PINK1 activators, such as Kinetin Riboside and MTK458, which appear to engage PINK1 through different mechanisms.[6][9][10] This guide will compare the experimental evidence for the effects of these compounds on PINK1 activation.
Data Presentation: Comparing PINK1 Activators
The following tables summarize the quantitative data from key experiments investigating the effects of Kinetin and its analogs on PINK1 activity.
Table 1: In Vitro PINK1 Kinase Activity
| Compound | Target | Assay Type | Readout | Result | Reference |
| Kinetin Triphosphate (KTP) | Wild-Type PINK1 (insect) | In vitro kinase assay | Ubiquitin phosphorylation | No significant activity compared to ATP | Woodroof et al., 2023 |
| Kinetin Triphosphate (KTP) | PINK1 G309D mutant | In vitro kinase assay | TRAP1 phosphorylation | Increased phosphorylation compared to ATP | Hertz et al., 2013[4] |
| Kinetin Triphosphate (KTP) | PINK1 M318G mutant | In vitro kinase assay | Ubiquitin phosphorylation | Increased activity compared to ATP | Woodroof et al., 2023 |
| MTK458 | Wild-Type PINK1 | NanoBRET assay | Direct binding | Demonstrates direct binding to PINK1 | Chin et al., 2023[11] |
Table 2: Cellular PINK1 Activity - Parkin Recruitment
| Compound | Cell Line | Assay Type | Treatment Conditions | Readout | Result | Reference |
| Kinetin | HeLa | Immunofluorescence | 50 µM Kinetin + 10 µM CCCP | YFP-Parkin colocalization with mitochondria | Significant increase in Parkin recruitment | Hertz et al., 2013[4] |
| Kinetin Riboside | HEK293 | Western Blot | 50 µM Kinetin Riboside | Phosphorylation of Parkin at Ser65 | Significant activation of PINK1, more potent than Kinetin | Osgerby et al., 2017[6][9] |
| MTK458 | HeLa | Live-cell imaging | Dose-dependent (EC50 ~2.7 µM with O/A) | YFP-Parkin translocation to mitochondria | Potent, dose-dependent acceleration of Parkin recruitment | Chin et al., 2023[11][12] |
Table 3: Cellular PINK1 Activity - Substrate Phosphorylation
| Compound | Cell Line | Assay Type | Readout | Result | Reference |
| Kinetin | SH-SY5Y | Western Blot | Phospho-Bcl-xL (S62) | Significant increase in phosphorylation | Hertz et al., 2013[4] |
| Kinetin Riboside & ProTides | HEK293 | Western Blot | Phospho-Parkin (S65) | Activation of PINK1 independent of mitochondrial depolarization | Osgerby et al., 2017[9] |
| MTK458 | YPMK cells | ELISA | Phospho-ubiquitin (pUb) | Dose-dependent increase in pUb levels | Chin et al., 2023[11] |
Experimental Protocols
In Vitro PINK1 Kinase Assay (Ubiquitin Phosphorylation)
This protocol is adapted from established methods for measuring the direct kinase activity of PINK1 on its substrate, ubiquitin.
Materials:
-
Recombinant human PINK1 (wild-type or mutant)
-
Recombinant human Ubiquitin
-
ATP or KTP solution
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels (standard and Phos-tag)
-
Anti-phospho-ubiquitin (Ser65) antibody
-
Anti-ubiquitin antibody
-
Western blotting equipment and reagents
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a standard reaction, combine recombinant PINK1 (e.g., 100 nM) and ubiquitin (e.g., 1 µg) in kinase reaction buffer.
-
Initiate the reaction by adding ATP or KTP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products using both standard SDS-PAGE and Phos-tag SDS-PAGE to visualize the phosphorylation-induced mobility shift.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot analysis using an anti-phospho-ubiquitin (Ser65) antibody to detect the phosphorylated product and an anti-ubiquitin antibody as a loading control.
Cellular Parkin Recruitment Assay
This assay assesses the ability of compounds to induce the translocation of Parkin from the cytosol to damaged mitochondria, a key step in the PINK1 signaling pathway.
Materials:
-
HeLa cells stably expressing YFP-Parkin and a mitochondrial marker (e.g., Mito-dsRed).
-
Cell culture medium and supplements.
-
Test compounds (Kinetin, Kinetin Riboside, MTK458) and vehicle control (DMSO).
-
Mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin and Antimycin A).
-
Fluorescence microscope with live-cell imaging capabilities.
-
Image analysis software.
Procedure:
-
Plate the HeLa YFP-Parkin/Mito-dsRed cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle for a specified pre-incubation period (e.g., 1-2 hours).
-
Induce mitochondrial damage by adding the mitochondrial depolarizing agent.
-
Acquire time-lapse fluorescence images of both the YFP-Parkin and the mitochondrial marker channels.
-
Quantify the colocalization of YFP-Parkin with the mitochondrial marker over time using image analysis software. An increase in the colocalization coefficient indicates Parkin recruitment.
Mandatory Visualization
PINK1 Signaling Pathway on Healthy vs. Damaged Mitochondria
Caption: The PINK1/Parkin signaling pathway in healthy versus damaged mitochondria.
Experimental Workflow for Comparing PINK1 Activators
References
- 1. Mitochondrial quality control by the Pink1/Parkin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PINK1/Parkin-mediated mitophagy is compromised by PD-associated mutations. | BioGRID [thebiogrid.org]
- 3. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetin Riboside and Its ProTides Activate the Parkinson’s Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinetin Triphosphate and Other Reported PINK1 Activators
For Researchers, Scientists, and Drug Development Professionals
The selective removal of damaged mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Deficiencies in this pathway are strongly implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders. Central to the initiation of mitophagy is the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1). Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates Ubiquitin at serine 65 (pS65-Ub), initiating a signaling cascade that recruits the E3 ubiquitin ligase Parkin to ubiquitinate mitochondrial outer membrane proteins and flag the damaged organelle for degradation. Consequently, small molecule activators of PINK1 have emerged as a promising therapeutic strategy.
This guide provides a head-to-head comparison of Kinetin (B1673648) triphosphate (KTP) and other notable reported PINK1 and Parkin activators, with a focus on their mechanisms of action, performance data from key experiments, and detailed experimental protocols to support further research.
Overview of PINK1/Parkin Activators
A variety of small molecules have been reported to activate the PINK1/Parkin pathway. These can be broadly categorized by their proposed mechanisms of action:
-
Kinetin and its derivatives: Initially reported as a direct PINK1 activator upon intracellular conversion to Kinetin triphosphate (KTP), which was proposed to act as an ATP analog. However, recent structural and biochemical studies have challenged this model, suggesting that KTP does not bind to or activate wild-type PINK1 directly.[1][2][3] The observed cellular effects of Kinetin on mitophagy may occur through an alternative, yet to be fully elucidated, mechanism.
-
MTK458: A potent, brain-penetrant small molecule that has been shown to directly bind to and stabilize an active conformation of PINK1, thereby enhancing its activity.[4]
-
FB231: A novel Parkin activator that enhances Parkin activity in vitro.[5]
-
Proscillaridin A: Identified in a high-content screen as a compound that promotes the mitochondrial recruitment of Parkin.[6][7]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for the discussed PINK1 and Parkin activators. It is important to note the different assays and cellular contexts in which these values were determined.
| Activator | Target | Assay | Cell Line | EC50 | Source |
| MTK458 | PINK1 | Mitophagy Induction (mt-Keima) | HeLa | 0.44 µM (in combination with FCCP) | Mitokinin |
| FB231 | Parkin | Mitophagy Induction (mt-Keima) | HeLa | 0.67 µM (in combination with O/A) | Rosencrans et al. |
| Proscillaridin A | Parkin | Parkin Mitochondrial Recruitment | U2OS | 2.59 x 10⁻⁸ M | Innoprot |
| Kinetin | PINK1 (disputed) | Parkin Recruitment | HeLa | No EC50 reported; activity observed at 50 µM | Hertz et al. |
| Kinetin Riboside | PINK1 (disputed) | PINK1 Activation | HEK293 | No EC50 reported; activity observed at 50 µM | Osgerby et al. |
Note: The direct activation of wild-type PINK1 by Kinetin/KTP is currently disputed in the scientific literature.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in PINK1/Parkin activation and the experimental approaches used to study them, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
Structural analysis comparing ATP and Kinetin triphosphate binding to kinases
A Comparative Guide for Researchers in Kinase Biology and Drug Discovery
The intricate dance between kinases and their nucleotide cofactors is a cornerstone of cellular signaling. Adenosine triphosphate (ATP) has long been held as the canonical phosphate (B84403) donor, driving countless phosphorylation events that regulate everything from cell growth to metabolism. However, the synthetic ATP analog, Kinetin (B1673648) triphosphate (KTP), has emerged as a fascinating tool and potential therapeutic agent, revealing critical insights into the plasticity and druggability of the kinase active site. This guide provides a detailed structural and functional comparison of ATP and KTP binding to protein kinases, supported by experimental data and protocols.
At the Heart of the Matter: The Gatekeeper Residue
The fundamental difference in how ATP and KTP interact with kinases lies in a single, crucial amino acid residue within the ATP-binding pocket known as the "gatekeeper." This residue controls access to a hydrophobic pocket adjacent to the adenine-binding site.
ATP , with its unsubstituted N6-amino group on the adenine (B156593) ring, readily fits into the ATP-binding pocket of wild-type kinases. It forms a network of hydrogen bonds and hydrophobic interactions that are essential for its proper orientation and the subsequent phosphotransfer reaction.
Kinetin triphosphate , on the other hand, possesses a bulky N6-furfuryl group. In most wild-type kinases, this bulky substitution results in a steric clash with the gatekeeper residue, preventing KTP from binding effectively.[1][2][3][4][5] This makes KTP an ineffective substrate for the vast majority of native kinases.
The game changes, however, when the gatekeeper residue is mutated to a smaller amino acid, such as glycine (B1666218) or alanine. This "gatekeeper mutation" creates a larger hydrophobic pocket that can accommodate the N6-furfuryl group of KTP.[1][2][3] Consequently, these mutant kinases often exhibit a switched nucleotide preference, with a decreased affinity for ATP and a newfound ability to bind and utilize KTP as a phosphate donor.[2][3] This "bump-and-hole" strategy has been instrumental in developing chemical genetic approaches to study specific kinases.
Quantitative Comparison of Binding Affinity
While direct, head-to-head quantitative comparisons of ATP and KTP binding affinities across a wide range of kinases are not extensively documented in a single study, the existing literature provides strong qualitative and some quantitative insights. The following tables summarize the binding characteristics based on available data, primarily focusing on the well-studied Parkinson's disease-associated kinase, PINK1.
Table 1: Binding Characteristics of ATP and Kinetin Triphosphate to Wild-Type and Gatekeeper Mutant Kinases
| Ligand | Kinase | Gatekeeper Residue | Binding Affinity (Kd/Ki/IC50) | Binding Outcome | Reference |
| ATP | Wild-Type PINK1 | Methionine (M318 in human) | Micromolar range (typical for kinases) | Binds and acts as the natural substrate. | [6][7] |
| Kinetin Triphosphate (KTP) | Wild-Type PINK1 | Methionine (M318 in human) | No significant binding observed. | Steric clash with the gatekeeper residue prevents binding. | [1][2][3] |
| ATP | Mutant PINK1 (M318G) | Glycine | Reduced affinity compared to wild-type. | Binds, but with lower efficiency. | [2] |
| Kinetin Triphosphate (KTP) | Mutant PINK1 (M318G) | Glycine | Binds and acts as a substrate. | The smaller gatekeeper residue accommodates the N6-furfuryl group. | [1][2][3] |
Structural Insights into the Binding Pocket
The distinct binding modes of ATP and KTP are dictated by the architecture of the kinase active site.
Figure 1. Chemical structures of ATP and Kinetin Triphosphate.
The key difference is the N6-furfuryl group on the purine (B94841) ring of KTP. The following diagram illustrates the steric hindrance that prevents KTP from binding to a wild-type kinase.
Figure 2. Differential binding of ATP and KTP to wild-type and mutant kinases.
Signaling Pathway Implications
The ability to modulate kinase activity with KTP in gatekeeper mutant-expressing systems has significant implications for studying signaling pathways. For instance, in the context of Parkinson's disease research, the PINK1/Parkin pathway of mitophagy is a key area of investigation.
Figure 3. Simplified PINK1/Parkin signaling pathway with ATP and KTP.
In cells expressing wild-type PINK1, mitochondrial damage leads to PINK1 stabilization and activation through ATP-dependent autophosphorylation, which in turn recruits Parkin to initiate mitophagy. In cells expressing a gatekeeper mutant of PINK1, the endogenous ATP is a poor substrate. However, the addition of kinetin, a cell-permeable precursor that is converted to KTP intracellularly, can specifically activate the mutant PINK1 and restore the downstream signaling cascade.[1][8]
Experimental Protocols
A variety of biophysical and biochemical assays can be employed to characterize the binding and functional effects of ATP and KTP on kinases.
Protocol 1: Thermal Shift Assay (TSA) for Binding Assessment
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
Workflow:
Figure 4. Workflow for a Thermal Shift Assay.
Methodology:
-
Reagents: Purified kinase, ATP, KTP, SYPRO Orange dye, assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Preparation: Prepare a master mix of the kinase in the assay buffer. Prepare serial dilutions of ATP and KTP.
-
Assay Setup: In a 96-well PCR plate, mix the kinase, SYPRO Orange dye (at a final concentration of 5x), and either buffer, ATP, or KTP to a final volume of 25 µL.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of the ligand compared to the buffer control indicates binding.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Dialyze the purified kinase and the nucleotide (ATP or KTP) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2) to minimize heats of dilution. Accurately determine the concentrations of both the protein and the ligand. Degas all solutions before use.
-
ITC Experiment:
-
Load the kinase solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the nucleotide solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection of a small volume to avoid artifacts, followed by a series of injections (e.g., 20-30 injections of 1-2 µL).
-
-
Control Experiment: Perform a control titration by injecting the nucleotide solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[9][10][11][12][13][14][15]
Protocol 3: ADP-Glo™ Kinase Assay for Functional Activity
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a highly sensitive method suitable for high-throughput screening.
Methodology:
-
Kinase Reaction:
-
In a 96- or 384-well plate, set up the kinase reaction containing the kinase, substrate (a suitable peptide or protein), and either ATP or KTP in a kinase reaction buffer.
-
Incubate the reaction at the optimal temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Conclusion
The comparison of ATP and Kinetin triphosphate binding to kinases offers a compelling example of how subtle changes in a ligand's structure can have profound effects on its interaction with a protein target. The gatekeeper residue stands out as a critical determinant of nucleotide selectivity, and its manipulation has paved the way for powerful chemical genetic tools to dissect kinase signaling. For researchers in drug development, the principles learned from the ATP/KTP-gatekeeper interaction provide valuable insights into designing selective kinase inhibitors that can exploit the nuanced differences in the ATP-binding pockets across the kinome. The experimental protocols outlined here offer a robust framework for characterizing these interactions, from initial binding assessment to detailed thermodynamic and functional analysis.
References
- 1. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Affinity profiling of the cellular kinome for the nucleotide cofactors ATP, ADP, and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleotide binding to creatine kinase: an isothermal titration microcalorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Downstream Effects of Kinetin Triphosphate-Induced Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kinetin triphosphate (KTP) and its alternatives in modulating the activity of the serine/threonine-protein kinase PINK1, a key regulator of mitochondrial quality control. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the objective evaluation of these compounds for research and therapeutic development.
Introduction to Kinetin Triphosphate and PINK1 Signaling
Kinetin triphosphate (KTP), an ATP analog, has been investigated for its potential to enhance the kinase activity of PINK1.[1] PINK1 plays a crucial role in maintaining mitochondrial health, and its dysfunction is linked to Parkinson's disease.[2] The established downstream cascade of PINK1 activation involves the recruitment of the E3 ubiquitin ligase Parkin to damaged mitochondria, leading to their clearance through a process known as mitophagy.[3][2] Key measurable downstream effects of PINK1 activation include the phosphorylation of Parkin and ubiquitin, recruitment of Parkin to mitochondria, reduced mitochondrial motility, and suppression of apoptosis.[3][2]
Recent studies have introduced a critical nuance to the understanding of KTP's mechanism. It has been demonstrated that KTP is unable to bind to wild-type PINK1 due to steric hindrance from a "gatekeeper" methionine residue in the ATP-binding pocket.[4][5] A mutation in this gatekeeper residue is required for KTP to be utilized by PINK1 as a phosphate (B84403) donor.[4][5] This finding suggests that the observed biological effects of Kinetin (the cell-permeable precursor to KTP) may be mediated by an as-yet-unidentified mechanism, or that it is only effective in specific genetic contexts. This has spurred the development of alternative PINK1 modulators.
Comparative Analysis of PINK1 Modulators
This section compares Kinetin triphosphate with notable alternatives, focusing on their mechanisms and reported downstream effects.
| Compound | Target/Mechanism of Action | Reported Downstream Effects | Key Findings |
| Kinetin triphosphate (KTP) | Initially proposed as a neo-substrate for PINK1, enhancing its kinase activity.[3][2] Recent evidence suggests it cannot bind to wild-type PINK1.[4][5] | - Accelerates Parkin recruitment to depolarized mitochondria.[3][2] - Reduces mitochondrial motility in axons.[3] - Suppresses apoptosis in neuronal cells.[3] | Effective in cellular models, but the direct activation mechanism on wild-type PINK1 is now contested.[4][5] |
| MTK458 | A small molecule that binds to PINK1 and stabilizes its active complex, particularly under conditions of mitochondrial stress.[1][6] | - Increases rates of mitophagy.[1] - Mediates clearance of α-synuclein pathology.[1][6] - Increases phosphorylation of Parkin and ubiquitin.[1] | A brain-penetrant activator with a distinct mechanism from KTP, showing efficacy in preclinical models of Parkinson's disease.[1][6] |
| Urolithin A | A natural compound that induces mitophagy, in part through the PINK1-Parkin pathway. | - Enhances the expression of mitophagy-related genes, including pink-1. - Increases levels of activated Parkin (phospho-Parkin Ser65) on mitochondria. | A dietary-derived metabolite that promotes mitochondrial health and muscle function in various models. |
| Spermidine | A natural polyamine that can induce mitophagy through multiple pathways, including the PINK1-Parkin pathway. | - Promotes the accumulation of PINK1 on damaged mitochondria. - Induces the translocation of Parkin to mitochondria. | Acts as a broad autophagy/mitophagy inducer with potential neuroprotective effects. |
Experimental Data Summary
Table 1: In Vitro PINK1 Kinase Activity
| Compound | Kinase | Substrate | Result | Reference |
| KTP | PINK1 (wild-type and G309D mutant) | TRAP1 | Increased phosphorylation compared to ATP. | Hertz et al., 2013 |
| KTP | Wild-type PINK1 | Ubiquitin | No phosphorylation observed. | Gan et al., 2024 |
| KTP | PINK1 (M318G mutant) | Ubiquitin | Phosphorylation observed, indicating a switch in nucleotide preference. | Gan et al., 2024 |
Table 2: Cellular Downstream Effects of PINK1 Activation
| Compound | Cell Line | Assay | Readout | Result | Reference |
| Kinetin | HeLa | Parkin Recruitment | Percentage of cells with mitochondrial Parkin | Significant increase upon CCCP-induced depolarization. | Hertz et al., 2013 |
| Kinetin | Rat Hippocampal Neurons | Mitochondrial Motility | Percentage of motile mitochondria | Significant decrease. | Hertz et al., 2013 |
| MTK458 | HeLa | Mitophagy Assay | Mitophagy Index | Dose-dependent increase. | Mitokinin Inc. Data |
| MTK458 | iPSC-derived Neurons | α-synuclein clearance | pS129 α-synuclein levels | Dose-dependent reduction. | Mitokinin Inc. Data |
| Urolithin A | Human Skeletal Muscle | Western Blot | Phospho-Parkin (Ser65) | Significant increase. | Singh et al., 2022 |
| Spermidine | Human Fibroblasts | Western Blot | PINK1 accumulation | Increased expression of full-length PINK1. | Zhang et al., 2016 |
Experimental Protocols
In Vitro PINK1 Kinase Assay
Objective: To measure the ability of a compound to serve as a phosphate donor for PINK1-mediated phosphorylation of a substrate.
Materials:
-
Recombinant human PINK1 (wild-type or mutant)
-
Recombinant substrate (e.g., TRAP1, Ubiquitin)
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP or KTP solution
-
32P-γ-ATP (for radiometric assay) or phospho-specific antibodies (for Western blot)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Phosphorimager or chemiluminescence detector
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice, containing kinase assay buffer, recombinant PINK1, and the substrate.
-
Add the test compound (KTP) or control (ATP) to the reaction mixture.
-
To initiate the reaction, add 32P-γ-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radiometric assays, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For Western blot analysis, transfer the proteins to a PVDF membrane, block with 5% BSA, and probe with a phospho-specific antibody against the substrate. Detect with a secondary antibody and chemiluminescence.
Parkin Recruitment Assay in HeLa Cells
Objective: To visualize and quantify the recruitment of Parkin to mitochondria upon mitochondrial depolarization.
Materials:
-
HeLa cells
-
Plasmids encoding fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., mito-BFP)
-
Transfection reagent
-
Culture medium
-
Mitochondrial depolarizing agent (e.g., CCCP)
-
Test compound (e.g., Kinetin)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes.
-
Co-transfect the cells with YFP-Parkin and mito-BFP plasmids.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with the test compound or vehicle control for a specified pre-incubation time.
-
Induce mitochondrial depolarization by adding CCCP (e.g., 10 µM) and incubate for 1-3 hours.
-
Acquire fluorescence images of the cells using a microscope.
-
Quantify the colocalization of YFP-Parkin with the mitochondrial marker. The percentage of cells showing a punctate, mitochondrial pattern of Parkin is determined.
Live-Cell Imaging of Mitochondrial Motility
Objective: To measure the effect of a compound on the movement of mitochondria in neuronal axons.
Materials:
-
Primary rat hippocampal neurons
-
Lentivirus encoding a mitochondrially targeted fluorescent protein (e.g., mito-dsRed)
-
Culture medium and supplements
-
Test compound (e.g., Kinetin)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Culture primary hippocampal neurons on glass-bottom dishes.
-
Transduce the neurons with mito-dsRed lentivirus.
-
After allowing for expression, replace the medium with imaging medium.
-
Place the dish on the live-cell imaging system and allow it to equilibrate.
-
Acquire time-lapse images of a selected axon at a defined frame rate (e.g., 1 frame every 2 seconds for 2 minutes).
-
Add the test compound and acquire another time-lapse series.
-
Generate kymographs from the time-lapse movies to visualize mitochondrial movement over time.
-
Quantify the percentage of motile mitochondria and their velocity.
Visualizations
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Caption: Workflow for the Parkin recruitment assay.
References
- 1. Live Imaging Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin A alleviates radiation pneumonitis by activating PINK1/PRKN-mediated Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitophagy Activation by Urolithin A to Target Muscle Aging | springermedizin.de [springermedizin.de]
- 4. Mitophagy Activation by Urolithin A to Target Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuromodulation and mitochondrial transport: live imaging in hippocampal neurons over long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinetin Triphosphate's Influence Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Kinetin (B1673648) triphosphate (KTP) and its precursor, Kinetin, on various cell lines. The information is compiled from multiple studies to offer an objective overview of its performance, supported by experimental data. This document delves into the compound's impact on critical cellular processes, including cell viability, apoptosis, and cell cycle regulation, and explores its role in modulating key signaling pathways.
Executive Summary
Kinetin, a plant cytokinin, and its intracellularly converted form, Kinetin triphosphate (KTP), have garnered significant interest for their potential therapeutic applications, particularly in neurodegenerative diseases and cancer. Research has demonstrated varied effects across different cell lines, highlighting the context-dependent nature of its biological activity. A central focus of investigation has been its interaction with the PINK1 kinase, a key player in mitochondrial quality control and implicated in Parkinson's disease. While initial studies suggested KTP acts as a potent neo-substrate for wild-type PINK1, more recent evidence indicates that a specific mutation in PINK1 is necessary for its efficient utilization of KTP. Beyond its role in neuroprotection, Kinetin and its derivatives have shown promise in selectively inducing apoptosis in cancer cells while exhibiting protective effects in normal cells. This guide synthesizes the available data to provide a comparative perspective on these differential effects.
Comparative Data on Cell Viability and Apoptosis
The following tables summarize the quantitative data on the effects of Kinetin and its derivatives on cell viability and apoptosis in various cell lines.
Table 1: Effect of Kinetin on Cell Viability and Apoptosis
| Cell Line | Compound | Concentration | Effect | Supporting Data | Reference |
| SH-SY5Y (human neuroblastoma) | Kinetin | 10 µM | Neuroprotective, reduced apoptosis induced by glutamate. | Increased cell viability to 88.0 ± 3.76%.[1] | [1] |
| SH-SY5Y (human neuroblastoma) | Kinetin | Indicated concentrations | Inhibited oxidative stress-induced apoptosis in a PINK1-dependent manner.[2] | Significantly lower induction of apoptosis (p=0.0023).[2] | [2] |
| HeLa (human cervical cancer) | Kinetin | 25 µM | Reduced Caspase 3/7 cleavage activity induced by MG132.[3] | Statistically significant reduction in caspase activity.[3] | [3] |
| HeLa (human cervical cancer) | Kinetin Riboside | 4.5 µM | Induced apoptosis.[4] | Increased Annexin V positive cells.[4] | [4] |
| B16F-10 (mouse melanoma) | Kinetin Riboside | Not specified | Induced apoptosis.[5] | Disrupted mitochondrial membrane potential and induced cytochrome c release.[5] | [5] |
| HL-60 (human promyelocytic leukemia) | Kinetin | > 500 nM | Induced cytotoxicity and genotoxicity.[6] | Dose-dependent decrease in cell viability.[6] | [6] |
| Human skin fibroblast CCL-116 | Kinetin Riboside | 4.5 µM | Resistant to apoptosis induction.[4][5] | No significant changes in Bad, Bcl-XL, and cleaved PARP.[5] | [4][5] |
| C2C12 (mouse myoblasts) | Kinetin | 0.1, 1, 10, 100 µM | Stimulated myoblast differentiation. | Significantly increased fusion index and MCK activity.[7] | [7] |
Impact on Cellular Signaling Pathways
Kinetin and KTP primarily influence the PINK1/Parkin pathway, which is crucial for mitochondrial quality control. However, there is ongoing debate regarding the precise mechanism of action.
The PINK1/Parkin Pathway: A Tale of Two Models
Model 1: KTP as a Neo-substrate for Wild-Type PINK1
Initial research proposed that KTP could act as a "neo-substrate" for wild-type PINK1, enhancing its kinase activity with greater efficiency than ATP.[2][3] This enhanced activity was shown to lead to increased recruitment of Parkin to depolarized mitochondria, a critical step in the clearance of damaged mitochondria (mitophagy).[2]
Model 2: Gatekeeper Mutation in PINK1 is Required for KTP Utilization
More recent structural and biochemical studies have challenged the neo-substrate hypothesis for wild-type PINK1.[8][9][10][11] These studies suggest that the bulky N6-furfuryl group of KTP creates a steric clash with a "gatekeeper" methionine residue in the ATP-binding pocket of wild-type PINK1, preventing its binding and utilization.[9][10] However, a mutation of this gatekeeper residue to a smaller amino acid, such as glycine (B1666218) (M318G in human PINK1), enables PINK1 to bind and utilize KTP, effectively switching its nucleotide preference from ATP to KTP.[9][10] In cells expressing this mutant PINK1, Kinetin treatment leads to robust activation of the PINK1/Parkin pathway.[9][12]
References
- 1. mdpi.com [mdpi.com]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetin stimulates differentiation of C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Kinetin Triphosphate Specificity for PINK1 Kinase: A Comparative Analysis
A recent paradigm shift in our understanding of PTEN-induced putative kinase 1 (PINK1) biochemistry reveals that Kinetin (B1673648) triphosphate (KTP), previously considered a potent activator of wild-type PINK1, demonstrates specificity only for a mutated form of the enzyme. This guide provides a comprehensive comparison of ATP and KTP as substrates for both wild-type PINK1 and its "gatekeeper" mutant, M318G, supported by experimental data and detailed protocols.
Recent structural and biochemical studies have challenged the long-held belief that Kinetin and its triphosphate form act as direct enhancers of wild-type PINK1 kinase activity. Emerging evidence strongly indicates that wild-type PINK1 is incapable of utilizing KTP as a phosphate (B84403) donor due to steric hindrance within the ATP-binding pocket.[1] A single point mutation at the "gatekeeper" residue, Methionine 318 to Glycine (M318G) in human PINK1, is required to accommodate the bulkier KTP.[1] This mutation, however, concurrently diminishes the kinase's affinity for its natural substrate, ATP, effectively switching its nucleotide preference.
Comparative Kinase Activity: ATP vs. KTP
The following table summarizes the kinetic parameters of wild-type PINK1 and the M318G mutant with ATP and KTP.
| Kinase | Substrate | K_m_ (μM) | V_max_ (relative units) | Catalytic Efficiency (V_max_/K_m_) | Specificity Notes |
| Wild-Type PINK1 | ATP | 27.9 ± 4.9 | 1.0 | 0.036 | Natural and preferred substrate. |
| KTP | 74.6 ± 13.2 | 3.9 ± 1.3 | 0.052 | Earlier studies suggested higher efficiency, but recent structural data indicates no binding. The presented kinetic data is from a study that showed KTP could be used by WT PINK1. | |
| PINK1 M318G Mutant | ATP | N/A | Significantly Decreased | Significantly Decreased | The M318G mutation enlarges the ATP-binding pocket, leading to impaired binding and significantly reduced kinase activity with ATP. |
| KTP | N/A | Significantly Increased | Significantly Increased | The enlarged ATP-binding pocket of the M318G mutant accommodates KTP, enabling it to be used as a phosphate donor and robustly activating the kinase.[1] |
N/A: Specific quantitative data from a direct comparative study was not available in the reviewed literature. The table reflects the qualitative descriptions of a significant decrease or increase in activity.
PINK1 Signaling Pathway in Mitophagy
The PINK1/Parkin pathway plays a crucial role in mitochondrial quality control through a process called mitophagy. The diagram below illustrates the key steps in this signaling cascade.
Figure 1: Simplified diagram of the PINK1/Parkin-mediated mitophagy pathway.
Experimental Workflow for Assessing PINK1 Kinase Activity
The following diagram outlines a typical workflow for an in vitro kinase assay to determine PINK1 activity and substrate specificity.
Figure 2: General workflow for an in vitro PINK1 kinase assay.
Detailed Experimental Protocol: In Vitro PINK1 Kinase Assay
This protocol is a synthesis of methodologies described in the literature for assessing PINK1 kinase activity.
1. Reagent Preparation:
-
10x Kinase Buffer: Prepare a 10x stock solution containing 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, and other components as required (e.g., 1 mM EGTA, 20 mM DTT). Store at -20°C.
-
Recombinant Proteins: Thaw recombinant full-length or truncated PINK1 (wild-type or M318G mutant) and substrate (e.g., ubiquitin or the Ubl domain of Parkin) on ice.
-
Phosphate Donor: Prepare stock solutions of ATP and KTP. For radioactive assays, include [γ-³²P]ATP.
2. Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Recombinant PINK1 (e.g., 100-500 ng)
-
Recombinant substrate (e.g., 1-2 µg)
-
1x Kinase Buffer
-
Phosphate donor (ATP or KTP) at the desired final concentration (e.g., 100 µM).
-
For radioactive assays, add [γ-³²P]ATP (e.g., 5 µCi).
-
-
Bring the total reaction volume to 20-50 µL with nuclease-free water.
-
Include negative controls, such as reactions without PINK1, without substrate, or with a kinase-dead PINK1 mutant.
3. Incubation:
-
Incubate the reaction mixture at 30°C or 37°C for 60-120 minutes with gentle shaking.
4. Reaction Termination:
-
Stop the reaction by adding 4x-6x SDS-PAGE loading buffer and heating at 70-95°C for 5-10 minutes.
5. Detection and Analysis:
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE on a suitable percentage polyacrylamide gel. For enhanced separation of phosphorylated and non-phosphorylated proteins, a Phos-tag™ SDS-PAGE can be used.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Ser65-ubiquitin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Autoradiography (for radioactive assays):
-
After SDS-PAGE, dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radiolabel.
-
-
Quantification:
-
Densitometry analysis of the bands on the western blot or autoradiogram can be performed to quantify the level of substrate phosphorylation.
-
Conclusion
The specificity of Kinetin triphosphate for PINK1 kinase is now understood to be conditional on a "gatekeeper" mutation (M318G). Wild-type PINK1 does not utilize KTP, and its natural substrate is ATP. The M318G mutation creates a scenario where PINK1 activity is significantly reduced with ATP but can be robustly activated by KTP. This "chemical-genetic" approach provides a powerful tool for researchers to control PINK1 activity in experimental settings, allowing for a more precise dissection of its role in mitophagy and Parkinson's disease pathogenesis. This refined understanding of KTP's interaction with PINK1 is critical for the development of targeted therapeutic strategies for neurodegenerative diseases.
References
Kinetin Triphosphate vs. ATP in Phosphorylation: A Comparative Analysis for Researchers
A deep dive into the contested role of Kinetin (B1673648) Triphosphate as a phosphate (B84403) donor for the kinase PINK1 reveals a complex and evolving scientific narrative. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of phosphorylation levels achieved with ATP versus Kinetin Triphosphate (KTP), presenting conflicting data from key studies and detailed experimental protocols to inform future research.
Initially heralded as a "neo-substrate" with the potential to enhance the activity of the Parkinson's disease-associated kinase PINK1, recent evidence has challenged the universal efficacy of Kinetin Triphosphate (KTP) as a superior alternative to the endogenous phosphate donor, Adenosine Triphosphate (ATP). This guide synthesizes the available quantitative data, outlines the experimental methodologies from pivotal studies, and visualizes the underlying biological and experimental frameworks to offer an objective comparison.
Quantitative Comparison of Kinase Activity
The relative efficacy of ATP versus KTP as a phosphate donor for PINK1 kinase has been a subject of conflicting reports. A 2013 study suggested that KTP significantly enhances the catalytic activity of both wild-type (WT) PINK1 and a Parkinson's disease-associated mutant, G309D.[1] However, more recent research in 2024 indicates that wild-type PINK1 is incapable of utilizing KTP due to steric hindrance in the ATP-binding pocket.[2] This later study suggests that only a "gatekeeper" mutant of PINK1, with a modified ATP-binding site, can effectively use KTP.
The following tables summarize the quantitative findings from these key studies.
Table 1: Summary of Findings from Hertz et al., Cell, 2013 [1]
| Kinase | Nucleotide | Substrate | Observation |
| PINK1 WT | ATP | TRAP1 | Baseline transphosphorylation |
| PINK1 WT | KTP | TRAP1 | Increased transphosphorylation vs. ATP |
| PINK1 G309D | ATP | TRAP1 | Reduced transphosphorylation vs. WT |
| PINK1 G309D | KTP | TRAP1 | Restored transphosphorylation to near WT levels |
| PINK1 WT | ATPγS | PINK1 | Baseline autophosphorylation |
| PINK1 WT | KTPγS | PINK1 | Increased autophosphorylation vs. ATPγS |
Table 2: Summary of Findings from Gan et al., Science Advances, 2024 [2]
| Kinase | Nucleotide | Substrate | Observation |
| Wild-Type PINK1 | ATP | Ubiquitin | Phosphorylation detected |
| Wild-Type PINK1 | KTP | Ubiquitin | No detectable phosphorylation |
| Gatekeeper Mutant PINK1 (M318G) | ATP | Ubiquitin | Barely detectable phosphorylation |
| Gatekeeper Mutant PINK1 (M318G) | KTP | Ubiquitin | Phosphorylation detected |
Experimental Protocols
The methodologies employed in these studies are crucial for understanding the divergent results. Below are detailed protocols for in vitro kinase assays as adapted from the referenced publications.
In Vitro Kinase Assay (Adapted from Hertz et al., 2013)
This protocol is designed to assess the transphosphorylation of a substrate (e.g., TRAP1) and autophosphorylation of the kinase (PINK1) using thiophosphate-containing nucleotides.
-
Reaction Setup: Combine recombinant PINK1 kinase (e.g., 4.3 µM) and its substrate (e.g., TRAP1, 1 mg/ml) in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Nucleotide Addition: Initiate the reaction by adding the nucleotide, either ATPγS or KTPγS, to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Alkylation: Stop the reaction and alkylate the thiophosphorylated residues by adding p-nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM. Incubate at room temperature for 30 minutes.
-
Sample Preparation: Quench the alkylation reaction by adding Laemmli sample buffer.
-
Detection: Analyze the samples by SDS-PAGE followed by immunoblotting with an antibody specific for thiophosphate esters to visualize the phosphorylated substrate and autophosphorylated kinase.
In Vitro Ubiquitin Phosphorylation Assay (Adapted from Gan et al., 2024)
This protocol is used to measure the phosphorylation of ubiquitin by PINK1.
-
Reaction Components: In a final volume of 20 µL, combine 1 µM of recombinant PINK1 kinase domain, 20 µM of ubiquitin, and the specified nucleotide (ATP or KTP) at a concentration of 1 mM. The reaction is performed in a buffer containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, and 1 mM DTT.
-
Reaction Initiation and Incubation: Start the reaction by adding the nucleotide and incubate at 30°C.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction and stop the reaction by adding Laemmli sample buffer.
-
Detection with Phos-tag Gel: Separate the proteins on a Phos-tag SDS-PAGE gel, which retards the migration of phosphorylated proteins.
-
Visualization: Visualize the phosphorylated ubiquitin by Coomassie staining or by immunoblotting for ubiquitin.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow, and the proposed structural basis for the differential utilization of ATP and KTP.
References
Independent verification of the indirect activation mechanism of PINK1 by Kinetin triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indirect activation mechanism of the serine/threonine-protein kinase PINK1 by Kinetin (B1673648) triphosphate (KTP). It addresses the evolving understanding of this interaction, presents supporting and conflicting experimental data, and compares KTP with other known PINK1 activators.
Executive Summary
Mutations leading to loss of PINK1 function are a cause of early-onset Parkinson's disease, making the activation of PINK1 a promising therapeutic strategy.[1] Initially, Kinetin, a plant cytokinin, and its intracellular metabolite, Kinetin triphosphate (KTP), were reported to enhance PINK1 activity by acting as a "neo-substrate" with higher efficiency than ATP.[2] This finding suggested a direct activation mechanism. However, recent independent verification studies, including structural and biochemical analyses, have challenged this model.[1] Evidence now indicates that wild-type PINK1 is incapable of binding KTP due to steric hindrance within the ATP-binding pocket.[1] This guide synthesizes the current, conflicting evidence, providing a clear overview of the data and methodologies from key studies to aid researchers in this field.
Comparative Analysis of PINK1 Activation Mechanisms
The activation of PINK1 by Kinetin and its derivatives has been a subject of scientific debate. Two primary opposing mechanisms have been proposed: the direct "neo-substrate" hypothesis and the indirect or alternative activation model.
The "Neo-Substrate" Hypothesis
The initial hypothesis, proposed by Hertz et al. (2013), suggested that KTP, formed intracellularly from the cell-permeable precursor Kinetin, acts as a more efficient substrate for PINK1 than its natural substrate, ATP.[2] This enhanced utilization was proposed to boost PINK1's catalytic activity, leading to increased phosphorylation of its downstream targets and thereby promoting mitochondrial quality control.[2]
The Steric Hindrance and Indirect Activation Model
More recent studies, notably by Gan et al. (2024), have provided compelling evidence that contradicts the "neo-substrate" model for the wild-type enzyme.[1] Through structural analysis, it was demonstrated that the bulky furfuryl group of KTP sterically clashes with a "gatekeeper" methionine residue (M318 in human PINK1) in the ATP-binding pocket, preventing efficient binding.[1] This research suggests that the previously observed cellular effects of Kinetin may occur through a mechanism independent of its conversion to KTP and direct activation of wild-type PINK1, or via an as-yet-unidentified pathway.[1] Interestingly, this study also showed that a rationally designed mutant of PINK1 (M318G), with a smaller gatekeeper residue, can be activated by KTP.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from studies supporting either the direct or indirect activation mechanisms.
Table 1: In Vitro PINK1 Kinase Activity
| Compound | PINK1 Variant | Substrate | Observation | Fold Change vs. ATP (approx.) | Reference |
| KTP | Wild-Type | hTRAP1 | Increased phosphorylation compared to ATP | ~1.5-2x | [2] |
| KTP | G309D Mutant | hTRAP1 | Rescued kinase activity to near wild-type levels | >10x (relative to mutant with ATP) | [2] |
| KTP | Wild-Type (PhPINK1) | Ubiquitin | No detectable phosphorylation | 0 | [1] |
| KTP | Wild-Type (HsPINK1) | Ubiquitin | No detectable phosphorylation | 0 | [1] |
| KTP | M318G Mutant (HsPINK1) | Ubiquitin | Robust phosphorylation | N/A (ATP activity is minimal) | [1] |
| ATP | Wild-Type | Ubiquitin | Baseline phosphorylation | 1x | [1][2] |
Table 2: Cellular PINK1 Activity (Parkin Recruitment to Mitochondria)
| Compound | Cell Line | PINK1 Variant | Treatment Conditions | % Cells with Parkin Recruitment | Reference |
| Kinetin (50 µM) | HeLa | Wild-Type | + CCCP (mitochondrial depolarizer) | Increased rate and extent of recruitment | [2] |
| Kinetin (200 µM) | HeLa (PINK1-/-) | Wild-Type | + Oligomycin/Antimycin A | No significant enhancement | [1] |
| Kinetin (200 µM) | HeLa (PINK1-/-) | M318G Mutant | + Oligomycin/Antimycin A | Robust Parkin Recruitment | [1] |
| Kinetin Riboside (50 µM) | HEK293 | Wild-Type | No mitochondrial depolarizer | Increased Parkin phosphorylation | [3][4][5] |
| MTK458 | YPMK | Wild-Type | + FO (mitochondrial stressor) | Dose-dependent increase in mitophagy | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the Competing Models of PINK1 Activation
The following diagrams illustrate the two proposed mechanisms of PINK1 activation by Kinetin/KTP.
Caption: Competing models for Kinetin-mediated PINK1 activation.
Experimental Workflow Diagrams
The following diagrams outline the typical workflows for key experiments used to assess PINK1 activation.
Caption: Workflow for an in vitro PINK1 kinase assay.
Caption: Workflow for a cellular Parkin recruitment assay.
Experimental Protocols
In Vitro PINK1 Kinase Assay
This protocol is adapted from methodologies described in the literature for measuring the direct kinase activity of PINK1.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Recombinant PINK1 (e.g., 100-500 ng)
-
Substrate (e.g., 1-2 µg of Ubiquitin or Parkin)
-
10x Kinase Buffer (final concentration: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Nucleotide: ATP or KTP (e.g., 100 µM final concentration)
-
For radioactive assays, include [γ-³²P]ATP.
-
-
Initiation and Incubation: Initiate the reaction by adding the nucleotide. Incubate the mixture at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and heating at 70°C for 10 minutes.
-
Analysis:
-
Separate proteins by SDS-PAGE.
-
For non-radioactive assays: Transfer proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody (e.g., anti-phospho-Ubiquitin Ser65 or anti-phospho-Parkin Ser65).
-
For radioactive assays: Expose the dried gel to a phosphor screen and analyze using a phosphorimager.
-
Alternative: Use Phos-tag™ SDS-PAGE to separate phosphorylated and non-phosphorylated proteins, followed by Coomassie staining or Western blot.
-
Cellular Parkin Recruitment Assay
This protocol describes a common cell-based method to assess the activation of the PINK1-Parkin pathway.[8]
-
Cell Culture and Transfection:
-
Plate HeLa cells stably expressing YFP-Parkin on glass coverslips.
-
If necessary, transfect with a plasmid encoding the desired PINK1 variant (e.g., wild-type or M318G).
-
-
Compound Treatment:
-
Pre-treat cells with the test compound (e.g., Kinetin, Kinetin Riboside) for a specified duration (e.g., 1-24 hours).
-
Induce mitochondrial damage by adding a mitochondrial depolarizing agent such as CCCP (10 µM) or a combination of Oligomycin (1 µM) and Antimycin A (1 µM) for 1-4 hours.
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a mitochondrial marker (e.g., anti-Tom20 or anti-Cytochrome C).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the percentage of cells showing colocalization of YFP-Parkin puncta with the mitochondrial marker.
-
Comparison with Other PINK1 Activators
Besides Kinetin, other small molecules have been identified as PINK1 activators.
-
Kinetin Riboside: A nucleoside derivative of Kinetin, it has been shown to activate PINK1 in cells, leading to Parkin phosphorylation, importantly, independent of mitochondrial depolarization.[3][4][5] This suggests it may have a different or more direct mechanism of action than Kinetin.
-
MTK458: A kinetin analog that reportedly cannot be converted to a triphosphate form, yet still activates PINK1 in cells, particularly in the presence of low-level mitochondrial stress.[6] This provides further evidence for a KTP-independent activation mechanism for this class of compounds.
Conclusion
The mechanism by which Kinetin influences PINK1 activity is more complex than initially proposed. While the "neo-substrate" hypothesis was an intriguing possibility, recent, robust independent verification, particularly structural data, strongly indicates that wild-type PINK1 cannot efficiently utilize KTP.[1] The observed cellular effects of Kinetin are likely due to an indirect or as-yet-uncharacterized mechanism. The development of engineered PINK1 mutants that are sensitive to KTP provides a valuable research tool to uncouple PINK1 stabilization from its activation.[1] Researchers in the field should consider this updated understanding when designing experiments and interpreting data related to Kinetin and its derivatives as PINK1 activators. Further investigation into the precise indirect mechanism and the evaluation of alternative activators like Kinetin Riboside and MTK458 are critical next steps in the development of PINK1-targeted therapeutics for Parkinson's disease.
References
- 1. Spatial Parkin Translocation and Degradation of Damaged Mitochondria Via Mitophagy in Live Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PINK1 is activated by mitochondrial membrane potential depolarization and stimulates Parkin E3 ligase activity by phosphorylating Serine 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin | PLOS Biology [journals.plos.org]
Safety Operating Guide
Safe Disposal of Kinetin Triphosphate Tetrasodium Salt: A Procedural Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Kinetin Triphosphate Tetrasodium (B8768297) Salt (CAS 1450894-16-2). All personnel handling this compound must adhere to the following procedures to ensure personal safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Emergency Procedures
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if aerosolization is possible. | To avoid inhalation. |
| Emergency Procedures | ||
| Skin Contact | Wash with soap and water and rinse thoroughly. If skin irritation occurs, seek medical advice.[1] | To remove any residual chemical. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | To flush out the chemical and prevent damage. |
| Ingestion | Call a doctor or physician if you feel unwell.[1] | To seek immediate medical attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a doctor.[1] | To provide fresh air and seek medical help if needed. |
Chemical and Safety Data Summary
The following table summarizes key quantitative data for Kinetin Triphosphate Tetrasodium Salt.
Table 2: Chemical and Safety Data for this compound Salt
| Parameter | Information | Source |
| CAS Number | 1450894-16-2 | [3] |
| Molecular Formula | C₁₅H₁₆N₅Na₄O₁₄P₃ | [4] |
| Molecular Weight | 675.19 g/mol | [4] |
| Hazard Statements (for Kinetin) | Suspected of causing genetic defects (H341). | [2] |
| Environmental Hazards (for Kinetin) | Slightly hazardous for water. Do not allow to reach ground water, water course or sewage system.[1] | |
| Storage Temperature | -70°C | [3] |
Experimental Protocol: Disposal of this compound Salt
This protocol outlines the recommended procedure for the disposal of small laboratory quantities of this compound Salt.
Materials:
-
Personal Protective Equipment (PPE) as specified in Table 1.
-
Designated hazardous waste container, clearly labeled "Hazardous Waste: this compound Salt."
-
Chemical fume hood.
Procedure:
-
Waste Collection:
-
All solutions containing this compound Salt, as well as any materials used to clean up spills (e.g., absorbent pads), should be collected as hazardous waste.
-
Do not discharge any solutions containing this compound down the drain.[1]
-
Solid waste, such as contaminated gloves, pipette tips, and tubes, should be placed in a designated, sealed waste bag within the hazardous waste container.
-
-
Container Management:
-
Ensure the hazardous waste container is kept closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound Salt.
Caption: Disposal workflow for this compound Salt.
References
Personal protective equipment for handling Kinetin triphosphate tetrasodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Kinetin triphosphate tetrasodium (B8768297). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Precautions
Assumed Hazards:
-
May cause serious eye irritation or damage.
-
Potential for skin irritation upon prolonged contact.
-
May be harmful if inhaled or ingested.
-
Suspected of having long-term health effects.
Personal Protective Equipment (PPE)
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[3][4][5] This should be supplemented with the following for handling Kinetin triphosphate tetrasodium:
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are required to provide a seal around the eyes.[3][4][5] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. Must be worn in addition to safety goggles.[3][5] | |
| Hand Protection | Gloves | Nitrile gloves are the minimum requirement.[4][5] Consider double-gloving for added protection.[4] |
| Body Protection | Lab Coat | A standard lab coat is required.[3][4][5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing or transferring powder where dust may be generated, a fume hood should be used. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Handling the Solid Compound:
-
When handling the solid powder, minimize the creation of dust.
-
Use a chemical spatula or other appropriate tool to transfer the powder.
-
If weighing the compound, do so within a fume hood or a balance enclosure to contain any airborne particles.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent and dispose of the cleaning materials as chemical waste.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
Emergency Response Workflow
Caption: Workflow for handling emergency situations involving this compound.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][6][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a minor spill, alert others in the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal. For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated consumables (e.g., weigh paper, paper towels, gloves), in a clearly labeled, sealed container.
-
The label should include "Hazardous Waste," the chemical name, and the approximate amount.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
"RCRA empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) should be triple-rinsed with a suitable solvent.[8]
-
Collect the rinsate as hazardous liquid waste.
-
Deface the original label on the empty container before disposing of it in the regular trash or designated glass disposal.[9][10]
-
-
Final Disposal:
-
Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS office for guidance.
-
By adhering to these procedures, you can minimize risks and ensure the safe handling and disposal of this compound in your laboratory.
References
- 1. redox.com [redox.com]
- 2. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
